Agaritine
Description
This compound is a carbohydrazide, a L-glutamic acid derivative, a member of benzyl alcohols and a non-proteinogenic L-alpha-amino acid. It is a tautomer of an this compound zwitterion.
found in commonly eaten mushroom, Agaricus bisporus
Properties
IUPAC Name |
(2S)-2-amino-5-[2-[4-(hydroxymethyl)phenyl]hydrazinyl]-5-oxopentanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C12H17N3O4/c13-10(12(18)19)5-6-11(17)15-14-9-3-1-8(7-16)2-4-9/h1-4,10,14,16H,5-7,13H2,(H,15,17)(H,18,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSPQXBFDCGXIZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NNC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
C1=CC(=CC=C1CO)NNC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Record name | AGARITINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9020661 | |
| Record name | Agaritine | |
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Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Agaritine appears as colorless glistening crystals. (NTP, 1992), Solid; [Merck Index] | |
| Record name | AGARITINE | |
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| Record name | Agaritine | |
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Solubility |
Very Soluble (NTP, 1992), VERY FREELY SOL IN WATER; PRACTICALLY INSOL IN USUAL ANHYDROUS ORG SOLVENTS | |
| Record name | AGARITINE | |
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| Record name | AGARITINE | |
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Color/Form |
GLISTENING CRYSTALS FROM DILUTE ALCOHOL | |
CAS No. |
2757-90-6 | |
| Record name | AGARITINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Agaritine | |
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| Record name | Agaritine | |
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| Record name | AGARITINE | |
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| Record name | AGARITINE | |
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Melting Point |
397 to 406 °F Decomposes (NTP, 1992), 205-209 °C (decomposes) | |
| Record name | AGARITINE | |
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| Record name | AGARITINE | |
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Foundational & Exploratory
The Discovery and Isolation of Agaritine from Agaricus bisporus: A Technical Guide
Abstract
Agaritine, β-N-(γ-L(+)-glutamyl)-4-(hydroxymethyl)phenylhydrazine, is a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, most notably the common button mushroom, Agaricus bisporus. Since its discovery, this compound has been the subject of considerable scientific interest due to its chemical properties and potential toxicological relevance. This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of this compound. It includes detailed experimental protocols for its extraction, purification, and analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantitative data on this compound concentrations in various mushroom parts and under different processing conditions are summarized for reference. This document is intended for researchers, scientists, and professionals in the fields of natural products chemistry, toxicology, and drug development.
Discovery and Occurrence
This compound was first isolated and its structure identified in the early 1960s from Agaricus bisporus.[1][2] It is an amino acid derivative of phenylhydrazine, soluble in water and methanol.[3][4] this compound is synthesized in the vegetative mycelium of the fungus and is then translocated to the fruiting body.[5][6]
Its concentration varies significantly depending on several factors, including the specific strain of the mushroom, the part of the fruiting body, and post-harvest conditions.[4][5] The highest concentrations are typically found in the gills and the skin of the cap, with the lowest levels in the stem.[4][5]
Quantitative Analysis of this compound Content
The concentration of this compound in Agaricus bisporus is highly variable. The following tables summarize reported quantitative data from various studies, providing a comparative overview for researchers.
Table 1: this compound Content in Fresh Agaricus bisporus
| Mushroom Part | This compound Concentration (mg/kg fresh weight) | Reference(s) |
| Whole Mushroom | 94 - 629 | [7] |
| Whole Mushroom | 165 - 457 | [5] |
| Whole Mushroom | 228.2 | [3] |
| Gills | Higher concentration than cap or stalk | [5] |
| Cap (with skin) | Higher concentration than stalk | [5] |
| Stalk | Lowest concentration | [5] |
| Spores | ~3040 (0.304%) | [5] |
Table 2: Effect of Processing and Storage on this compound Content
| Condition | This compound Concentration | Percent Reduction | Reference(s) |
| Storage | |||
| Refrigeration (5 days) | - | up to 68% | [8] |
| Freezing (-25°C, 30 days) | - | ~74% | [8] |
| Processing | |||
| Canned (drained weight) | 1 - 55 mg/kg | >90% | [7] |
| Dried | 2,110 - 6,905 mg/kg | (Concentration increases) | [7] |
| Boiling (10 min) | - | ~75% | [3][5] |
| Frying | - | 35 - 70% | |
| Microwave Processing | - | ~66% |
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and quantification of this compound from Agaricus bisporus.
Extraction and Purification Workflow
The general workflow for extracting and purifying this compound from mushroom samples involves homogenization in a solvent, followed by filtration and optional purification steps like Solid Phase Extraction (SPE).
Caption: General workflow for the extraction and purification of this compound.
Detailed Extraction Protocol
This protocol is a composite based on common methodologies.[6][7]
-
Sample Preparation: Weigh approximately 20 g of fresh Agaricus bisporus tissue (whole, gills, caps, or stalks as required).
-
Homogenization: Place the sample in a blender with 100 mL of methanol. Homogenize for 10 minutes using an Ultra Turax or similar high-speed homogenizer.
-
Extraction: Transfer the homogenate to a flask and shake for an additional 30 minutes at room temperature to ensure complete extraction.
-
Filtration: Filter the crude extract through filter paper (e.g., Whatman No. 1) to remove solid mushroom particles.
-
Solvent Evaporation (Optional): For sample concentration or solvent exchange, a portion of the filtrate (e.g., 10 mL) can be evaporated to dryness under reduced pressure.
-
Reconstitution: Dissolve the dried residue in a suitable solvent for analysis, such as Milli-Q water or the HPLC mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an analysis vial. The sample is now ready for quantification. For complex samples, a Solid Phase Extraction (SPE) cleanup step may be beneficial before analysis.[2]
Analytical Quantification Protocols
HPLC with UV detection is a widely used method for the routine quantification of this compound.
Caption: Workflow for the quantification of this compound using HPLC-UV.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Cation exchange column (e.g., Partisil SCX).[7] Alternatively, a reverse-phase ODS (C18) column can be used.
-
Mobile Phase: 0.5 mM phosphate buffer with the pH adjusted to 1.8.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a calibration curve generated from pure this compound standards. The retention time is used for identification.[6]
For higher selectivity and sensitivity, especially in complex matrices, LC-MS/MS is the preferred method.
Detailed LC-MS/MS Protocol:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatography: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using solvents like 0.1% formic acid in water and methanol.
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for high specificity. The transition of the precursor ion (this compound) to a specific product ion is monitored. This provides both quantification and structural confirmation.[2]
-
Quantification: As with HPLC, quantification is achieved by comparing the response of the sample to a calibration curve prepared with analytical standards.
Conclusion
The discovery of this compound in Agaricus bisporus has led to the development of robust analytical methods for its isolation and quantification. Standard protocols typically involve a methanol or water-based extraction followed by analysis using HPLC-UV or the more sensitive LC-MS/MS. The concentration of this compound is highly variable and is significantly reduced by common storage and cooking procedures. The methodologies and data presented in this guide serve as a valuable resource for professionals investigating the chemistry, toxicology, and potential applications of this unique fungal metabolite.
References
Agaritine: A Comprehensive Technical Review of its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agaritine, β-N-(γ-L(+)-glutamyl)-4-hydroxymethylphenylhydrazine, is a naturally occurring phenylhydrazine derivative found predominantly in mushrooms of the genus Agaricus, most notably the common button mushroom, Agaricus bisporus. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, metabolic pathways, and biological activities of this compound. Particular emphasis is placed on its pro-apoptotic effects and the signaling cascades involved. Detailed experimental protocols for the extraction, purification, and quantification of this compound are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is an amino acid derivative characterized by a γ-glutamyl moiety linked to a 4-hydroxymethylphenylhydrazine group.[1][2] Its unique structure is the basis for its chemical reactivity and biological effects.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-5-[2-[4-(hydroxymethyl)phenyl]hydrazinyl]-5-oxopentanoic acid | [2] |
| Molecular Formula | C₁₂H₁₇N₃O₄ | [1][2][3] |
| Molecular Weight | 267.28 g/mol | [2][3][4] |
| Appearance | Colorless, glistening crystals | [2] |
| Melting Point | 205-209 °C (decomposes) | [2] |
| Solubility | Very soluble in water; practically insoluble in most anhydrous organic solvents. | [2][5] |
| Optical Rotation | [α]D²⁵ +7° (c = 0.8 in water) | [3] |
| pKa | 3.4 and 8.86 | [3] |
| UV Absorption Maxima (in water) | 237.5 nm (ε = 12,000), 280 nm (ε = 1,400) | [3] |
Biosynthesis and Metabolism
Biosynthesis
The complete biosynthetic pathway of this compound in Agaricus bisporus has not been fully elucidated. It is understood that this compound is synthesized in the mycelium and then translocated to the fruiting body.[6] While the precise enzymatic steps are a subject of ongoing research, it is proposed that 4-hydrazinobenzoic acid may serve as a precursor in its formation.
Metabolism
The metabolism of this compound has been more extensively studied and involves several key enzymatic steps that can lead to the formation of reactive intermediates.[2][7][8]
Two primary metabolic pathways have been identified in Agaricus bisporus:
-
Hydrolysis by γ-Glutamyltransferase (GGT): This enzyme cleaves the γ-glutamyl bond, releasing L-glutamic acid and 4-(hydroxymethyl)phenylhydrazine (HMPH).[2][7]
-
Direct conversion to a diazonium ion: An alternative pathway can lead to the formation of the 4-(hydroxymethyl)benzenediazonium ion without the HMPH intermediate.[2]
In mammals, ingested this compound can also be metabolized by γ-glutamyltransferase present in the kidneys.[9] The resulting HMPH can be further oxidized by enzymes such as tyrosinase and cytochrome P450 to the highly reactive 4-(hydroxymethyl)benzenediazonium ion.[7][8] This diazonium ion is considered the ultimate carcinogenic metabolite.[7][10]
Biological Activities and Signaling Pathways
While some studies have investigated the potential carcinogenicity of this compound's metabolites, more recent research has highlighted its pro-apoptotic activity in cancer cell lines.[11][12][13]
This compound has been shown to induce apoptosis in human leukemic cell lines (U937, K562, and HL60) through a mitochondrial-mediated pathway.[11][12] Key events in this signaling cascade include:
-
Increased expression of Bax: A pro-apoptotic member of the Bcl-2 family.
-
Mitochondrial membrane depolarization. [11]
-
Release of cytochrome c from the mitochondria into the cytosol.[12]
-
Activation of caspase-9 and caspase-3: Initiator and effector caspases, respectively, that execute the apoptotic program.[12]
Experimental Protocols
Extraction and Purification of this compound
A common method for the extraction and purification of this compound from Agaricus bisporus for analytical purposes is as follows:[14][15]
-
Sample Preparation: Fresh mushrooms are freeze-dried to preserve the integrity of the compounds.
-
Extraction: The freeze-dried mushroom powder is extracted with methanol.[14]
-
Purification:
-
The methanol extract is evaporated to dryness.
-
The residue is resuspended in a suitable buffer, such as 0.005N NaH₂PO₄ at pH 4.25.[14]
-
The resuspended solution is then passed through a C18 reverse-phase solid-phase extraction (SPE) cartridge to remove non-polar impurities.[14] The eluate containing this compound is collected for analysis.
-
Quantification of this compound
A widely used method for the quantification of this compound is reverse-phase HPLC with UV detection.[14][16]
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Condition | Reference(s) |
| Column | Partisil SCX (25 cm × 4.6 mm i.d.) cation-exchange | [14] |
| Mobile Phase | 0.005N NaH₂PO₄, pH 4.25 | [14] |
| Flow Rate | 0.6 mL/min | [14] |
| Detection | UV at 237 nm | [14][16] |
| Quantification Range | 0-2 µg | [14] |
For higher sensitivity and specificity, LC-MS/MS is the preferred method for this compound quantification.[15][17][18]
Table 3: LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition | Reference(s) |
| Chromatography | Reversed-phase (e.g., C18 column) | [17][18] |
| Mobile Phase | Gradient elution with methanol and water containing an acidic modifier (e.g., 0.01% acetic acid) | [17] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15] |
| Detection | Tandem mass spectrometry (MS/MS) | [15][17] |
Conclusion and Future Perspectives
This compound is a compound of significant interest due to its unique chemical structure and dual biological activities. While its metabolic activation to potentially carcinogenic species warrants careful consideration, its pro-apoptotic effects on cancer cells present exciting opportunities for drug development. The detailed experimental protocols provided in this guide are intended to standardize methodologies and encourage further investigation into the biosynthesis, mechanism of action, and therapeutic potential of this compound. Future research should focus on fully elucidating the biosynthetic pathway of this compound in Agaricus species and exploring its selective cytotoxicity towards cancerous cells in preclinical and clinical settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H17N3O4 | CID 439517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound | 2757-90-6 | CAA75790 | Biosynth [biosynth.com]
- 5. web.vscht.cz [web.vscht.cz]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. The metabolism and bioactivation of this compound and of other mushroom hydrazines by whole mushroom homogenate and by mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmsl.cz [mmsl.cz]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound derived from Agaricus blazei Murrill induces apoptosis via mitochondrial membrane depolarization in hematological tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound from Agaricus blazei Murrill induces apoptosis in the leukemic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of this compound in mushrooms and in this compound-administered mice using liquid chromatography-tandem mass spectrometry [hero.epa.gov]
The Agaritine Enigma: Unraveling the Biosynthetic Pathway in Fungi
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Agaritine (β-N-(γ-L(+)-glutamyl)-4-(hydroxymethyl)phenylhydrazine) is a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, most notably the common button mushroom, Agaricus bisporus. This compound has garnered significant attention from the scientific community due to its potential toxicological properties and its structural relationship to known carcinogens. Understanding the biosynthesis of this compound is crucial for the fields of mycology, toxicology, and drug development, as it can pave the way for controlling its production in edible mushrooms and for the potential biocatalytic synthesis of novel hydrazine-containing compounds. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in fungi, detailing the proposed enzymatic steps, precursor molecules, and the key enzymes involved.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that is believed to originate from primary metabolism. While the complete pathway has not been fully elucidated and experimentally verified in a single study, a putative pathway can be constructed based on identified precursors and enzymatic activities. The proposed pathway can be divided into three main stages:
-
Formation of the Aromatic Precursor: The pathway is thought to begin with the shikimate pathway, a common route in fungi for the synthesis of aromatic amino acids. Chorismic acid, a key intermediate of this pathway, serves as the starting point for the synthesis of 4-aminobenzoic acid (pABA).
-
Modification of the Aromatic Ring: The pABA molecule is then believed to be converted to 4-hydrazinobenzoic acid. The exact enzymatic machinery for this conversion in fungi is yet to be identified. Subsequently, a critical reduction step is required to convert the carboxylic acid group of 4-hydrazinobenzoic acid to a hydroxymethyl group, yielding 4-(hydroxymethyl)phenylhydrazine (HMPH). This reduction is likely catalyzed by a carboxylate reductase, a class of enzymes known to be present in fungi.
-
Condensation with Glutamic Acid: The final step in the biosynthesis of this compound involves the condensation of HMPH with L-glutamic acid. This reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT), which facilitates the formation of a γ-glutamyl bond between the two molecules.
The proposed biosynthetic pathway is depicted in the following diagram:
Key Enzymes and Their Putative Roles
While the complete set of enzymes for this compound biosynthesis has not been isolated and characterized from Agaricus bisporus, evidence points to the involvement of several key enzyme families.
Enzymes in the Formation of the Aromatic Hydrazine Moiety
-
p-Aminobenzoic Acid (pABA) Synthase: The synthesis of pABA from chorismic acid is a well-established pathway in many microorganisms. It is catalyzed by pABA synthase, a bifunctional enzyme complex. Although not directly studied in the context of this compound biosynthesis, the presence of genes encoding this enzyme in the Agaricus bisporus genome is highly likely.
-
Hydrazine Synthase (Putative): The enzymatic conversion of an amino group to a hydrazine group is a less common biochemical transformation. The specific enzyme responsible for the conversion of pABA to 4-hydrazinobenzoic acid in fungi remains to be identified. This represents a key area for future research.
-
Carboxylate Reductase (Putative): The reduction of the carboxylic acid moiety of 4-hydrazinobenzoic acid to the corresponding alcohol, 4-(hydroxymethyl)phenylhydrazine, is a critical step. Fungi are known to possess carboxylate reductases that can catalyze such reactions.[1][2][3][4] Identifying and characterizing the specific carboxylate reductase involved in this compound biosynthesis is essential for a complete understanding of the pathway.
γ-Glutamyltransferase (GGT)
γ-Glutamyltransferase (GGT) is a key enzyme that is strongly implicated in the final step of this compound biosynthesis. This enzyme catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, such as L-glutamine, to an acceptor molecule, in this case, 4-(hydroxymethyl)phenylhydrazine. Interestingly, GGT is also involved in the degradation of this compound, where it cleaves the γ-glutamyl bond to release L-glutamate and HMPH.[5][6][7] This dual role suggests a complex regulation of this compound metabolism in the mushroom.
Quantitative Data
Quantitative data on the intermediates of the this compound biosynthetic pathway are scarce. However, the concentration of the final product, this compound, has been extensively studied in various mushroom species and under different conditions.
| Mushroom Species | Tissue | This compound Concentration (mg/kg fresh weight) | Reference(s) |
| Agaricus bisporus | Fresh | 228.2 | [8] |
| Agaricus bisporus | Canned | Not detected | [8] |
| Agaricus bisporus | Fresh | 94 - 629 | [9] |
| Agaricus bisporus | Canned | 1 - 55 | [10] |
| Agaricus bisporus | Dried | 2,110 - 6,905 | [9] |
| Agaricus bisporus | Spores | 0.304 ± 0.003% of spore weight | [11] |
| Shiitake (Lentinula edodes) | Fresh | 0.82 | [8] |
Table 1: this compound content in different mushroom samples.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that can be employed to further investigate this pathway.
Identification and Characterization of Biosynthetic Genes
Objective: To identify the gene cluster responsible for this compound biosynthesis in Agaricus bisporus.
Experimental Workflow:
Methodology:
-
Genome Mining: The publicly available genome sequence of Agaricus bisporus can be searched for genes encoding putative γ-glutamyltransferases, carboxylate reductases, and enzymes involved in the biosynthesis of aromatic amines and hydrazines.[12][13][14][15][16]
-
Gene Clustering Analysis: Biosynthetic genes for secondary metabolites are often clustered together in fungal genomes. The genomic region surrounding the candidate genes should be analyzed for the presence of other genes that could be involved in the pathway.
-
Heterologous Expression: Candidate genes can be cloned and expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.[17][18][19][20][21]
-
In Vitro Enzyme Assays: The expressed proteins can be purified and their enzymatic activity can be tested in vitro using the putative substrates (e.g., 4-hydrazinobenzoic acid for the carboxylate reductase, and HMPH and L-glutamate for the GGT).[22][23][24]
-
Metabolite Analysis: The reaction products can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm the identity of the synthesized compounds.[25]
In Vitro Reconstitution of the this compound Biosynthesis Pathway
Objective: To reconstitute the entire this compound biosynthesis pathway in vitro using purified enzymes.
Experimental Workflow:
Methodology:
-
Enzyme Purification: All the putative enzymes of the pathway, once identified and heterologously expressed, should be purified to homogeneity.
-
Reaction Setup: The purified enzymes are incubated together in a reaction buffer containing the initial precursor (e.g., 4-hydrazinobenzoic acid), L-glutamic acid, and necessary cofactors (e.g., ATP, NADPH for the reductase).
-
Time-Course Analysis: Aliquots of the reaction mixture are taken at different time points and analyzed by HPLC to monitor the consumption of substrates and the formation of intermediates and the final product.
-
Kinetic Analysis: The kinetic parameters (Km and kcat) for each enzyme can be determined by varying the substrate concentrations.
-
Product Confirmation: The identity of the final product as this compound should be unequivocally confirmed by LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
γ-Glutamyltransferase (GGT) Activity Assay
Objective: To measure the activity of GGT in fungal extracts or with purified enzyme.
Methodology:
A colorimetric assay can be used to determine GGT activity.[26][27][28]
-
Principle: The assay is based on the GGT-catalyzed transfer of the γ-glutamyl group from a synthetic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), to an acceptor like glycylglycine. This reaction releases p-nitroaniline, a yellow-colored compound that can be measured spectrophotometrically at 405-418 nm.
-
Reagents:
-
GGT Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
L-γ-Glutamyl-p-nitroanilide (GGPNA) solution
-
Glycylglycine solution
-
Enzyme sample (fungal extract or purified GGT)
-
p-Nitroaniline standard solution
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GGPNA, and glycylglycine.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 405-418 nm over time using a spectrophotometer.
-
Calculate the GGT activity based on the rate of p-nitroaniline formation, using a standard curve generated with known concentrations of p-nitroaniline.
-
Future Perspectives
The complete elucidation of the this compound biosynthetic pathway in fungi is a challenging but achievable goal. Future research should focus on:
-
Identification of the Missing Enzymes: The identification and characterization of the hydrazine synthase and the specific carboxylate reductase are crucial next steps.
-
Genetic Characterization: The identification of the complete this compound biosynthetic gene cluster in Agaricus bisporus will provide definitive proof of the pathway and will enable genetic engineering approaches to modulate this compound levels.
-
Regulatory Mechanisms: Understanding how the expression of the biosynthetic genes is regulated in the fungus will be important for controlling this compound production.
-
Biocatalytic Applications: Once the enzymes of the pathway are characterized, they can be explored for the biocatalytic synthesis of novel hydrazine-containing compounds with potential applications in medicine and industry.
By combining genomic, biochemical, and analytical approaches, the scientific community can fully unravel the intricacies of this compound biosynthesis, leading to a safer consumption of edible mushrooms and opening new avenues for biotechnological innovation.
References
- 1. Biocatalytic reduction of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Enzymatic Transformation to Aldehydes in vivo by Fungal Carboxylate Reductase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmsl.cz [mmsl.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Quantities of this compound in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The content of this compound in spores from Agaricus bisporus [agris.fao.org]
- 12. Melanin biosynthesis pathway in Agaricus bisporus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agaricus bisporus var bisporus H39 [fungalgenomics.science.uu.nl]
- 14. The First Whole Genome Sequencing of Agaricus bitorquis and Its Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome sequence of the button mushroom Agaricus bisporus reveals mechanisms governing adaptation to a humic-rich ecological niche - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Engineered Biosynthesis of Natural Products in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro Reconstitution of the Biosynthetic Pathway to the Nitroimidazole Antibiotic Azomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation of Agaritine Under Different pH Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation kinetics of agaritine, a phenylhydrazine derivative found in Agaricus species mushrooms. Understanding the stability of this compound is crucial for toxicological studies, risk assessment, and the development of potential therapeutic agents derived from this compound. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support advanced research in this area.
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on the pH of its environment. It is significantly less stable in acidic conditions, similar to those found in the human stomach, than in neutral conditions.[1][2] The degradation rate is also influenced by the presence of other compounds in mushroom extracts.[3]
The following tables summarize the degradation of this compound over time in different pH environments, based on published experimental data.
Table 1: Degradation of this compound in Aqueous Extracts at Various pH Levels
This study utilized aqueous extracts from A. bitorquis mushrooms, stored at ambient temperature. The initial this compound content was 197.7 mg/kg.[1]
| Incubation Time (hours) | Degradation at pH 1.5 | Degradation at pH 6.8 |
| 24 | > 50% | ~ 18% |
Data sourced from Hajšlová et al. (2002). The study noted that this compound degraded more rapidly at pH 1.5 than at pH 4.5, and was relatively stable at pH 6.8.[1]
Table 2: Degradation of this compound in Simulated Gastric Fluid (pH 1.2)
This experiment compared the stability of a pure this compound standard solution with that of this compound in extracts from fresh and cooked mushrooms.[3]
| Incubation Time (hours) | % this compound Remaining (Standard Solution, 0.02 mg/mL) | % this compound Remaining (Fresh Mushroom Extract) | % this compound Remaining (Cooked Mushroom Extract) |
| 0 | 100.0% | 100.0% | 100.0% |
| 1 | 83.4% | 50.1% | 82.1% |
| 2 | 73.6% | 36.9% | 56.7% |
| 5 | 60.7% | 27.2% | 38.6% |
| 8 | 53.8% | 11.7% | 21.4% |
| 16 | 32.1% | Not Determined | Not Determined |
| 22 | 14.2% | Not Determined | Not Determined |
Data sourced from Hajšlová et al. (2002). The breakdown was notably faster in the fresh mushroom extract compared to the pure standard or the cooked extract.[3][4]
Key Experimental Protocols
The following sections detail the methodologies employed in the studies cited above for investigating this compound stability.
Preparation of Mushroom Extracts for pH Stability Studies
This protocol describes the preparation of aqueous mushroom extracts for assessing this compound degradation at different pH values.[3]
-
Homogenization: 20g of fresh mushrooms are mixed with 100 mL of distilled water. The pH of the water is pre-adjusted to the target values (e.g., pH 1.5 and 4.5 using hydrochloric acid) or left as is for neutral conditions (pH 6.8). The mixture is homogenized for 10 minutes using an Ultra Turrax homogenizer.
-
Extraction: The homogenate is shaken for 30 minutes to facilitate the extraction of this compound.
-
Filtration: A crude extract is obtained by filtration. The volume of the filtrate is then adjusted to 200 mL.
-
Sample Preparation for Analysis: The final solution is passed through a microfilter into an HPLC vial, and a 20-μL aliquot is injected for analysis.
This compound Stability in Simulated Gastric Fluid
This protocol outlines the procedure for studying this compound stability under conditions mimicking the human stomach.[2][3]
-
Preparation of Solutions:
-
This compound Standard: A pure this compound standard is dissolved in simulated gastric fluid (pH 1.2) to a final concentration of 0.02 mg/mL.
-
Mushroom Extracts: Fresh or processed mushrooms are homogenized in simulated gastric fluid to create an extract.
-
-
Incubation: The solutions are incubated at a controlled temperature (e.g., ambient or 37°C).
-
Time-Course Sampling: Aliquots are taken from each solution at predetermined time intervals (e.g., 0, 1, 2, 5, 8, 16, and 22 hours).
-
Analysis: Each aliquot is analyzed immediately by HPLC to determine the remaining concentration of this compound.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC with UV detection is the standard method for quantifying this compound. Method parameters can vary slightly between studies.
-
Method 1 (Reversed-Phase): [3]
-
Column: LiChrospher 100 RP-18 (250 x 4 mm, 5 µm)
-
Mobile Phase: 0.05 M NaH₂PO₄ phosphate buffer (pH 3.3)
-
Flow Rate: 1 mL/min
-
Detection: UV at 237 nm
-
-
Method 2 (Cation Exchange): [5][6]
-
Column: Partisil SCX (25 cm x 4.6 mm i.d.)
-
Mobile Phase: 0.005 N NaH₂PO₄ (pH 4.25)
-
Flow Rate: 0.6 mL/min
-
Detection: UV at 237 nm
-
Quantification: this compound is quantified by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a pure this compound standard.[3]
Visualizations: Pathways and Workflows
This compound Degradation Pathway
This compound can degrade through enzymatic or chemical hydrolysis, particularly under acidic conditions. The primary degradation involves the cleavage of the γ-glutamyl bond.[7][8] This process releases 4-(hydroxymethyl)phenylhydrazine (HMPH), which can be further oxidized to a reactive diazonium ion.[7][8]
Caption: Hydrolytic degradation pathway of this compound.
Experimental Workflow for pH Stability Analysis
The following diagram illustrates a generalized workflow for conducting experiments to determine the stability of this compound under various pH conditions.
Caption: General workflow for this compound pH stability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of this compound - a natural toxicant of Agaricus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.vscht.cz [web.vscht.cz]
- 4. tandfonline.com [tandfonline.com]
- 5. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H17N3O4 | CID 439517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Early Investigations into the Toxicology of Agaritine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaritine, a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, has been a subject of toxicological interest for several decades. Early research, primarily conducted before the year 2000, laid the groundwork for our current understanding of its potential health risks, including its debated carcinogenicity and mutagenicity. This technical guide provides an in-depth review of these seminal studies, focusing on quantitative data, detailed experimental methodologies, and the metabolic pathways associated with this compound's toxicological profile.
Quantitative Toxicological Data
The following tables summarize key quantitative findings from early toxicological studies on this compound and related compounds. These studies often yielded conflicting results, highlighting the complexity of assessing the toxic potential of this natural compound.
Table 1: Carcinogenicity Studies of this compound and Agaricus bisporus in Mice
| Study (Year) | Test Substance | Animal Model | Dosing Regimen | Key Findings (Tumor Incidence) |
| Toth & Sornson (1984)[1] | This compound | Swiss mice | Subcutaneous injection: 100 µg/g body weight (5 weekly doses) or single dose of 50-100 µg/g | No detectable carcinogenic effect.[1] |
| Toth et al. (1981)[2] | This compound | Swiss mice | 0.0625% and 0.03125% in drinking water for life | No detectable carcinogenic action.[2] |
| Toth et al. (1998)[3] | Lyophilized Agaricus bisporus | Swiss mice | 10%, 5%, and 2.5% in diet for life | Statistically significant increases in tumors of the lungs, forestomach, glandular stomach, and ovaries in some groups.[3] |
| Hashida et al. (1990) | Methanol extract of fresh A. bisporus | Mice | Bladder implantation | Urinary bladder carcinoma rate of 30.8% (vs. 5.4% in controls). |
| Hashida et al. (1990) | Synthesized this compound | Mice | Bladder implantation | Urinary bladder carcinoma rate of 50%. |
Table 2: Mutagenicity of this compound and its Metabolites in the Ames Test
| Study (Year) | Test Substance | Salmonella typhimurium Strain | Activation System | Mutagenic Activity |
| Friederich et al. (1987)[4] | This compound | TA1537, TA97 | None | Direct-acting mutagen (30 revertants/µmol in TA1537).[4] |
| Friederich et al. (1987)[4] | This compound | Not specified | γ-glutamyl transferase (GT) | 8- to 16-fold increase in mutagenicity.[4] |
| Friederich et al. (1987)[4] | p-hydroxymethylphenylhydrazine | Not specified | None | Direct-acting mutagen (3- to 6-times more potent than this compound).[4] |
| Friederich et al. (1987)[4] | p-hydroxymethylbenzenediazonium ion | TA1537 | None | Highest mutagenic activity (~300 to 1,000 revertants/µmol).[4] |
| Walton et al. (1997)[5] | This compound | TA104 | None | Weakly mutagenic.[5] |
| Walton et al. (1997)[5] | This compound | TA104 | Rat kidney homogenates (high in GT) | Enhanced mutagenic response.[5] |
Key Experimental Protocols
In Vivo Carcinogenicity Bioassays
-
Toth & Sornson (1984): Subcutaneous Administration of this compound [1]
-
Test Animals: Randomly bred Swiss mice of both sexes.
-
Test Compound: this compound, an ingredient of Agaricus bisporus.
-
Administration Route: Subcutaneous injection.
-
Dosing Regimen:
-
Group 1: 100 µg/g body weight, administered five times at weekly intervals.
-
Group 2: A single treatment of 100 µg/g body weight for females and 50 µg/g body weight for males.
-
-
Observation Period: Lifetime of the animals.
-
Endpoint: Gross and histopathological examination for tumor development.
-
-
Toth et al. (1981): this compound in Drinking Water [2]
-
Test Animals: Randomly bred Swiss mice.
-
Test Compound: this compound.
-
Administration Route: In drinking water.
-
Dosing Regimen: Concentrations of 0.0625% and 0.03125% administered daily for the lifespan of the mice.
-
Observation Period: Lifetime.
-
Endpoint: Observation for carcinogenic effects and other toxicities, such as convulsive seizures.
-
-
Shephard et al. (1995): Genotoxicity in lacI Transgenic Mice [6]
-
Test Animals: Female lacI transgenic mice (Big Blue mice).
-
Test Diets (fed for 15 weeks):
-
Fresh Agaricus bisporus mushrooms 3 days/week, followed by normal lab chow for 4 days/week (average daily this compound dose: 30 mg/kg body weight).
-
Freeze-dried mushrooms mixed at 25% (w/w) into powdered chow (daily this compound dose: 80 mg/kg body weight).
-
A mushroom extract containing 30% this compound (w/w) mixed into powdered chow (daily this compound dose: 120 mg/kg body weight).
-
-
Positive Controls: N-nitrosodimethylamine (0.3 mg/kg), N-nitrosomethylurea (3 mg/kg), or urethane (130 mg/kg).
-
Endpoint: Measurement of mutant frequency (MF) in the DNA of the forestomach, kidney, liver, lung, and glandular stomach. Control MFs ranged from 5 x 10⁻⁵ to 10 x 10⁻⁵.
-
In Vitro Mutagenicity Assays
-
Ames Test for Mutagenicity [4][5]
-
Test System: Salmonella typhimurium strains (e.g., TA97, TA104, TA1537) which are auxotrophic for histidine and contain mutations that make them sensitive to reversion by specific types of mutagens.
-
Principle: The assay measures the frequency of back mutations (reversions) to histidine prototrophy in the presence of the test compound. A significant increase in the number of revertant colonies compared to the spontaneous background indicates mutagenic activity.
-
Metabolic Activation: To mimic mammalian metabolism, liver extracts (S9 fraction) or, in the case of this compound, more specific enzyme preparations like γ-glutamyl transferase (GT) or kidney homogenates, were included in the assay.
-
Procedure: The bacterial tester strain, the test compound (with or without a metabolic activation system), and a trace amount of histidine are combined and plated on a minimal glucose agar plate. After incubation, the number of revertant colonies is counted.
-
Metabolic Activation and Signaling Pathways
Early research elucidated a key metabolic pathway for the bioactivation of this compound into a more potent toxicant. This process is initiated by the enzymatic cleavage of the γ-glutamyl group.
Caption: Metabolic activation pathway of this compound.
Conclusion
The early toxicological studies on this compound, conducted primarily before the turn of the century, established a foundational, albeit complex, understanding of its potential health risks. While some studies on purified this compound did not demonstrate carcinogenicity, research on whole mushroom preparations and the mutagenicity of this compound's metabolites suggested a potential for toxicity. The metabolic activation of this compound to the highly reactive 4-(hydroxymethyl)benzenediazonium ion was identified as a critical pathway for its genotoxic effects. These pioneering investigations have been instrumental in guiding subsequent research and risk assessments of this common dietary compound.
References
- 1. Lack of carcinogenicity of this compound by subcutaneous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attempted tumor induction with this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenesis studies with the lyophilized mushroom Agaricus bisporus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mutagenic activity of this compound--a constituent of the cultivated mushroom Agaricus bisporus--and its derivatives detected with the Salmonella/mammalian microsome assay (Ames Test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivation of the mushroom hydrazine, this compound, to intermediates that bind covalently to proteins and induce mutations in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of this compound in the lacI transgenic mouse mutation assay: evaluation of the health risk of mushroom consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Agaritine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agaritine, a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, has been the subject of extensive research regarding its potential genotoxicity and mutagenicity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on genetic material. The data presented herein summarizes key quantitative findings from various in vitro and in vivo studies, details the experimental protocols used, and illustrates the proposed mechanisms of action through signaling pathway diagrams. The evidence to date is complex and at times conflicting, suggesting that while this compound itself may be weakly genotoxic, its metabolites are likely the primary contributors to its mutagenic and potential carcinogenic properties. This guide aims to equip researchers and drug development professionals with a thorough understanding of the toxicological profile of this compound to inform risk assessment and future research.
Quantitative Data on the Genotoxicity and Mutagenicity of this compound
The following tables summarize the key quantitative findings from various studies on the genotoxicity and mutagenicity of this compound and its derivatives.
Table 1: In Vitro Mutagenicity Studies of this compound
| Assay System | Tester Strain | Test Substance | Concentration/Dose | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium TA104 | Ethanolic extracts of Agaricus bisporus | Not specified | None | Direct-acting mutagenic response | [1] |
| Ames Test | S. typhimurium TA104 | This compound | Up to 1000 µ g/plate | None | Weakly mutagenic | [2][3] |
| Ames Test | S. typhimurium TA104 | This compound | Not specified | Rat kidney homogenates | Enhanced mutagenic response | [2][3] |
| Ames Test | S. typhimurium TA1537, TA97 | Purified this compound | Not specified | None | 30 revertants/µmol (TA1537) | [4] |
| Ames Test | S. typhimurium | Purified this compound | Not specified | γ-glutamyl transferase (GT) | 8- to 16-fold increase in mutagenicity | [4] |
| Ames Test | S. typhimurium TA1537 | p-hydroxymethylbenzenediazonium ion | Not specified | None | 300 to 1,000 revertants/µmol | [4] |
| umu Gene Assay | Salmonella | This compound | Not specified | Not specified | Did not activate the umu gene | [5][6] |
Table 2: In Vivo Genotoxicity and Carcinogenicity Studies of this compound
| Study Type | Animal Model | Test Substance/Diet | Dose/Administration | Duration | Key Findings | Reference |
| Carcinogenicity | Swiss mice | This compound | 0.0625% and 0.03125% in drinking water | Lifetime | No detectable carcinogenic action | [7] |
| Carcinogenicity | Swiss mice | This compound (subcutaneous injection) | 100 µg/g body weight (5 weekly doses or single dose) | Not specified | No detectable carcinogenic effect | [8] |
| Mutagenicity (lacI transgenic mouse assay) | Big Blue mice | Crude this compound extract (30% this compound w/w in chow) | 120 mg/kg body weight/day | 15 weeks | 100% increase in mutant frequency in kidney, 50% in forestomach | [9][10] |
| Mutagenicity (lacI transgenic mouse assay) | Big Blue mice | Fresh mushrooms (3 days/wk) | 30 mg/kg body weight/day (averaged) | 15 weeks | No significant increase in mutant frequency | [9] |
| Mutagenicity (lacI transgenic mouse assay) | Big Blue mice | Freeze-dried mushrooms (25% w/w in chow) | 80 mg/kg body weight/day | 15 weeks | No significant increase in mutant frequency | [9] |
| Carcinogenicity (bladder implantation) | Mice | Synthesized this compound | Not specified | Not specified | 50% incidence of urinary bladder carcinoma | [11][12] |
| Carcinogenicity (bladder implantation) | Mice | Methanol extract of fresh Agaricus bisporus | Not specified | Not specified | 30.8% incidence of urinary bladder carcinoma | [11][12] |
Experimental Protocols
Ames Test (Salmonella/mammalian microsome assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic agent can cause a reverse mutation, restoring the ability of the bacteria to synthesize histidine and thus to grow on a histidine-free medium.
-
Methodology:
-
Tester Strains: Strains such as TA97, TA104, and TA1537 are commonly used. These strains contain different mutations in the histidine operon and may also have other mutations that increase their sensitivity to mutagens (e.g., defects in DNA repair mechanisms or increased cell wall permeability).
-
Metabolic Activation: To mimic mammalian metabolism, a liver extract (S9 fraction) from rats pre-treated with enzyme-inducing agents (e.g., Aroclor 1254) can be added to the test system. In the case of this compound, studies have also utilized kidney homogenates or purified γ-glutamyl transpeptidase for metabolic activation.[2][3][4]
-
Procedure: The test compound, the bacterial culture, and (if required) the metabolic activation system are combined and pre-incubated. The mixture is then poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the negative control.
-
lacI Transgenic Mouse Mutation Assay (Big Blue® Mouse Assay)
This in vivo assay is used to measure the mutagenic frequency in the tissues of treated animals.
-
Principle: Big Blue® mice are transgenic animals that carry multiple copies of a lambda phage shuttle vector containing the E. coli lacI gene as a target for mutations. After exposure of the mice to a test substance, DNA is isolated from various tissues. The shuttle vectors are recovered from the genomic DNA and packaged into phage particles. These phages are then used to infect E. coli, and mutations in the lacI gene are detected using a color-based screening assay.
-
Methodology:
-
Animal Dosing: Female lacI transgenic mice are administered the test substance through their diet or other appropriate routes for a specified period (e.g., 15 weeks).[9]
-
Tissue Collection and DNA Isolation: At the end of the treatment period, various organs such as the kidney, forestomach, liver, and lung are collected, and high molecular weight DNA is isolated.[9]
-
Vector Rescue and Packaging: The lambda shuttle vectors are rescued from the mouse genomic DNA using in vitro packaging extracts.
-
Mutation Detection: The resulting phage particles are used to infect an E. coli strain that is deficient in lacI. The phages are plated on a medium containing a chromogenic substrate for β-galactosidase (e.g., X-gal). Phages with a non-mutated lacI gene will produce a functional LacI repressor, leading to the repression of the lacZ gene and resulting in colorless plaques. Phages with a mutated lacI gene will not produce a functional repressor, allowing the expression of β-galactosidase and resulting in blue plaques.
-
Mutant Frequency Calculation: The mutant frequency is calculated as the ratio of blue plaques (mutants) to the total number of plaques.[9]
-
Signaling Pathways and Mechanisms of Action
The genotoxicity of this compound is believed to be mediated through its metabolic activation to reactive intermediates that can interact with DNA.
Metabolic Activation of this compound
The primary pathway for this compound's bioactivation involves the enzymatic removal of its γ-glutamyl group, followed by oxidation to a highly reactive diazonium ion.
Caption: Proposed metabolic activation pathway of this compound.
The initial step in the bioactivation of this compound is the removal of the γ-glutamyl group, a reaction catalyzed by γ-glutamyl transpeptidase, which is found in high concentrations in the kidney.[2][3][13] This leads to the formation of 4-(hydroxymethyl)phenylhydrazine (HMPH).[2][3][13] HMPH is an unstable intermediate that can be further oxidized, potentially by cytochrome P450 enzymes in the liver, to form the highly reactive 4-(hydroxymethyl)benzenediazonium ion (HMBD).[2][3][13] This diazonium ion is a potent electrophile that can decompose to form a carbon-centered radical, which can then covalently bind to DNA, leading to DNA adducts and strand breaks, ultimately resulting in mutations.[13]
Experimental Workflow for Assessing this compound Mutagenicity
The following diagram illustrates a typical experimental workflow for investigating the mutagenicity of this compound using both in vitro and in vivo assays.
Caption: Experimental workflow for mutagenicity testing.
Discussion and Conclusion
The genotoxicity and mutagenicity of this compound present a complex toxicological profile. In vitro studies, particularly the Ames test, have shown that this compound can be mutagenic, and this effect is significantly enhanced by metabolic activation, especially with enzymes like γ-glutamyl transpeptidase found in the kidney.[2][3][4] This points to the formation of reactive metabolites as the primary mutagenic species. The ultimate carcinogenic metabolite is believed to be the 4-(hydroxymethyl)benzenediazonium ion, which is a potent mutagen.[4]
In vivo studies in mice have yielded mixed results. While some studies administering purified this compound did not find a carcinogenic effect,[7][8] others using a crude this compound extract in a transgenic mouse mutation assay demonstrated a significant increase in mutant frequency in the kidney and forestomach.[9] Furthermore, direct implantation of synthesized this compound into the mouse bladder resulted in a high incidence of carcinoma.[11][12] These discrepancies may be attributed to differences in the route of administration, the dose, and the form of this compound used (purified vs. crude extract). It is plausible that other compounds in mushroom extracts could influence the metabolic activation or detoxification of this compound.
References
- 1. This compound does not mediate the mutagenicity of the edible mushroom Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivation of the mushroom hydrazine, this compound, to intermediates that bind covalently to proteins and induce mutations in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mutagenic activity of this compound--a constituent of the cultivated mushroom Agaricus bisporus--and its derivatives detected with the Salmonella/mammalian microsome assay (Ames Test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Attempted tumor induction with this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of carcinogenicity of this compound by subcutaneous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity of this compound in the lacI transgenic mouse mutation assay: evaluation of the health risk of mushroom consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MMSL: this compound: A NATURAL TOXIC AMINO ACID OF CULTIVATED MUSHROOM AGARICUS SPP. AND ITS POTENTIAL HEALTH RISK [mmsl.cz]
- 11. [Quantities of this compound in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] [hero.epa.gov]
- 12. [Quantities of this compound in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mmsl.cz [mmsl.cz]
The Carcinogenic Potential of Agaritine and its Metabolites: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agaritine, a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, has been a subject of scientific scrutiny regarding its potential carcinogenicity. This technical guide provides an in-depth analysis of the available scientific literature on the carcinogenic potential of this compound and its metabolites. It consolidates quantitative data from various studies, details experimental protocols for key assays, and visualizes the metabolic pathways and experimental workflows. The evidence to date is conflicting; while some studies on this compound itself have not demonstrated a carcinogenic effect, its breakdown products, particularly the 4-(hydroxymethyl)benzenediazonium (HMBD) ion, have shown mutagenic and carcinogenic properties in animal models. This whitepaper aims to provide a comprehensive resource for researchers and professionals in the fields of toxicology, oncology, and drug development to facilitate a thorough understanding of the current state of knowledge and to inform future research directions.
Introduction
This compound, chemically known as β-N-[γ-L(+)-glutamyl]-4-(hydroxymethyl)phenylhydrazine, is a secondary metabolite present in varying concentrations in commonly consumed mushrooms, most notably Agaricus bisporus (the common button mushroom).[1] The presence of a hydrazine moiety in its structure has raised concerns about its potential to form reactive intermediates that could lead to carcinogenic activity.[2][3] While epidemiological studies have not established a direct link between the consumption of Agaricus mushrooms and cancer in humans, in vivo and in vitro studies have provided conflicting evidence regarding the carcinogenicity of this compound.[2][4] This guide synthesizes the available data to present a clear and detailed overview of the topic.
Quantitative Data on Carcinogenicity and Genotoxicity
The carcinogenic and genotoxic potential of this compound and its metabolites has been evaluated in various studies. The following tables summarize the key quantitative findings from this research.
Table 1: In Vivo Carcinogenicity Studies of this compound
| Animal Model | Administration Route | Dose | Duration | Key Findings | Reference |
| Swiss Mice | Subcutaneous injection | 50-100 µg/g body weight (single or multiple doses) | - | No detectable carcinogenic effect. | [5] |
| Swiss Mice | Drinking water | 0.03125% and 0.0625% | Lifetime | No detectable carcinogenic action. | [1] |
| Swiss Mice | Bladder implantation | Synthesized this compound | - | 50% incidence of urinary bladder carcinoma. | [6][7][8] |
Table 2: Carcinogenicity Studies of this compound Metabolites and Mushroom Extracts
| Compound/Extract | Animal Model | Administration Route | Dose | Tumor Incidence | Reference |
| N'-Acetyl-4-(hydroxymethyl)phenylhydrazine | Mice | Drinking water | - | Increased incidences of lung and blood-vessel tumors. | [4] |
| 4-(hydroxymethyl)benzenediazonium tetrafluoroborate | Swiss Mice | Intragastric instillation | 400 mg/kg bw (single dose) | Production of glandular stomach tumors. | [4] |
| Methanol extract of fresh Agaricus bisporus | Mice | Bladder implantation | - | 30.8% incidence of urinary bladder carcinoma. | [6][7][8] |
Table 3: Genotoxicity Studies of this compound and its Metabolites
| Assay | Test Substance | Concentration/Dose | Results | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ames Test (Salmonella typhimurium TA1537 & TA97) | this compound | - | Weakly mutagenic (30 revertants/µmol). Mutagenicity increased with alkaline pH and pre-incubation with γ-glutamyl transferase. |[9] | | Ames Test (Salmonella typhimurium TA1537) | p-hydroxymethylphenylhydrazine | - | Distinct direct-acting mutagenicity (3-6 times more mutagenic than this compound). |[9] | | Ames Test (Salmonella typhimurium TA1537) | p-hydroxymethylbenzenediazonium ion | - | Highest mutagenic activity (300-1,000 revertants/µmol). |[9] | | lacI Transgenic Mouse Mutation Assay | Crude this compound extract | 120 mg/kg body weight/day for 15 weeks | 100% increase in mutant frequency in the kidney and 50% in the forestomach. |[10][11] |
Experimental Protocols
This section details the methodologies employed in key experiments cited in the literature.
This compound Extraction and Quantification
Objective: To extract and quantify this compound from mushroom samples.
Method 1: High-Performance Liquid Chromatography (HPLC) [4][6][12]
-
Extraction: Mushroom samples are homogenized with methanol.
-
Filtration and Dilution: The extract is filtered and diluted with a phosphate buffer.
-
HPLC Analysis:
-
Column: Cation exchange column (e.g., Partisil SCX).
-
Mobile Phase: 0.5 mM phosphate buffer (pH 1.8).
-
Detection: UV monitoring at 237 nm.
-
Quantification: Comparison of the peak area of the sample with that of a known this compound standard.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [9][13]
-
Extraction: Similar to the HPLC method, using methanol.
-
Purification: Solid Phase Extraction (SPE) is used for cleanup.
-
LC-MS/MS Analysis:
-
Detection: Tandem mass spectrometry in positive ionization mode.
-
Advantage: This method is highly selective, accurate, and precise, allowing for the detection of trace amounts of this compound.
-
In Vivo Carcinogenicity Assay in Mice
Objective: To assess the carcinogenic potential of a test substance in a mammalian model over a significant portion of its lifespan.[14]
-
Animal Model: Typically, Swiss mice are used.
-
Administration of Test Substance:
-
Route: Can be oral (in drinking water or feed), by gavage, subcutaneous injection, or bladder implantation.
-
Dose: Multiple dose levels are used, including a maximum tolerated dose (MTD) and fractions thereof. A control group receives the vehicle only.
-
-
Duration: The study typically lasts for the lifetime of the animals.
-
Observations: Animals are monitored daily for clinical signs of toxicity and tumor development. Body weight and food/water consumption are recorded regularly.
-
Necropsy: All animals (those that die during the study and those sacrificed at the end) undergo a complete necropsy.
-
Histopathology: All organs and tissues are examined microscopically for neoplastic lesions.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][15][16][17]
-
Bacterial Strains: Histidine auxotrophs of Salmonella typhimurium (e.g., TA97, TA104, TA1537) are used. These strains cannot synthesize histidine and will not grow on a histidine-deficient medium unless a reverse mutation occurs.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Procedure:
-
The bacterial tester strain, the test substance at various concentrations, and the S9 mix (or buffer) are combined in molten top agar.
-
This mixture is poured onto a minimal glucose agar plate (histidine-deficient).
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Experimental Workflows
Metabolic Activation of this compound
The carcinogenicity of this compound is primarily attributed to its metabolic activation to highly reactive intermediates. The key pathway involves the enzymatic removal of the γ-glutamyl group, followed by oxidation.
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for In Vivo Carcinogenicity Study
The following diagram illustrates a typical workflow for an in vivo carcinogenicity study of this compound.
Caption: A typical experimental workflow for an in vivo carcinogenicity study.
Discussion
The available evidence on the carcinogenicity of this compound is complex and warrants careful interpretation. While studies administering purified this compound have often failed to demonstrate a clear carcinogenic effect, its metabolites have shown genotoxic and carcinogenic activity.[1][4][5] The metabolite 4-(hydroxymethyl)phenylhydrazine (HMPH) is more mutagenic than this compound itself, and the ultimate carcinogenic metabolite, the 4-(hydroxymethyl)benzenediazonium (HMBD) ion, is a potent mutagen.[9] The HMBD ion can generate a carbon-centered radical that is capable of causing DNA strand breaks.
The discrepancy in findings between studies on this compound and its metabolites may be due to several factors, including the route of administration, the dose, and the metabolic capacity of the animal model. The enzyme γ-glutamyltransferase, which is crucial for the conversion of this compound to HMPH, is present in mushrooms and in mammalian tissues, particularly the kidney.[18][19] Therefore, the in vivo metabolism of this compound is a critical determinant of its carcinogenic potential.
It is also important to consider that the concentration of this compound in mushrooms can vary significantly depending on the species, strain, and storage and cooking conditions.[20][21] Cooking processes such as boiling and frying can substantially reduce the this compound content.[6][7][21]
Conclusion
References
- 1. Attempted tumor induction with this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmsl.cz [mmsl.cz]
- 4. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of carcinogenicity of this compound by subcutaneous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Quantities of this compound in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Quantities of this compound in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] [hero.epa.gov]
- 9. dl.begellhouse.com [dl.begellhouse.com]
- 10. researchgate.net [researchgate.net]
- 11. Genotoxicity of this compound in the lacI transgenic mouse mutation assay: evaluation of the health risk of mushroom consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A survey of the occurrence of this compound in U.K. cultivated mushrooms and processed mushroom products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]
- 15. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. This compound | C12H17N3O4 | CID 439517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Influence of storage and household processing on the this compound content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound derived from Agaricus blazei Murrill induces apoptosis via mitochondrial membrane depolarization in hematological tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Agaritine Content Variation in Mushroom Species: A Technical Guide
Abstract
Agaritine, N2-(γ-L-glutamyl)-4-hydroxymethylphenylhydrazine, is a naturally occurring phenylhydrazine derivative found predominantly in mushrooms of the genus Agaricus. Its presence has garnered significant attention from the scientific community due to its potential toxicological properties and its classification as a precursor to a suspected rodent carcinogen. The concentration of this compound exhibits substantial variation across different mushroom species, and is further influenced by post-harvest storage and processing conditions. This technical guide provides a comprehensive overview of this compound content in various mushroom species, details the established analytical protocols for its quantification, and illustrates key experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in mycology, food safety, and natural product chemistry.
Introduction to this compound
This compound is a water-soluble amino acid derivative that is notably abundant in the popular cultivated mushroom, Agaricus bisporus (the common button mushroom).[1] Its structure consists of a glutamyl group attached to a 4-hydroxymethylphenylhydrazine moiety.[2] The presence of the hydrazine group is central to its toxicological interest.[3] While feeding studies using whole mushrooms have generally not shown toxicological effects, the carcinogenic potential of this compound and its derivatives continues to be a subject of research.[4][5] Consequently, accurate quantification of this compound in various mushroom species is crucial for risk assessment and for identifying low-agaritine strains for cultivation.[1][2]
This compound Content in Different Mushroom Species
The concentration of this compound varies dramatically among different mushroom species, with the highest levels consistently found within the Agaricus genus.[2] In contrast, many other edible mushrooms, such as those from the Pleurotus genus, do not contain detectable levels of this compound.[6] A study of 53 wild Agaricus species revealed a vast range in this compound content, from below 100 mg/kg to as high as 10,000 mg/kg in Agaricus elvensis.[1][2] The commonly consumed Agaricus bisporus typically contains between 200 and 500 mg/kg of fresh weight.[2]
Data Presentation: this compound Concentration in Various Mushroom Species
The following table summarizes the quantitative data on this compound content across different mushroom species, as reported in the literature.
| Mushroom Species | This compound Content (mg/kg fresh weight) | Notes | Source(s) |
| Agaricus bisporus (Button Mushroom) | 94 - 629 | Varies considerably between lots. | [7] |
| Agaricus bisporus | 200 - 500 | Typical range for cultivated species. | [1][2] |
| Agaricus bisporus | 212 - 229 | Fresh samples from open market. | [8] |
| Agaricus bitorquis | 165 - 457 (average 272) | Supermarket samples. Freshly harvested can be ~700 mg/kg. | [9] |
| Agaricus elvensis | Up to 10,000 | Highest level found among 53 Agaricus species. | [1][2] |
| High-Content Agaricus spp. (24 species) | > 1000 | Includes A. elvensis. | [2] |
| Intermediate-Content Agaricus spp. (20 species) | 100 - 1000 | [2] | |
| Low-Content Agaricus spp. (9 species) | < 100 | [2] | |
| Lentinula edodes (Shiitake) | 0.82 | Fresh mushroom. | [10] |
| Leucoagaricus spp. | Detected | This compound is present in some species of this genus. | [2] |
| Macrolepiota spp. | Detected | This compound is present in some species of this genus. | [2] |
| Armillaria edodes (Matsutake) | Not Detected | [10] | |
| Pleurotus spp. | Not Detected | [6] |
Factors Influencing this compound Content
Several factors beyond species type can significantly alter the this compound concentration in mushrooms:
-
Mushroom Part: The highest concentrations of this compound are typically found in the gills and the skin of the cap, with the lowest levels in the stem.[8][9]
-
Storage: Storing fresh mushrooms can lead to a pronounced reduction in this compound. Refrigeration or freezing can decrease the content by 20-75%.[8][9] For instance, storage at 2°C or 12°C for 5 days reduced this compound content by up to 68%.[11]
-
Processing:
-
Canning: Canned mushrooms show significantly lower levels (1-55 mg/kg) compared to fresh ones.[7]
-
Drying: In contrast to other processing methods, drying can lead to the highest this compound values, ranging from 2,110 to 6,905 mg/kg, due to the concentration effect.[7] Freeze-drying, however, results in no significant reduction.[8][9]
-
Cooking: Household cooking methods substantially reduce this compound levels. Boiling for 5 minutes can extract about 50% of the this compound into the cooking water and degrade another 20-25%.[8][9] Frying can result in a 35-70% reduction, while microwave processing can reduce the content to one-third of its original level.[8][9]
-
Experimental Protocols for this compound Quantification
The most common and reliable method for the quantification of this compound in mushrooms is High-Performance Liquid Chromatography (HPLC).[7][11] Various detectors can be employed, including UV and tandem mass spectrometry (MS/MS), with the latter providing higher sensitivity and specificity.[12]
Detailed Methodology
1. Sample Preparation and Extraction:
-
Homogenization: A known weight of fresh or processed mushroom tissue (e.g., 20g) is homogenized in a blender with a suitable solvent, typically methanol or a methanol-water mixture.[13]
-
Extraction: The homogenate is shaken for a period (e.g., 30 minutes) to ensure complete extraction of this compound.[13]
-
Filtration: The crude extract is filtered to remove solid mushroom debris.[13]
-
Concentration: The filtrate may be evaporated to dryness and the residue redissolved in a smaller volume of an appropriate solvent (e.g., water or mobile phase) for concentration.[11][13]
2. Sample Clean-up (Optional but Recommended):
-
For complex matrices or low concentrations, a solid-phase extraction (SPE) step may be necessary. A C18 reverse-phase Sep-Pak cartridge can be used to purify the extract before HPLC analysis.[11][12]
3. HPLC Analysis:
-
Chromatograph: A standard HPLC system equipped with a pump, autosampler, and detector is used.[14]
-
Column: A cation exchange column (e.g., Partisil SCX) is often employed for separation.[7][11] Alternatively, a C18 column can be used, particularly with MS detection.[12]
-
Mobile Phase: A common mobile phase is a low-concentration phosphate buffer at an acidic pH (e.g., 0.5 mM phosphate buffer at pH 1.8 or 0.05 M NaH2PO4 at pH 3.3).[7][14]
-
Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min.[11][14]
-
Detection:
-
UV Detection: this compound is monitored at its UV absorbance maximum, typically 237 nm.[7][14]
-
Mass Spectrometry (MS/MS): For higher sensitivity and confirmation, liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS) can be used. This method offers a very low limit of quantification (e.g., 0.003 µg/g).[12]
-
4. Quantification:
-
Standard Curve: A standard curve is generated using a pure, synthesized this compound standard of known concentrations.[14]
-
Calculation: The peak area of this compound in the sample chromatogram is compared to the standard curve to determine its concentration in the original mushroom sample.[14]
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound content of 53 Agaricus species collected from nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MMSL: this compound: A NATURAL TOXIC AMINO ACID OF CULTIVATED MUSHROOM AGARICUS SPP. AND ITS POTENTIAL HEALTH RISK [mmsl.cz]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Warning on False or True Morels and Button Mushrooms with Potential Toxicity Linked to Hydrazinic Toxins: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of storage and household processing on the this compound content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Quantities of this compound in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of genotoxic phenylhydrazine this compound in mushrooms using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.vscht.cz [web.vscht.cz]
- 14. web.vscht.cz [web.vscht.cz]
The Enzymatic Degradation of Agaritine in Agaricus Species: A Technical Guide
An in-depth exploration of the enzymatic pathways, key enzymes, and experimental methodologies involved in the breakdown of the hydrazine derivative, agaritine, in commercially important mushroom species.
Introduction
This compound, N2-(γ-L-glutamyl)-4-hydroxymethylphenylhydrazine, is a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, most notably the common button mushroom, Agaricus bisporus.[1][2] While generally considered safe for consumption, particularly after cooking, the presence of the hydrazine moiety in this compound and its potential breakdown products has prompted scientific inquiry into its metabolic fate.[3][4] This technical guide provides a comprehensive overview of the enzymatic breakdown of this compound in mushrooms, with a focus on the primary enzyme involved, its characterization, and the experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and toxicology.
This compound Content in Agaricus Species
The concentration of this compound can vary significantly among different Agaricus species and even within different parts of the mushroom.[1][5] The cap and gills tend to have the highest concentrations, while the stem contains the lowest.[5] Furthermore, post-harvest handling and processing methods have a substantial impact on this compound levels.
Table 1: this compound Content in Raw Agaricus bisporus
| Mushroom Part | This compound Content (% fresh weight) |
| Whole Mushroom | 0.033% - 0.173% (Average: 0.088%)[2] |
| Cap and Gills | Highest concentration[2][5] |
| Stem | Lowest concentration[2][5] |
Table 2: Effect of Processing and Storage on this compound Content in Agaricus bisporus
| Treatment | Reduction in this compound Content | Reference |
| Cooking (general) | Up to 90% | [5] |
| Freezing | Up to 75% | [5] |
| Refrigerated Storage (1 week) | 2% - 47% | [6] |
| Refrigerated Storage (2 weeks) | 36% - 76% | [6] |
The Primary Enzymatic Breakdown Pathway
The initial and most critical step in the enzymatic degradation of this compound is the hydrolysis of the γ-glutamyl bond. This reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT), also known as this compound γ-glutamyltransferase (EC 2.3.2.9).[6][7]
Reaction Scheme:
This compound + Acceptor ⇌ 4-(hydroxymethyl)phenylhydrazine (HMPH) + γ-L-glutamyl-acceptor[7]
In the presence of water as the acceptor, the reaction is a simple hydrolysis:
This compound + H₂O → 4-(hydroxymethyl)phenylhydrazine (HMPH) + L-Glutamic Acid[2][6]
Enzymatic Breakdown Workflow
The following diagram illustrates the initial enzymatic breakdown of this compound.
Caption: Initial enzymatic hydrolysis of this compound by γ-glutamyltransferase.
Further Metabolism of HMPH
The breakdown product, 4-(hydroxymethyl)phenylhydrazine (HMPH), is an unstable compound.[3] Subsequent enzymatic and non-enzymatic reactions can lead to the formation of other derivatives. One proposed pathway involves the oxidation of HMPH to a highly reactive diazonium ion.[1][8] Evidence also suggests that mushroom tyrosinase can metabolize this compound and N'-acetyl-4-(hydroxymethyl)phenylhydrazine, a derivative of HMPH, indicating its potential role in the downstream metabolic cascade.[9]
Proposed Downstream Metabolism of HMPH
Caption: Proposed metabolic fate of 4-(hydroxymethyl)phenylhydrazine (HMPH).
Experimental Protocols
Purification of γ-Glutamyltransferase (GGT) from Agaricus bisporus
Objective: To isolate and purify γ-glutamyltransferase from Agaricus bisporus fruiting bodies.
Materials:
-
Fresh Agaricus bisporus mushrooms
-
Cold 100 mM phosphate buffer (pH 5.8)
-
Ammonium sulfate
-
Phenyl Sepharose 6 FF column
-
Sephadex G-25 column
-
Centrifuge
-
Chromatography system
Procedure:
-
Homogenization: Homogenize fresh, sliced mushrooms in cold 100 mM phosphate buffer (pH 5.8).
-
Centrifugation: Centrifuge the homogenate to remove cell debris and collect the supernatant.
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. The GGT fraction is typically precipitated at a specific saturation range, which may require optimization.
-
Hydrophobic Interaction Chromatography: Resuspend the precipitated protein fraction in a suitable buffer and load it onto a Phenyl Sepharose 6 FF column. Elute the bound proteins using a decreasing salt gradient.
-
Desalting/Gel Filtration: Further purify and desalt the GGT-containing fractions using a Sephadex G-25 column.
-
Purity Analysis: Assess the purity of the final enzyme preparation using SDS-PAGE.
Purification Workflow Diagram
References
- 1. Bioactivation of the mushroom hydrazine, this compound, to intermediates that bind covalently to proteins and induce mutations in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H17N3O4 | CID 439517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Occurrence, stability and decomposition of beta-N [gamma-L(+)-glutamyl]-4-hydroxymethylphenylhydrazine (this compound) from the mushroom Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The metabolism and bioactivation of this compound and of other mushroom hydrazines by whole mushroom homogenate and by mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid purification and characterization of γ-glutamyl-transpeptidase from shiitake mushroom (Lentinus edodes) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermal Stability of Agaritine in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaritine, or γ-glutamyl-4-(hydroxymethyl)phenylhydrazine, is a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, most notably the common button mushroom (Agaricus bisporus). The presence of a hydrazine moiety in its structure has raised toxicological concerns, as its degradation products have been suggested to exhibit carcinogenic properties. Understanding the stability of this compound in aqueous solutions under various conditions is therefore crucial for accurate risk assessment, the development of food processing techniques, and for researchers working with this compound in a laboratory setting. This technical guide provides a comprehensive overview of the thermal stability of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the degradation pathways.
Factors Influencing this compound Stability
The degradation of this compound in aqueous solutions is primarily influenced by three main factors: temperature, pH, and the presence of oxygen. The breakdown of this compound can occur through both enzymatic and non-enzymatic pathways.
The Role of Temperature
Elevated temperatures accelerate the degradation of this compound. Studies have shown that at high temperatures, typical of canning and other thermal food processing methods, this compound degradation follows pseudo-first-order kinetics. The activation energy for the thermal decomposition of this compound has been reported to be approximately 20 kcal/mole in buffer solutions and 25 kcal/mole in mushroom puree, indicating a moderate sensitivity to temperature changes.
The Influence of pH
The pH of the aqueous solution has a significant impact on the stability of this compound. This compound is notably less stable in acidic environments compared to neutral or near-neutral conditions.[1][2] This is particularly relevant in the context of human digestion, as the acidic environment of the stomach can promote its degradation.
The Effect of Oxygen
The degradation of this compound is an oxygen-dependent process.[1][2] In the presence of oxygen, this compound is more rapidly degraded. This oxidative degradation is a key factor in the loss of this compound content in mushrooms after harvesting and during storage.
Quantitative Data on this compound Degradation
The following tables summarize the available quantitative and semi-quantitative data on the degradation of this compound in aqueous solutions under various conditions.
Table 1: Effect of pH on this compound Degradation at Ambient Temperature
| pH | Degradation after 24 hours (%) | Conditions | Reference |
| 1.5 | >50 | Aqueous extract, ambient temperature | Hajslová et al., 2002[3] |
| 4.5 | Not specified, but slower than pH 1.5 | Aqueous extract, ambient temperature | Hajslová et al., 2002[3] |
| 6.8 | ~18 | Aqueous extract, ambient temperature | Hajslová et al., 2002[3] |
Table 2: Effect of Aqueous Medium and Oxygen on this compound Degradation at Ambient Temperature
| Medium | Condition | Degradation | Reference |
| Tap Water | Open vial | Complete degradation within 48 hours | Hajslová et al., 2002[1][2] |
| Tap Water | Closed vial | Less pronounced degradation than open vial | Hajslová et al., 2002[1][2] |
| Milli-Q Water | Not specified | Slower degradation than tap water | Hajslová et al., 2002[1][2] |
| Milli-Q Water purged with N₂ | Not specified | Slower degradation than Milli-Q water | Hajslová et al., 2002[1][2] |
This compound Degradation Pathways
The degradation of this compound can proceed through both enzymatic and chemical pathways, leading to the formation of reactive intermediates.
Enzymatic Degradation
In Agaricus mushrooms, the enzyme γ-glutamyltransferase can catalyze the hydrolysis of this compound, cleaving the γ-glutamyl bond to release L-glutamic acid and 4-(hydroxymethyl)phenylhydrazine (HMPH).
Chemical Degradation
Under aqueous conditions, particularly in the presence of oxygen and at certain pH values, this compound and its initial degradation product, HMPH, can be further oxidized. This can lead to the formation of the unstable 4-(hydroxymethyl)benzenediazonium ion, which is a reactive species.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound stability.
Protocol 1: Assessment of this compound Stability in Different Aqueous Media
Objective: To evaluate the stability of this compound in tap water and purified water under conditions with and without oxygen.
Methodology:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in the desired aqueous medium (e.g., tap water, Milli-Q water) at a concentration of 0.3 mg/mL.
-
Experimental Setup:
-
For aerobic conditions, dispense the this compound solution into open glass vials.
-
For anaerobic/reduced oxygen conditions, dispense the solution into vials and purge with nitrogen gas before sealing.
-
-
Incubation: Store the vials at a constant temperature (e.g., ambient temperature, approximately 22°C).
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw an aliquot from each vial for analysis.
-
Analysis: Quantify the remaining this compound concentration using High-Performance Liquid Chromatography (HPLC).
HPLC Conditions (as per Hajslová et al., 2002):
-
Column: LiChrospher 100 RP-18 (250 x 4 mm, 5 µm)
-
Mobile Phase: 0.05 M NaH₂PO₄ buffer (pH 3.3)
-
Flow Rate: 1 mL/min
-
Detection: Diode Array Detector (DAD) at 280 nm
Protocol 2: Evaluation of pH-Dependent this compound Degradation
Objective: To determine the effect of pH on the stability of this compound in an aqueous environment.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 1.5, 4.5, and 6.8).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and dilute it into each buffer solution to a final desired concentration.
-
Incubation: Store the buffered this compound solutions in sealed vials at a constant temperature (e.g., ambient temperature).
-
Sampling: Collect aliquots from each pH solution at various time intervals (e.g., 0, 24, 48 hours).
-
Analysis: Determine the concentration of remaining this compound in each sample using HPLC as described in Protocol 1.
Conclusion
The thermal stability of this compound in aqueous solutions is a critical parameter for both food safety and scientific research. This guide has summarized the key factors influencing its degradation, namely temperature, pH, and oxygen. The provided quantitative data, while in some cases semi-quantitative, clearly indicates that this compound is an unstable compound, particularly in acidic and oxygen-rich aqueous environments. The detailed experimental protocols offer a foundation for researchers to conduct further studies on this compound stability. A clearer understanding of the degradation kinetics and pathways of this compound will continue to be an important area of research for ensuring the safety of mushroom-containing food products and for the accurate handling of this compound in toxicological and pharmacological studies.
References
- 1. Bioactivation of the mushroom hydrazine, this compound, to intermediates that bind covalently to proteins and induce mutations in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound - a natural toxicant of Agaricus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.vscht.cz [web.vscht.cz]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of agaritine, a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, and its associated hydrazine compounds. The guide details the biosynthesis, chemical structures, and metabolic pathways of these compounds, with a focus on their implications for toxicology and potential therapeutic applications. Detailed experimental protocols for the extraction and quantification of this compound are provided, along with a summary of its concentration in various mushroom species. Furthermore, this guide explores the molecular mechanisms underlying the biological activity of this compound, including its role in inducing apoptosis in cancer cell lines.
Introduction
This compound, chemically known as β-N-[γ-L(+)-glutamyl]-4-hydroxymethylphenylhydrazine, is a prominent secondary metabolite in commercially cultivated mushrooms, most notably Agaricus bisporus (the common button mushroom).[1] Its structure, featuring a hydrazine moiety, has raised interest and concern within the scientific community due to the potential for the formation of reactive metabolites.[2] This guide aims to provide a detailed technical resource for researchers, scientists, and drug development professionals working with or encountering these compounds.
Chemical Structures and Related Compounds
The primary hydrazine compound of interest in Agaricus mushrooms is this compound. However, its metabolism and the presence of other related compounds are crucial to understanding its biological effects.
-
This compound (AGT): A derivative of L-glutamic acid and 4-hydroxymethylphenylhydrazine. Its chemical formula is C₁₂H₁₇N₃O₄.[3]
-
4-(hydroxymethyl)phenylhydrazine (HMPH): A direct metabolite of this compound, formed by the enzymatic cleavage of the glutamyl group.[4]
-
4-(hydroxymethyl)benzenediazonium ion (HMBD): A highly reactive and potentially carcinogenic metabolite formed from the oxidation of HMPH.[5][6][7]
-
p-Hydrazinobenzoic acid (HBA): Identified as a potential precursor to this compound in its biosynthetic pathway.[8] It has also been investigated for its own carcinogenic potential.[9]
-
Gyromitrin: A related hydrazine compound found in false morels (Gyromitra esculenta) that can be hydrolyzed to the toxic monomethylhydrazine (MMH). While not found in Agaricus species, it is an important related compound in mushroom toxicology.
Biosynthesis of this compound
The complete enzymatic pathway for this compound biosynthesis has not been fully elucidated. However, studies suggest that it is synthesized in the vegetative mycelium of the mushroom and then translocated to the fruiting body. The biosynthesis is thought to proceed via the shikimate pathway, with p-hydroxybenzoic acid and L-glutamic acid as key precursors.[10] p-Hydrazinobenzoic acid has also been identified as a likely intermediate in this pathway.[8]
Caption: Proposed biosynthetic pathway of this compound.
Metabolic Pathways of this compound
The metabolism of this compound is of significant interest due to the formation of reactive intermediates. Two primary enzymatic pathways are involved in its breakdown within the mushroom and potentially in mammals.
-
γ-Glutamyltransferase (GGT) Pathway: This enzyme, present in mushrooms and mammalian tissues, cleaves the γ-glutamyl bond of this compound to release L-glutamic acid and 4-(hydroxymethyl)phenylhydrazine (HMPH).[4][11]
-
Tyrosinase Pathway: Mushroom tyrosinase can also metabolize this compound, contributing to its degradation.[12]
The resulting HMPH is unstable and can be oxidized to the highly reactive 4-(hydroxymethyl)benzenediazonium ion (HMBD), which is considered a potential ultimate carcinogen.[5][6][7][8]
Caption: Metabolic breakdown of this compound.
Quantitative Data
The concentration of this compound and related compounds in mushrooms can vary significantly depending on the species, strain, stage of development, and processing methods.[2][13][14]
Table 1: this compound and p-Hydrazinobenzoic Acid Content in Various Mushroom Species and Products
| Mushroom Species / Product | Compound | Concentration Range | Notes | Reference(s) |
| Agaricus bisporus (fresh) | This compound | 94 - 629 mg/kg fresh weight | Varies with strain and harvest time. | [14][15] |
| Agaricus bisporus (fresh) | This compound | 0.033% - 0.173% fresh weight | Average of 0.088%. | [13] |
| Agaricus bisporus (canned) | This compound | 1 - 55 mg/kg drained weight | Significant reduction during canning. | [14][15] |
| Agaricus bisporus (dried) | This compound | 2,110 - 6,905 mg/kg | Highest concentrations found in dried products. | [15] |
| Agaricus elvensis | This compound | Up to 10,000 mg/kg fresh weight | Among the highest reported levels. | [14] |
| Agaricus bisporus (fresh) | p-Hydrazinobenzoic acid | 10.7 ± 2.0 µg/g wet weight | A potential precursor to this compound. | |
| Various Agaricus species | This compound | <100 to >1000 mg/kg fresh weight | Wide variation across different species. | [14] |
| Agaricus bisporus (cooked) | This compound | Up to 90% reduction | Boiling, frying, and microwaving reduce levels. | [2] |
Note: Data for HMPH and HMBD in fresh mushrooms is limited, with studies suggesting they are often below the limit of detection.[16][17]
Experimental Protocols
Accurate quantification of this compound and its metabolites is essential for research and safety assessment. The following are generalized protocols for HPLC-UV and LC-MS/MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in mushroom samples.
Sample Preparation and Extraction:
-
Homogenize 20 g of fresh or processed mushroom sample with 100 mL of methanol for 10 minutes.[18]
-
Shake the homogenate for 30 minutes and filter to obtain a crude extract.[18]
-
Adjust the filtrate volume to 200 mL with methanol.[18]
-
Evaporate a 10 mL aliquot of the extract to dryness.[18]
-
Redissolve the residue in 2 mL of Milli-Q water.[18]
-
Filter the solution through a 0.45 µm filter prior to injection.[18]
Chromatographic Conditions:
-
Column: Partisil SCX (25 cm × 4.6 mm i.d.) cation-exchange column or a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13][19]
-
Mobile Phase: 0.005 N NaH₂PO₄, pH 4.25 or 0.5 mM phosphate buffer, pH 1.8.[13][14]
-
Flow Rate: 0.6 - 1.0 mL/min.[19]
-
Quantification: Based on a standard curve of purified this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and specificity for the detection and quantification of this compound and its metabolites.
Sample Preparation and Extraction:
-
Follow steps 1-3 for HPLC-UV sample preparation.
-
Perform a solid-phase extraction (SPE) cleanup of the extract. A C18 cartridge can be used.[16]
-
Elute the analyte from the SPE cartridge and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
LC-MS/MS Parameters:
-
Column: ODS column (e.g., 150 mm × 2.0 mm, 3 µm).[16]
-
Mobile Phase: A gradient of 0.01% acetic acid in water and methanol.[16]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.[16]
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 268 → 137) and HMPH (e.g., m/z 139 → 121).[16]
-
Quantification: Use of an internal standard is recommended for accurate quantification.
Caption: General experimental workflow for this compound analysis.
Biological Activity and Signaling Pathways
While the potential carcinogenicity of this compound's metabolites has been a primary focus, recent research has also highlighted its potential as an anti-cancer agent. This compound has been shown to induce apoptosis in various cancer cell lines.
The proposed mechanism involves the intrinsic apoptotic pathway:
-
Mitochondrial Membrane Depolarization: this compound treatment leads to a loss of mitochondrial membrane potential.[20][21]
-
Bax Upregulation: The pro-apoptotic protein Bax is upregulated, which is known to promote the release of cytochrome c from the mitochondria.[20][21]
-
Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytosol.[15][20]
-
Caspase Activation: The release of cytochrome c triggers the activation of a caspase cascade, including initiator caspase-9 and effector caspase-3.[15][20] Caspase-8 has also been shown to be activated.[15]
-
Apoptosis: The activation of effector caspases leads to the execution of apoptosis, characterized by DNA fragmentation and cell death.[15][20]
Caption: this compound-induced apoptosis signaling pathway.
Conclusion
This compound and its related hydrazine compounds are significant natural products in Agaricus mushrooms with dual implications. While their metabolic activation to potentially carcinogenic species warrants careful consideration in terms of food safety, emerging evidence of their pro-apoptotic activity in cancer cells suggests a potential for therapeutic development. This guide provides a foundational resource for researchers to further explore the chemistry, analysis, and biological activity of these fascinating fungal metabolites. Further research is needed to fully elucidate the biosynthetic pathway of this compound and to understand the full spectrum of its pharmacological effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of storage and household processing on the this compound content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of this compound in mushrooms and in this compound-administered mice using liquid chromatography-tandem mass spectrometry [hero.epa.gov]
- 5. Carcinogenesis of 4-(hydroxymethyl)benzenediazonium ion (tetrafluoroborate) of Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Bioactivation of mushroom hydrazines to mutagenic products by mammalian and fungal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Occurrence, stability and decomposition of beta-N [gamma-L(+)-glutamyl]-4-hydroxymethylphenylhydrazine (this compound) from the mushroom Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism and bioactivation of this compound and of other mushroom hydrazines by whole mushroom homogenate and by mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound from Agaricus blazei Murrill induces apoptosis in the leukemic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. web.vscht.cz [web.vscht.cz]
- 19. researchgate.net [researchgate.net]
- 20. This compound derived from Agaricus blazei Murrill induces apoptosis via mitochondrial membrane depolarization in hematological tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound derived from Agaricus blazei Murrill induces apoptosis via mitochondrial membrane depolarization in hematological tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sensitive Detection of Agaritine in Mushroom Samples by LC-MS/MS
Application Note
Abstract
This application note presents a highly sensitive and specific method for the quantification of agaritine in mushroom samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a naturally occurring phenylhydrazine derivative found in Agaricus species, is of interest due to its potential toxicological properties. The described protocol outlines a straightforward sample preparation procedure followed by a robust LC-MS/MS analysis, enabling reliable detection and quantification of this compound at low levels. This method is suitable for quality control in the food industry and for research purposes.
Introduction
This compound (β-N-(γ-L(+)-glutamyl)-4-(hydroxymethyl)phenylhydrazine) is a secondary metabolite present in mushrooms of the genus Agaricus, including the common button mushroom (Agaricus bisporus). Due to the presence of a hydrazine moiety, there are concerns about its potential genotoxic activity.[1] Accurate and sensitive quantification of this compound in fresh, processed, and dried mushroom products is therefore crucial for food safety assessment and toxicological studies.[2][3][4] This application note details a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of this compound.[2][3]
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation
-
Homogenization: Weigh a representative portion of the mushroom sample (fresh, canned, or dried).[5] For fresh or canned mushrooms, blot any excess water. Homogenize the sample to a fine consistency.
-
Extraction: Extract a known amount of the homogenized sample with methanol.[1][5] A common ratio is 1:10 (sample weight:solvent volume). Vortex or sonicate the mixture for a thorough extraction.
-
Filtration and Dilution: Centrifuge the extract and filter the supernatant through a 0.45 µm filter.[5] Dilute the filtered extract with a phosphate buffer (e.g., 0.5 mM, pH 1.8).[1][5]
-
Solid-Phase Extraction (Optional): For complex matrices, an optional solid-phase extraction (SPE) cleanup step can be employed to minimize matrix effects.[2]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | ODS (C18) Column |
| Mobile Phase | 0.01% Acetic Acid in Methanol/Water (1:99, v/v)[2][3][4] |
| Flow Rate | [Specify flow rate, e.g., 0.2 mL/min] |
| Injection Volume | [Specify injection volume, e.g., 10 µL] |
| Column Temperature | [Specify temperature, e.g., 40 °C] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [Specify precursor ion, e.g., 268.1] |
| Product Ions (m/z) | [Specify product ions for quantification and confirmation, e.g., 137.1, 107.1] |
| Collision Energy | [Specify optimized collision energy] |
| Ion Source Temperature | [Specify temperature, e.g., 500 °C] |
Quantitative Data
The presented method demonstrates excellent sensitivity and reproducibility for the quantification of this compound.
| Parameter | Result | Reference |
| Limit of Quantification (LOQ) | 0.003 µg/g | [2][3][4] |
| Recovery | 60.3 - 114% | [2][3][4] |
| Intra-day Precision (%RSD) | 4.2 - 5.5% | [2][3][4] |
| Inter-day Precision (%RSD) | 15.0 - 23.0% | [2][3][4] |
This compound Fragmentation Pathway
The fragmentation of the this compound precursor ion in the mass spectrometer is a key aspect of the specificity of this method. The proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and highly sensitive tool for the determination of this compound in various mushroom samples. The simple sample preparation and the specificity of the tandem mass spectrometry detection make it an ideal choice for routine analysis in food safety and research laboratories. The method has been shown to have a low limit of quantification and good recovery and precision.[2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of genotoxic phenylhydrazine this compound in mushrooms using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Agaritine from Fresh and Processed Mushrooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaritine (N2-(γ-L-glutamyl)-4-hydroxymethylphenylhydrazine) is a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, most notably the common button mushroom, Agaricus bisporus. Due to the potential toxicological implications of its hydrazine moiety, accurate quantification of this compound in fresh and processed mushroom products is crucial for food safety and toxicological studies.[1][2] This document provides detailed protocols for the extraction and quantification of this compound from various mushroom samples, along with data on its content in different forms and a workflow for its analysis.
This compound Content in Fresh and Processed Mushrooms: A Comparative Summary
The concentration of this compound in mushrooms is highly variable and is significantly influenced by factors such as the mushroom species, part of the fruiting body, post-harvest storage, and processing methods.[1][3][4] Fresh mushrooms generally contain the highest levels of this compound, which can be substantially reduced through various processing techniques.[1][2]
| Sample Type | This compound Concentration Range (mg/kg fresh weight) | Key Findings |
| Fresh Agaricus bisporus | 94 - 629[5] | This compound content varies considerably among different lots and sources.[6] The cap and gills contain the highest concentrations, while the stem has the lowest.[3] |
| Canned Agaricus bisporus | 1 - 55[5] | The canning process, including blanching and thermal processing, can reduce this compound levels by as much as 87%.[7][8] |
| Dried Agaricus bisporus | 2,110 - 6,905[5] | Drying concentrates this compound, leading to significantly higher levels compared to fresh mushrooms on a weight basis.[5] |
| Frozen Agaricus bisporus | Reduction of ~74% after 30 days at -25°C[6] | Freezing and subsequent thawing lead to a significant decomposition of this compound.[3][6] |
| Cooked Agaricus bisporus | Reduction of up to 90%[3] | Boiling, frying, and microwaving all lead to substantial reductions in this compound content.[9][10] Boiling for just 10 minutes can significantly decrease levels.[11] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fresh and Frozen Mushrooms
This protocol is adapted from methodologies described for the analysis of fresh and frozen Agaricus bisporus.[6][9]
Materials:
-
Fresh or frozen mushroom samples
-
Methanol
-
Homogenizer (e.g., Ultra Turax)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
For fresh mushrooms, weigh approximately 20 g of sliced mushrooms.
-
For frozen mushrooms, samples can be processed directly without thawing to prevent degradation.[9]
-
-
Homogenization:
-
Extraction:
-
Transfer the homogenate to a suitable container and shake for 30 minutes.
-
-
Clarification:
-
Centrifuge the extract at 5000 x g for 15 minutes to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze the filtered extract using HPLC.
-
Protocol 2: Extraction of this compound from Dried Mushrooms
This protocol is suitable for dried mushroom samples where this compound is more concentrated.[5][9]
Materials:
-
Dried mushroom powder
-
Methanol-water solution (9:1 v/v)[9]
-
Shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Grind dried mushroom samples into a fine powder.
-
-
Extraction:
-
Weigh approximately 2 g of the dried mushroom powder and mix with 100 mL of a methanol-water (9:1 v/v) mixture.[9]
-
Shake the mixture for 1 hour to ensure thorough extraction.
-
-
Clarification:
-
Centrifuge the mixture at 5000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze the filtered extract using HPLC.
-
Protocol 3: Extraction of this compound from Canned Mushrooms and Brine
This protocol is designed for the analysis of canned mushroom products and the associated liquid.[5][8]
Materials:
-
Canned mushrooms and corresponding brine
-
Methanol
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Mushrooms):
-
Drain the canned mushrooms and weigh approximately 20 g.
-
Homogenize the mushrooms with 100 mL of methanol for 10 minutes.
-
-
Sample Preparation (Brine):
-
Take a 5 mL aliquot of the brine.[9]
-
-
Clarification (Mushroom Extract):
-
Centrifuge the mushroom homogenate at 5000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Clarification (Brine):
-
Filter the brine sample directly through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze both the mushroom extract and the filtered brine using HPLC.
-
High-Performance Liquid Chromatography (HPLC) Analysis
The following HPLC parameters are commonly used for the quantification of this compound.[5][6]
-
Column: Cation exchange column (e.g., Partisil SCX) or a C18 reverse-phase column.[5][6]
-
Mobile Phase: 0.5 mM phosphate buffer (pH 1.8) for cation exchange or 0.005N NaH2PO4 (pH 4.25) for reverse-phase.[5][6]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection: UV at 237 nm.[5]
-
Quantification: Based on a standard curve prepared from an this compound standard.
This compound Extraction and Analysis Workflow
Caption: Workflow for this compound Extraction and Analysis.
Effects of Processing on this compound Content
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound content of 53 Agaricus species collected from nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.vscht.cz [web.vscht.cz]
- 9. web.vscht.cz [web.vscht.cz]
- 10. Influence of storage and household processing on the this compound content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Quantities of this compound in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agaritine Purification using Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of agaritine from mushroom extracts using solid-phase extraction (SPE). Two distinct SPE methodologies, reverse-phase and cation exchange, are presented to offer flexibility depending on the available resources and the specific requirements of the downstream application.
Introduction
This compound, a naturally occurring phenylhydrazine derivative found in mushrooms of the Agaricus genus, has garnered significant interest in the scientific community due to its potential biological activities. Accurate and efficient purification of this compound is crucial for toxicological studies, pharmacological research, and the development of mushroom-based therapeutics. Solid-phase extraction is a robust and selective method for the cleanup and concentration of this compound from complex mushroom matrices prior to analytical determination or further processing.
This guide outlines two effective SPE protocols for this compound purification: a reverse-phase method using C18 cartridges and a cation exchange method. The choice of method will depend on the sample matrix and the desired purity of the final extract.
Data Presentation
The following table summarizes quantitative data related to the recovery of this compound using solid-phase extraction and other processing methods, as reported in the scientific literature.
| Parameter | Value | Reference |
| Recovery of this compound from Spiked Mushroom Samples | ||
| Reverse-Phase SPE | 60.3% - 114% | [1] |
| This compound Content in Agaricus bisporus | ||
| Fresh Mushrooms | 94 - 629 mg/kg | [2] |
| Canned Mushrooms | 1 - 55 mg/kg | [2] |
| Dried Mushrooms | 2,110 - 6,905 mg/kg | [2] |
Experimental Workflow
The general workflow for the solid-phase extraction of this compound from mushroom samples is depicted below.
References
Synthesis of Stable Isotope-Labeled Agaritine for Use as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agaritine, γ-L-glutamyl-4-(hydroxymethyl)phenylhydrazine, is a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, most notably the common button mushroom (Agaricus bisporus). Due to concerns about its potential toxicological properties, accurate and sensitive quantification of this compound in food, biological matrices, and pharmaceutical preparations is of significant interest. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis, offering high precision and accuracy. This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. This application note provides a detailed protocol for the synthesis of stable isotope-labeled this compound to be used as an internal standard for ID-MS applications.
Principle
The synthesis of stable isotope-labeled this compound is based on the coupling of a stable isotope-labeled L-glutamic acid precursor with 4-(hydroxymethyl)phenylhydrazine. The isotopic label can be incorporated into the L-glutamic acid moiety (e.g., ¹³C₅, ¹⁵N₁) or the phenylhydrazine portion (e.g., deuterium labeling of the aromatic ring). This protocol will focus on the use of commercially available ¹³C- and ¹⁵N-labeled L-glutamic acid, as it provides a straightforward approach to obtaining a well-defined labeled internal standard. The synthetic strategy is adapted from the improved synthesis of this compound reported by Wallcave et al. (1979).
Data Presentation
| Parameter | Expected Value | Notes |
| Starting Material | L-Glutamic acid-¹³C₅, ¹⁵N₁ | Commercially available with >98% isotopic enrichment. |
| 4-Carboxyphenylhydrazine | Precursor for the synthesis of 4-(hydroxymethyl)phenylhydrazine. | |
| Intermediate Yields | 1-Benzyl N-(benzyloxycarbonyl)-L-glutamate-¹³C₅, ¹⁵N₁ | ~85-90% |
| Benzyl ester of N-(benzyloxycarbonyl)-L-glutamic acid 5-[2-(4-carboxyphenyl)hydrazide]-¹³C₅, ¹⁵N₁ | ~70-80% | |
| Benzyl ester of N-(benzyloxycarbonyl)-L-glutamic acid 5-[2-(4-(hydroxymethyl)phenyl)hydrazide]-¹³C₅, ¹⁵N₁ | ~80-90% (Reduction step) | |
| Final Product Yield | This compound-¹³C₅, ¹⁵N₁ | ~60-70% (from the final deprotection step) |
| Isotopic Enrichment | >98% | Dependent on the starting labeled L-glutamic acid. |
| Purity | >95% | Determined by HPLC and NMR. |
Experimental Protocols
Materials and Reagents
-
L-Glutamic acid-¹³C₅, ¹⁵N₁
-
Benzyl chloroformate
-
Sodium hydroxide
-
Ethyl acetate
-
Hydrochloric acid
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid
-
4-Carboxyphenylhydrazine
-
Ethyl chloroformate
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Silica gel for column chromatography
-
Solvents for HPLC (e.g., acetonitrile, water, formic acid)
Synthesis of 1-Benzyl N-(benzyloxycarbonyl)-L-glutamate-¹³C₅, ¹⁵N₁
-
Protection of L-Glutamic acid:
-
Dissolve L-Glutamic acid-¹³C₅, ¹⁵N₁ in 2 M sodium hydroxide solution at 0-5 °C.
-
Slowly add benzyl chloroformate and 2 M sodium hydroxide solution concurrently while maintaining the pH at 9-10 and the temperature below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with cold 2 M hydrochloric acid to precipitate the N-benzyloxycarbonyl-L-glutamic acid-¹³C₅, ¹⁵N₁.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Esterification:
-
Suspend the N-benzyloxycarbonyl-L-glutamic acid-¹³C₅, ¹⁵N₁ in a mixture of benzyl alcohol and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 1-benzyl N-(benzyloxycarbonyl)-L-glutamate-¹³C₅, ¹⁵N₁.
-
Synthesis of this compound-¹³C₅, ¹⁵N₁
-
Formation of Mixed Anhydride and Coupling:
-
Dissolve 1-benzyl N-(benzyloxycarbonyl)-L-glutamate-¹³C₅, ¹⁵N₁ in anhydrous THF and cool to -15 °C.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture for 30 minutes at -15 °C.
-
In a separate flask, dissolve 4-carboxyphenylhydrazine in anhydrous THF and add it to the mixed anhydride solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the benzyl ester of N-(benzyloxycarbonyl)-L-glutamic acid 5-[2-(4-carboxyphenyl)hydrazide]-¹³C₅, ¹⁵N₁.
-
-
Reduction of the Carboxylic Acid:
-
Dissolve the product from the previous step in anhydrous THF.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Evaporate the solvent and purify the residue by column chromatography on silica gel to obtain the benzyl ester of N-(benzyloxycarbonyl)-L-glutamic acid 5-[2-(4-(hydroxymethyl)phenyl)hydrazide]-¹³C₅, ¹⁵N₁.
-
-
Deprotection:
-
Dissolve the purified product in methanol.
-
Add 10% palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with methanol.
-
Evaporate the solvent to yield the final product, this compound-¹³C₅, ¹⁵N₁.
-
The crude product can be further purified by recrystallization or preparative HPLC if necessary.
-
Characterization
-
Mass Spectrometry: Confirm the mass of the final product and determine the isotopic enrichment by high-resolution mass spectrometry.
-
NMR Spectroscopy: Confirm the structure of the final product using ¹H and ¹³C NMR. The incorporation of ¹³C and ¹⁵N will result in characteristic splitting patterns.
-
HPLC: Determine the purity of the final product by HPLC with UV or MS detection.
Mandatory Visualization
Caption: Workflow for the synthesis of stable isotope-labeled this compound.
Caption: Workflow for quantification of this compound using the synthesized internal standard.
Conclusion
This application note provides a comprehensive protocol for the synthesis of stable isotope-labeled this compound, a crucial tool for accurate quantification of this compound in various matrices. The described method, adapted from established literature, offers a reliable pathway to produce a high-purity internal standard. The use of this internal standard in isotope dilution mass spectrometry will enable researchers to obtain highly accurate and precise measurements of this compound, facilitating further research into its occurrence, metabolism, and potential biological effects.
Application Notes & Protocols: HPLC-UV Analysis of Agaritine
These application notes provide a detailed protocol for the quantitative analysis of agaritine in mushroom samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This methodology is intended for researchers, scientists, and professionals in the fields of food safety, toxicology, and drug development.
Introduction
This compound (β-N-[γ-L(+)-glutamyl]-4-hydroxymethylphenylhydrazine) is a naturally occurring phenylhydrazine derivative found in cultivated mushrooms of the Agaricus species, most notably Agaricus bisporus (the common button mushroom). Due to the potential health concerns associated with hydrazine compounds, accurate and reliable quantification of this compound in fresh and processed mushroom products is crucial. This document outlines the key parameters and a step-by-step protocol for the determination of this compound by HPLC with UV detection, a widely used and robust analytical technique.
Data Presentation: HPLC-UV Parameters for this compound Analysis
The following table summarizes the key chromatographic parameters and performance data for the analysis of this compound as reported in various studies. This allows for a comparative overview of different methodologies.
| Parameter | Method 1 | Method 2 | Method 3 |
| UV Detection Wavelength | 237 nm[1][2][3] | 237 nm[1] | Not Specified |
| Column | Partisil SCX (25 cm x 4.6 mm i.d.) Cation-Exchange[1][2] | C18 Reverse-Phase SepPak (for sample cleanup)[1] | Not Specified |
| Mobile Phase | 0.005N NaH2PO4, pH 4.25[1] | 0.5 mM Phosphate Buffer, pH 1.8[2] | 0.05 M NaH2PO4 buffer, pH 3.3[3] |
| Flow Rate | 0.6 ml/min[1] | Not Specified | 1 ml/min[3] |
| Injection Volume | Not Specified | Not Specified | Not Specified |
| Linearity Range | 0–2 μg[1] | Not Specified | 0.2 μg/ml to 2 mg/ml[3] |
| Limit of Detectability | 0.006 μg[1] | Not Specified | Not Specified |
| Recovery | >90%[1] | 90-98%[4] | Not Specified |
Experimental Protocol: this compound Analysis by HPLC-UV
This protocol provides a generalized yet detailed methodology for the extraction and quantification of this compound from mushroom samples.
Reagents and Materials
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Phosphate (NaH2PO4) (analytical grade)[1][3]
-
Phosphoric Acid (H3PO4) (analytical grade)[3]
-
Deionized water (18.2 MΩ·cm)
-
This compound standard (>85% purity)[3]
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Cation-exchange column (e.g., Partisil SCX, 25 cm x 4.6 mm i.d.)[1][2] or a C18 reversed-phase column.
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
pH meter
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution. Store in the dark at 4°C.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the instrument (e.g., 0.5, 1, 5, 10, 20 µg/mL).
Sample Preparation (Extraction)
-
Homogenize a representative portion of the fresh or processed mushroom sample.
-
Weigh approximately 5-10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of methanol and vortex thoroughly for 2-3 minutes.[2]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction step with another 20 mL of methanol, combine the supernatants.
-
Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen or in a rotary evaporator.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 5 mL).[1]
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.[2]
Chromatographic Conditions
-
Column: Partisil SCX (25 cm x 4.6 mm i.d.)
-
Mobile Phase: 0.005N NaH2PO4, adjusted to pH 4.25 with phosphoric acid.[1]
-
Flow Rate: 0.6 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared mushroom extracts.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in the analysis of this compound.
Caption: Experimental workflow for this compound analysis by HPLC-UV.
References
Application Notes & Protocols: Enhanced Electrochemical Detection of Agaritine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaritine, β-N-[γ-L(+)-glutamyl]-4-hydroxymethylphenylhydrazine, is a naturally occurring phenylhydrazine derivative found in mushrooms of the Agaricus genus. Due to potential health concerns associated with its metabolic products, sensitive and accurate quantification of this compound is crucial in food safety, toxicology, and drug development research. While chromatographic methods are established, electrochemical sensors offer a promising alternative, providing rapid, cost-effective, and highly sensitive analysis.
These application notes describe a protocol for the enhanced electrochemical detection of this compound using a gold nanoparticle-modified glassy carbon electrode (AuNP-GCE). The method is based on the direct oxidation of the hydrazine moiety in this compound, with the nanostructured electrode surface providing significant signal amplification.
Principle of Detection
The electrochemical detection of this compound is based on its oxidation at a specific potential on the surface of a working electrode. This compound's phenylhydrazine group is electroactive and undergoes an oxidation reaction that involves the transfer of electrons. The resulting current is directly proportional to the concentration of this compound in the sample. To enhance the sensitivity of this detection, the glassy carbon electrode is modified with gold nanoparticles (AuNPs). The AuNPs increase the electrode's effective surface area and exhibit catalytic properties that facilitate the electron transfer process, leading to a significant increase in the oxidation signal and a lower detection limit. Differential Pulse Voltammetry (DPV) is employed as the detection technique due to its excellent sensitivity and ability to discriminate against background currents.
Data Presentation
Table 1: Comparative Analysis of this compound and Hydrazine Detection Methods
| Analyte | Method | Electrode/Column | Linear Range | Detection Limit (LOD) | Reference |
| This compound | HPLC-ECD | Cation Exchange Column | Not Specified | 5 mg/kg (dry weight) | [1] |
| This compound | HPLC-UV | Partisil SCX Cation Exchange | 0 - 2 µg | Not Specified | [2] |
| Hydrazine | DPV | N-doped Hollow Carbon Spheres/SPGE | 0.02 - 380.0 µM | 0.007 µM | [3][4] |
| Hydrazine | DPV | Magnetic Microspheres | 0.3 - 500 µg/L | 0.1 µg/L | [5] |
| Hydrazine | DPV | ErGO/PEDOT:PSS/GCE | 0.2 - 100 µM | 0.23 µM | [6] |
Note: The data for hydrazine, a related compound, is provided to illustrate the potential sensitivity of electrochemical methods.
Experimental Protocols
Protocol 1: Preparation of Gold Nanoparticle-Modified Glassy Carbon Electrode (AuNP-GCE)
Materials:
-
Glassy Carbon Electrode (GCE, 3 mm diameter)
-
Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurry
-
Deionized water
-
Ethanol
-
Concentrated ammonium hydroxide
-
UV lamp (254 nm)
-
Colloidal gold nanoparticle solution (prepared separately or purchased)
Procedure:
-
GCE Polishing:
-
Polish the GCE surface with 1.0 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.3 µm and then 0.05 µm alumina slurry for 5 minutes each, rinsing with deionized water between each step.
-
Sonicate the polished GCE in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual polishing material.[7]
-
Dry the electrode under a stream of nitrogen.
-
-
GCE Activation:
-
Immerse the cleaned GCE in concentrated ammonium hydroxide.
-
Irradiate the electrode under a UV lamp (254 nm) for 6 hours. This process functionalizes the GCE surface with -NH2 groups.[7]
-
Rinse the activated GCE thoroughly with deionized water and dry with nitrogen.
-
-
Gold Nanoparticle Immobilization:
-
Immerse the activated GCE into a colloidal gold nanoparticle solution.
-
Allow the self-assembly of AuNPs onto the GCE surface by keeping it in the solution for 24 hours at 4°C in the dark.[8]
-
After incubation, remove the electrode, rinse it gently with deionized water to remove any loosely bound nanoparticles, and dry it carefully with nitrogen gas.
-
The AuNP-GCE is now ready for use.
-
Protocol 2: Sample Preparation from Mushrooms
Materials:
-
Fresh or processed mushroom samples
-
Methanol
-
Phosphate buffer (0.1 M, pH 7.0)
-
High-speed blender
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Extraction:
-
Clarification:
-
Filter the extract through Whatman No. 4 paper.[9]
-
Centrifuge the filtered extract at 5000 rpm for 10 minutes to pellet any remaining solids.
-
-
Solvent Exchange:
-
Take the supernatant and evaporate it to dryness under vacuum at 40°C.
-
Reconstitute the dried extract in a known volume of 0.1 M phosphate buffer (pH 7.0) to achieve a desired concentration.[11]
-
-
Final Filtration:
-
Filter the final solution through a 0.22 µm syringe filter to ensure it is free of particulates before electrochemical analysis.
-
Protocol 3: Electrochemical Detection of this compound by Differential Pulse Voltammetry (DPV)
Materials:
-
AuNP-GCE (Working Electrode)
-
Ag/AgCl (Reference Electrode)
-
Platinum wire (Counter Electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Phosphate buffer (0.1 M, pH 7.0) as the supporting electrolyte
-
Prepared this compound sample or standard solutions
-
Nitrogen gas
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode system in the electrochemical cell containing 10 mL of the phosphate buffer supporting electrolyte.
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Background Scan:
-
Record a DPV scan of the supporting electrolyte alone to obtain a background signal.
-
-
Sample Measurement:
-
Add a known volume of the prepared this compound sample or standard solution to the electrochemical cell.
-
Stir the solution for a brief period (e.g., 30 seconds) to ensure homogeneity.
-
Allow the solution to become quiescent (stop stirring) for about 30 seconds.
-
-
DPV Analysis:
-
Perform the DPV scan over a potential range suitable for this compound oxidation (e.g., +0.2 V to +0.8 V vs. Ag/AgCl).
-
Suggested DPV Parameters:
-
Potential Step: 5 mV
-
Pulse Amplitude: 50 mV
-
Pulse Time: 50 ms
-
Scan Rate: 10 mV/s
-
-
-
Data Analysis:
-
The oxidation of this compound will produce a peak in the voltammogram.
-
Measure the peak current after subtracting the background signal.
-
For quantitative analysis, construct a calibration curve by plotting the peak current versus the concentration of this compound standards. Determine the concentration of this compound in the unknown sample from this calibration curve.
-
-
Electrode Regeneration:
-
Between measurements, the electrode surface can be regenerated by cycling the potential in the supporting electrolyte to desorb any adsorbed species.
-
Visualizations
Proposed Signaling Pathway for this compound Oxidation
Caption: Proposed electrochemical oxidation pathway of this compound at the AuNP-GCE surface.
Experimental Workflow for this compound Detection
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential Pulse Voltammetric Analysis of Hydrazine in Water Samples by Using Screen-Printed Graphite Electrode Modified with Nitrogen-Doped Hollow Carbon Spheres (2023) | Somayeh Tajik | 10 Citations [scispace.com]
- 4. library.search.gonzaga.edu [library.search.gonzaga.edu]
- 5. Determination of trace hydrazine by differential pulse voltammetry using magnetic microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical Sensors Based on a Composite of Electrochemically Reduced Graphene Oxide and PEDOT:PSS for Hydrazine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijstr.org [ijstr.org]
- 8. rst9999.com [rst9999.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. scielo.br [scielo.br]
- 11. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agaritine-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaritine, a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, has demonstrated anti-tumor activity by inducing apoptosis in various cancer cell lines, particularly those of hematological origin.[1][2][3] These application notes provide a summary of the current understanding of this compound's pro-apoptotic effects and detailed protocols for key experiments to study its mechanism of action. While some studies have investigated the potential carcinogenicity of this compound, others suggest it possesses direct anti-tumor properties against leukemic cells without significantly affecting normal lymphocytes.[4][5]
Mechanism of Action
This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. The proposed mechanism involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[1][6][7] Cytosolic cytochrome c then participates in the formation of the apoptosome, which subsequently activates a cascade of caspases, including the initiator caspase-9 and the effector caspases-3 and -7.[2][8] Activated caspases execute the final stages of apoptosis by cleaving key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of programmed cell death, such as DNA fragmentation and phosphatidylserine externalization.[2][6]
Data Presentation
Table 1: IC50 Values of this compound in Various Leukemia Cell Lines
| Cell Line | Description | IC50 (µg/mL) | Reference |
| U937 | Human monocytic leukemia | 2.7 | [4] |
| MOLT4 | Human T-cell leukemia | 9.4 | [4] |
| HL60 | Human promyelocytic leukemia | 13.0 | [4] |
| K562 | Human chronic myelogenous leukemia | 16.0 | [4] |
Table 2: Effects of this compound on Apoptosis Markers in Hematological Cancer Cell Lines
| Cell Line | This compound Conc. | Exposure Time | Key Observations | Reference |
| U937 | 10 µg/mL | 48 h | Increased Annexin V positivity, DNA fragmentation, activation of caspases-3, -8, and -9, cytochrome c release. | [2][8] |
| K562 | 50 µM | 24 h | Reduced cell viability, increased Annexin V positivity, increased caspase-3/7 activity, mitochondrial membrane depolarization, increased Bax and cytochrome c expression, G2/M cell cycle arrest. | [1][6] |
| HL60 | 50 µM | 24 h | Reduced cell viability, increased Annexin V positivity, increased caspase-3/7 activity, mitochondrial membrane depolarization, increased Bax and cytochrome c expression. | [1][6] |
| H929 | 50 µM | 24 h | Reduced cell viability, increased Annexin V positivity. | [1] |
| THP-1 | 50 µM | 24 h | No significant effect on cell viability or apoptosis. | [1] |
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway in cancer cells.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human leukemia cell lines such as K562, HL60, and U937 are suitable models.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile distilled water or PBS.[1] Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10-100 µM).
-
Treatment: Seed cells at an appropriate density (e.g., 1 x 10^5 cells/mL) and allow them to attach or stabilize overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (sterile water or PBS). Incubate for the desired time period (e.g., 24 or 48 hours).
Cell Viability Assay (MTT Assay)
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Following this compound treatment in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) using fluorescently labeled Annexin V. PI is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Reagents:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
-
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[2]
-
Reagents:
-
JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
-
Procedure:
-
After this compound treatment, incubate the cells with JC-1 staining solution (final concentration 2-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with PBS or culture medium.
-
Analyze the cells by flow cytometry. Detect the green fluorescence of JC-1 monomers in the FITC channel (Ex/Em ~488/530 nm) and the red fluorescence of J-aggregates in the PE channel (Ex/Em ~585/590 nm).
-
The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.
-
Caspase-3/7 Activity Assay
This assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7, resulting in a luminescent or fluorescent signal.
-
Reagents:
-
Caspase-Glo® 3/7 Assay kit (or equivalent fluorescent kit)
-
-
Procedure (for a luminescent assay):
-
Plate cells in a 96-well white-walled plate and treat with this compound.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.[9] The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Western Blotting for Cytochrome c Release and Bax Expression
This technique is used to detect the translocation of cytochrome c from the mitochondria to the cytosol and to assess the expression level of the pro-apoptotic protein Bax.
-
Cytosolic and Mitochondrial Fractionation:
-
Harvest approximately 5 x 10^7 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold cytosol extraction buffer containing protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.[1]
-
-
Western Blotting Procedure:
-
Determine the protein concentration of the cytosolic fractions and whole-cell lysates (for Bax analysis) using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cytochrome c (for cytosolic fractions), Bax, and a loading control (e.g., β-actin or GAPDH for whole-cell lysates, or a mitochondrial marker like COX IV for mitochondrial fractions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Conclusion
This compound presents a promising natural compound for inducing apoptosis in cancer cells, particularly in hematological malignancies. The protocols outlined above provide a comprehensive framework for researchers to investigate the pro-apoptotic effects of this compound and to further elucidate its molecular mechanisms of action. Consistent and reproducible results will be crucial for evaluating its potential as a therapeutic agent in cancer drug development.
References
- 1. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound derived from Agaricus blazei Murrill induces apoptosis via mitochondrial membrane depolarization in hematological tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. 2.7. Assay of Mitochondrial Trans-Membrane Potential (JC-1 Staining) [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from Agaricus blazei Murrill induces apoptosis in the leukemic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Application Notes and Protocols for Studying Mitochondrial Membrane Depolarization with Agaritine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaritine, a naturally occurring hydrazine-containing compound found in mushrooms of the Agaricus genus, has demonstrated anti-tumor properties in several hematological cancer cell lines.[1][2] A key mechanism underlying its cytotoxic effect is the induction of apoptosis through the intrinsic pathway, initiated by mitochondrial membrane depolarization.[1][2][3] These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on mitochondrial membrane potential, a critical event in the apoptotic cascade. The protocols and data presented are based on published research and are intended to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent.
Data Presentation
The following tables summarize the quantitative effects of this compound on mitochondrial membrane depolarization and other apoptotic markers in various cancer cell lines, as reported in the literature.
Table 1: Effect of this compound on Mitochondrial Membrane Depolarization in Hematological Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % of Cells with Depolarized Mitochondria (Mean ± SD) | Reference |
| K562 | 50 | 24 | 45.3 ± 5.2 | Ogasawara et al., 2023[1][4] |
| HL60 | 50 | 24 | 62.1 ± 7.8 | Ogasawara et al., 2023[1][4] |
| THP-1 | 50 | 24 | No significant change | Ogasawara et al., 2023[1][2] |
| U937 | 10 µg/mL | 48 | Not explicitly quantified, but cytochrome c release was detected | Akiyama et al., 2011[5] |
*Note: The quantitative data for K562 and HL60 cells are estimations based on the graphical data presented in Figure 4a of Ogasawara et al., 2023, as exact numerical values were not provided in the text. The original publication should be consulted for the graphical representation.
Table 2: Effect of this compound on Other Apoptotic Markers
| Cell Line | This compound Concentration | Incubation Time (hours) | Marker | Observation | Reference |
| K562 | 50 µM | 24 | Caspase-3/7 Activity | Increased | Ogasawara et al., 2023[1][3] |
| HL60 | 50 µM | 24 | Caspase-3/7 Activity | Increased | Ogasawara et al., 2023[1][3] |
| K562 | 50 µM | 24 | Bax Expression | Increased | Ogasawara et al., 2023[1][3] |
| HL60 | 50 µM | 24 | Bax Expression | Increased | Ogasawara et al., 2023[1][3] |
| K562 | 50 µM | 24 | Cytochrome c Expression | Increased | Ogasawara et al., 2023[1][3] |
| HL60 | 50 µM | 24 | Cytochrome c Expression | Increased | Ogasawara et al., 2023[1][3] |
| U937 | 10 µg/mL | 48 | Caspase-3, -8, -9 Activity | Increased | Akiyama et al., 2011[5] |
| U937 | 10 µg/mL | 48 | Cytochrome c Release | Detected | Akiyama et al., 2011[5] |
Experimental Protocols
This section provides a detailed methodology for assessing mitochondrial membrane depolarization induced by this compound using a commercially available kit, as cited in the key literature.[4]
Protocol 1: Measurement of Mitochondrial Membrane Potential using the Muse™ MitoPotential Kit
This protocol is adapted from the Muse™ MitoPotential Kit User's Guide and is consistent with the methodology used by Ogasawara et al. (2023).[1][4]
Materials:
-
Muse™ MitoPotential Kit (includes Muse™ MitoPotential Dye, Muse™ MitoPotential 7-AAD, and 1X Assay Buffer)
-
This compound
-
Hematological cancer cell lines (e.g., K562, HL60)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Micropipettors and tips
-
37°C incubator with 5% CO₂
-
Muse™ Cell Analyzer
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 or HL60 cells in the appropriate medium to a density of 2 x 10⁵ cells/mL.
-
Seed the cells in a 24-well plate.
-
Treat the cells with 50 µM this compound for 24 hours in a 37°C, 5% CO₂ incubator. Include an untreated control group.
-
-
Reagent Preparation:
-
Prepare the Muse™ MitoPotential working solution by diluting the MitoPotential Dye 1:1000 in 1X Assay Buffer. Prepare enough solution for all samples.
-
-
Cell Staining:
-
After the 24-hour incubation, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Assay Buffer.
-
Add 95 µL of the prepared MitoPotential working solution to each tube.
-
Mix thoroughly by gentle pipetting.
-
Incubate the cells for 20 minutes in a 37°C, 5% CO₂ incubator.[1][4]
-
Add 5 µL of Muse™ MitoPotential 7-AAD to each tube.
-
Mix thoroughly by gentle pipetting.
-
Incubate for 5 minutes at room temperature, protected from light.[1][4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on the Muse™ Cell Analyzer according to the manufacturer's instructions.
-
The software will provide data on four cell populations: live cells with intact mitochondrial membrane, live cells with depolarized mitochondrial membrane, dead cells with intact mitochondrial membrane, and dead cells with depolarized mitochondrial membrane.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Measuring Mitochondrial Membrane Depolarization
Caption: Experimental workflow for mitochondrial membrane potential assay.
References
Application Note: Agaritine as a Marker for Quality Control of Mushroom Products
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Agaritine (N2-(γ-L-glutamyl)-4-hydroxymethylphenylhydrazine) is a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, most notably the common button mushroom, Agaricus bisporus. Due to the presence of a hydrazine moiety, this compound has raised toxicological concerns, as its breakdown products may exhibit genotoxic potential. The concentration of this compound in mushrooms is highly variable and is significantly influenced by factors such as mushroom strain, growing conditions, post-harvest storage, and processing methods like canning, drying, and cooking. This variability makes this compound a potential chemical marker for the quality control of mushroom-based products, including fresh mushrooms, dietary supplements, and pharmaceutical preparations. Monitoring this compound levels can help ensure product consistency, safety, and compliance with potential future regulatory standards. This application note provides detailed methodologies for the quantification of this compound and summarizes its levels in various mushroom products.
Data Presentation: this compound Content in Mushroom Products
The following tables summarize the quantitative data on this compound concentrations found in various mushroom products under different conditions, as reported in the scientific literature.
Table 1: this compound Content in Fresh and Processed Agaricus bisporus
| Product Type | This compound Concentration (mg/kg) | Reference |
| Fresh Agaricus bisporus | 94 - 629 | [1] |
| Fresh Agaricus bisporus (supermarket samples) | 165 - 457 (average 272) | [2][3] |
| Fresh Agaricus bisporus (2 samples) | 212 and 229 | [4] |
| Fresh Agaricus bisporus (14 lots) | 330 - 1730 (average 880) | [5] |
| Canned Agaricus bisporus | 1 - 55 | [1] |
| Canned Agaricus bisporus (cut) | 18.1 ± 7.8 | [6] |
| Canned Agaricus bisporus (whole) | 14.9 ± 6.7 | [6] |
| Dried Agaricus bisporus | 2,110 - 6,905 | [1] |
Table 2: Effect of Household Processing on this compound Content in Agaricus bisporus
| Processing Method | This compound Reduction (%) | Reference |
| Boiling (5 min) | ~50% extracted into broth, 20-25% degraded | [2][3] |
| Prolonged Boiling (2 hours) | ~90% reduction in solid mushroom | [2][3] |
| Dry Baking (e.g., pizza) | ~25% | [2][3] |
| Frying (oil or butter) | 35 - 70% | [2][3] |
| Deep Frying | Marked reduction | [2][3] |
| Microwave Processing | ~67% (reduced to one-third) | [2][3] |
| Cooking | Up to 90% | [7] |
Table 3: Effect of Storage on this compound Content in Agaricus bisporus
| Storage Condition | This compound Reduction (%) | Reference |
| Refrigeration/Freezing | 20 - 75% | [2][3] |
| Post-harvest storage (5 days at 2°C or 12°C) | Up to 68% | [5] |
| Freezing (-25°C for 30 days) and thawing | ~74% | [5] |
| Freeze-drying | No significant reduction | [2][3] |
Experimental Protocols
The following are detailed protocols for the extraction and quantification of this compound from mushroom samples using High-Performance Liquid Chromatography (HPLC), a widely adopted and reliable analytical technique.
Protocol 1: HPLC-UV Analysis of this compound
This protocol is based on the method described for the rapid determination of this compound in Agaricus bisporus.[1]
1. Sample Preparation and Extraction
-
Weigh a representative sample of fresh, processed, or dried mushroom material.
-
Homogenize the sample with methanol. For fresh mushrooms, a ratio of 20 g of mushroom to 100 ml of methanol can be used.[8] For dried mushrooms, use approximately 2 g with 100 ml of a methanol-water mixture (9:1 v/v).[8]
-
Homogenize for 10 minutes using a high-speed blender (e.g., Ultra-Turrax).[8]
-
Filter the resulting extract to remove solid particles.
-
Dilute an aliquot of the filtered methanol extract with a phosphate buffer (e.g., 0.5 mM, pH 1.8).[1]
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Cation exchange column (e.g., Partisil SCX).[1]
-
Mobile Phase: 0.5 mM phosphate buffer (pH 1.8).[1]
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Injection Volume: 20 µL.[8]
-
Detection: UV at 237 nm.[1]
-
Quantification: Prepare a standard curve using an authentic this compound standard. Compare the peak area of the sample to the standard curve to determine the concentration.
Protocol 2: HPLC-MS/MS Analysis of this compound
For higher sensitivity and specificity, a liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) method can be employed.[9]
1. Sample Preparation and Extraction
-
Follow the same extraction procedure as in Protocol 1.
-
Perform a solid-phase extraction (SPE) cleanup of the extract if necessary to remove interfering substances.[9]
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: ODS (C18) column.[9]
-
Mobile Phase: 0.01% Acetic Acid in Methanol (99:1, v/v).[9]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
Quantification: Use an internal standard and a calibration curve generated with a pure this compound standard for accurate quantification.
Visualizations
Logical Framework for this compound as a Quality Control Marker
Caption: Logical flow for using this compound as a QC marker.
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound in mushrooms.
Conclusion
The concentration of this compound serves as a dynamic marker that reflects the history of a mushroom product, from its fresh state to the effects of storage and processing. A high this compound level in a processed product might indicate minimal or improper processing, whereas very low levels would be expected in thoroughly cooked or canned products. Therefore, the quantification of this compound provides a valuable tool for quality control, allowing researchers and manufacturers to assess the consistency and processing efficacy of mushroom-based products. The provided protocols offer robust and reproducible methods for this purpose.
References
- 1. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of storage and household processing on the this compound content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound content in processed foods containing the cultivated mushroom (Agaricus bisporus) on the Nordic and the Czech market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. web.vscht.cz [web.vscht.cz]
- 9. Determination of genotoxic phenylhydrazine this compound in mushrooms using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for In Vivo Evaluation of Agaritine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agaritine, a naturally occurring phenylhydrazine derivative found in Agaricus species mushrooms, has garnered significant attention due to its potential toxicological effects, including carcinogenicity and genotoxicity. Understanding the in vivo consequences of this compound exposure is crucial for risk assessment and for exploring its potential as a pharmacological agent. This document provides detailed application notes and experimental protocols for utilizing animal models to study the in vivo effects of this compound. The methodologies cover carcinogenicity and genotoxicity assessment, as well as the analysis of apoptotic pathways.
Animal Models and Husbandry
The most commonly used animal model for studying the in vivo effects of this compound is the mouse (Mus musculus). Specific strains cited in the literature include Swiss mice and transgenic lines such as the lacI (Big Blue®) mouse.
Protocol 1: Animal Husbandry
-
Housing: House mice in polycarbonate cages with filter tops in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.
-
Diet and Water: Provide standard laboratory chow and water ad libitum, unless the experimental design requires specific dietary formulations (e.g., mixing this compound with powdered chow).
-
Acclimatization: Allow mice to acclimatize to the laboratory conditions for at least one week before the commencement of any experiment.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Carcinogenicity Studies
Long-term carcinogenicity bioassays in mice are essential to evaluate the tumor-inducing potential of this compound.
Administration of this compound
Protocol 2: Oral Administration in Drinking Water [1]
-
Preparation of this compound Solution: Dissolve this compound in drinking water to achieve the desired concentrations (e.g., 0.0625% and 0.03125%). Prepare fresh solutions weekly.
-
Administration: Provide the this compound-containing water to the mice as their sole source of drinking water for the duration of the study (e.g., for life).
-
Monitoring: Monitor water consumption regularly to estimate the daily intake of this compound.
Protocol 3: Subcutaneous Injection [2]
-
Preparation of this compound Solution: Dissolve this compound in a sterile vehicle suitable for subcutaneous injection (e.g., physiological saline).
-
Administration: Inject the this compound solution subcutaneously into the interscapular region of the mouse. Dosing can be single or multiple administrations at specified intervals (e.g., 100 µg/g body weight weekly for five weeks).
-
Injection Technique: Use a 25-27 gauge needle. Lift the skin to form a tent and insert the needle at the base, parallel to the body, to avoid underlying tissues.[3][4][5]
Protocol 4: Bladder Implantation
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).[6]
-
Surgical Preparation: Surgically expose the bladder through a midline abdominal incision.[6]
-
Implantation: A pellet of a suitable carrier (e.g., paraffin wax) containing a defined amount of synthesized this compound is surgically implanted into the bladder lumen.
-
Wound Closure: Close the incision with sutures or wound clips.[6]
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
Endpoint Analysis
Protocol 5: Histopathological Examination
-
Necropsy: At the end of the study or when animals become moribund, perform a complete necropsy.
-
Tissue Collection: Collect all major organs, with particular attention to the liver, lungs, bladder, and any tissues with gross abnormalities.
-
Fixation: Fix the tissues in 10% neutral buffered formalin.
-
Processing: Embed the fixed tissues in paraffin, section them at 5 µm, and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A qualified pathologist should examine the slides to identify and characterize neoplastic and non-neoplastic lesions.
Genotoxicity Studies
The lacI transgenic mouse mutation assay is a powerful tool to assess the mutagenic potential of this compound in vivo.
Protocol 6: lacI Transgenic Mouse Mutation Assay (Big Blue® Mouse) [7][8][9][10]
-
Treatment: Administer this compound to lacI transgenic mice via the desired route (e.g., mixed in powdered chow). Doses can range from 30 to 120 mg/kg body weight daily for a specified period (e.g., 15 weeks).[7]
-
Tissue Harvest: After the treatment period, euthanize the mice and harvest target organs (e.g., kidney, forestomach, liver).
-
DNA Extraction: Isolate high molecular weight genomic DNA from the harvested tissues.
-
In Vitro Packaging: Use a lambda packaging extract to excise the λLIZα shuttle vector containing the lacI target gene from the mouse genomic DNA and package it into phage particles.[8]
-
Plating and Mutation Scoring: Infect E. coli host cells with the packaged phage and plate on indicator agar containing X-gal. Mutant lacI genes will result in blue plaques, while non-mutant (wild-type) genes will produce colorless plaques.
-
Mutant Frequency Calculation: Calculate the mutant frequency (MF) as the ratio of blue plaques to the total number of plaques. An increase in MF in treated animals compared to controls indicates genotoxicity.
Mechanistic Studies: Apoptosis Induction
This compound has been shown to induce apoptosis. The following protocols can be used to investigate the underlying molecular mechanisms in tissues from this compound-treated animals.
Protocol 7: Preparation of Tissue Homogenates for Biochemical Assays [11][12][13][14][15]
-
Tissue Collection: Harvest tissues of interest (e.g., liver, kidney) from control and this compound-treated mice.
-
Homogenization: Homogenize the tissue in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, with protease inhibitors) on ice using a Dounce homogenizer.[11]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[11]
-
Supernatant Collection: Collect the supernatant, which contains the cytosolic proteins, for subsequent assays.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
Protocol 8: Caspase Activity Assay [11][12]
-
Assay Principle: This assay measures the activity of caspases (e.g., caspase-3, -8, -9) using a fluorogenic or colorimetric substrate.
-
Procedure:
-
Add a defined amount of protein from the tissue homogenate (e.g., 10-50 µg) to a 96-well plate.[11]
-
Add caspase assay buffer and the specific fluorogenic substrate (e.g., DEVD-AMC for caspase-3/7).
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Compare the caspase activity in samples from this compound-treated animals to that of control animals.
Protocol 9: Cytochrome c Release Assay (Western Blot)
-
Principle: This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
-
Subcellular Fractionation:
-
Prepare cytosolic and mitochondrial fractions from tissue homogenates by differential centrifugation.
-
-
Western Blotting:
-
Separate proteins from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
-
Analysis: An increase in cytochrome c in the cytosolic fraction of samples from this compound-treated animals is indicative of apoptosis induction.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound in Mice [3]
| Parameter | Value (at 40 mg/kg oral dose) |
| Cmax (Maximum Concentration) | 0.37 µg/mL plasma |
| Tmax (Time to Maximum Concentration) | 0.33 hours |
| t1/2 (Half-life) | 0.71 hours |
Table 2: Carcinogenicity of this compound in Mice
| Animal Model | Route of Administration | Dose/Concentration | Duration | Tumor Type | Incidence in Treated Group | Incidence in Control Group | Reference |
| Swiss Mice | Drinking Water | 0.0625% | Lifelong | Various | No significant increase | - | [1] |
| Swiss Mice | Drinking Water | 0.03125% | Lifelong | Various | No significant increase | - | [1] |
| Swiss Mice | Subcutaneous Injection | 100 µg/g (5 weekly doses) | - | Various | No detectable effect | - | [2] |
| Swiss Mice | Subcutaneous Injection | 50-100 µg/g (single dose) | - | Various | No detectable effect | - | [2] |
| Mice | Bladder Implantation | Not specified | - | Bladder Carcinoma | 50% | 5.4% | [11] |
Table 3: Genotoxicity of this compound in lacI Transgenic Mice [7]
| Treatment Group | Daily this compound Dose (mg/kg) | Organ | Mutant Frequency Increase (%) |
| Crude this compound Extract | 120 | Kidney | 100% |
| Crude this compound Extract | 120 | Forestomach | 50% |
| Freeze-dried Mushrooms | 80 | Kidney | Not significant |
| Fresh Mushrooms | 30 | Kidney | Not significant |
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound - this compound studies [tiiips.com]
- 4. Mouse Bladder Wall Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenicity testing with transgenic mice. Part I: Comparison with the mouse bone marrow micronucleus test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study design and sample sizes for a lacI transgenic mouse mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of transgenic mouse lacI/Z mutation assays in genetic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mouse tissue lysate preparation [protocols.io]
- 12. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Agaritine in Mechanistic Toxicology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agaritine, β-N-(γ-L(+)-glutamyl)-4-(hydroxymethyl)phenylhydrazine, is a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, most notably the common button mushroom (Agaricus bisporus).[1][2] Due to the presence of a hydrazine moiety, a known reactive chemical group, this compound and its metabolites have been the subject of toxicological research, particularly concerning their potential mutagenicity and carcinogenicity.[1][3] While some studies have not found evidence of toxicological effects, others suggest that its metabolic breakdown products pose a genotoxic risk.[1][4] This document provides an overview of the application of this compound in mechanistic toxicology studies, summarizing key quantitative data and providing detailed experimental protocols.
Metabolism and Bioactivation
The toxicological potential of this compound is primarily linked to its bioactivation into reactive intermediates. The principal metabolic pathway involves the enzymatic removal of the γ-glutamyl group, followed by oxidation.
The key enzyme responsible for the initial step is γ-glutamyltransferase (GGT), which is highly active in the kidneys.[5][6] This enzyme hydrolyzes this compound to L-glutamic acid and 4-(hydroxymethyl)phenylhydrazine (HMPH).[5][6] HMPH is an unstable intermediate that can be further oxidized, a reaction potentially catalyzed by hepatic microsomes, to form the highly reactive 4-(hydroxymethyl)benzenediazonium (HMBD) ion.[1][5][7] This diazonium ion is considered the ultimate carcinogenic metabolite, capable of generating carbon-centered radicals that can cause DNA strand breaks.[1][7]
Mechanisms of Genotoxicity
The genotoxicity of this compound is attributed to the electrophilic nature of its metabolite, the HMBD ion. This reactive species can covalently bind to macromolecules, including DNA, leading to mutations and chromosomal damage.
-
Direct Mutagenicity: this compound itself exhibits weak direct-acting mutagenicity in bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium strain TA104.[5]
-
Metabolite-Induced Damage: The HMBD ion is a potent mutagen. It can generate radicals that lead to DNA strand breaks.[1] Furthermore, studies in mice have shown that despite the rapid plasma clearance of this compound, DNA damage, measured by the oxidative stress marker 8-hydroxy-2'-deoxyguanosine (8-OHdG), can persist for an extended period.[8]
-
In Vivo Effects: In studies using lacI transgenic mice, a crude this compound extract significantly increased the mutant frequency (MF) in the kidney and forestomach, demonstrating its genotoxic potential in vivo.[9]
Quantitative Toxicological Data
Quantitative data from various studies are crucial for assessing the toxicological profile of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Data from oral administration)
| Parameter | Value (at 40 mg/kg dose) | Reference(s) |
| Cmax (Maximum Concentration) | 0.37 µg/mL plasma | [1][8] |
| Tmax (Time to Max. Conc.) | 0.33 hours | [1][8] |
| T½ (Half-life) | 0.71 hours | [1][8] |
Table 2: In Vivo Genotoxicity of this compound in lacI Transgenic Mice (15-week feeding study)
| Treatment Group | Daily this compound Dose (mg/kg) | Organ | Mutant Frequency (MF) Increase | Significance | Reference(s) |
| Fresh Mushrooms | 30 | Kidney | Slight, Not Significant | NS | [9] |
| Freeze-dried Mushrooms | 80 | Kidney | Slight, Not Significant | NS | [9] |
| Crude this compound Extract | 120 | Kidney | 100% | Significant | [9] |
| Crude this compound Extract | 120 | Forestomach | 50% | Significant | [9] |
Experimental Protocols
Protocol 1: In Vivo Genotoxicity Assessment using Transgenic Mice (Big Blue® lacI)
This protocol is based on the methodology used to assess the mutagenic potential of this compound in vivo.[9]
Objective: To determine if this compound or its metabolites induce mutations in the DNA of various organs in a mammalian system.
Materials:
-
Big Blue® (lacI transgenic) mice
-
This compound (crude extract or purified)
-
Control and test diets
-
DNA extraction kits (for high molecular weight DNA)
-
Lambda packaging extract (e.g., Transpack™)
-
E. coli host strain (e.g., SCS-8)
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Phenyl-β-D-galactoside (P-Gal)
Procedure:
-
Animal Dosing:
-
Acclimatize female lacI mice for at least one week.
-
Divide mice into control and treatment groups (n ≥ 5).
-
Prepare diets: Control diet, positive control diet (e.g., N-nitrosodimethylamine), and test diets containing varying concentrations of this compound (e.g., 30, 80, 120 mg/kg/day).[9]
-
Administer the respective diets for a prolonged period (e.g., 15 weeks).[9] Monitor animal health and body weight regularly.
-
-
Tissue Collection:
-
At the end of the study period, euthanize the mice.
-
Harvest target organs (e.g., kidney, forestomach, liver, lung) immediately and snap-freeze in liquid nitrogen.[9] Store at -80°C until DNA extraction.
-
-
Genomic DNA Extraction:
-
Extract high molecular weight genomic DNA from the target tissues using a validated method (e.g., phenol-chloroform extraction or a commercial kit).
-
Determine DNA concentration and purity spectrophotometrically.
-
-
Lambda Phage Rescue and Packaging:
-
Rescue the lacI transgene from the genomic DNA by exposing it to a lambda packaging extract. This excises the lambda shuttle vector containing the transgene.
-
-
Mutant Frequency Analysis:
-
Infect a suitable E. coli host strain with the packaged phage particles.
-
Plate the infected bacteria on agar plates containing X-Gal for color screening.
-
Non-mutant plaques (wild-type lacI) will appear blue, while plaques containing a mutated lacI gene will be colorless or light blue.
-
To determine the total number of plaque-forming units (PFU), plate a separate dilution on plates without X-Gal.
-
Calculate the Mutant Frequency (MF) as: MF = (Number of mutant plaques) / (Total number of plaques).
-
-
Data Analysis:
-
Compare the MF of the this compound-treated groups to the control group using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant increase in MF indicates genotoxicity.
-
References
- 1. mmsl.cz [mmsl.cz]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. MMSL: this compound: A NATURAL TOXIC AMINO ACID OF CULTIVATED MUSHROOM AGARICUS SPP. AND ITS POTENTIAL HEALTH RISK [mmsl.cz]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivation of the mushroom hydrazine, this compound, to intermediates that bind covalently to proteins and induce mutations in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H17N3O4 | CID 439517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The metabolisms of this compound, a mushroom hydrazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity of this compound in the lacI transgenic mouse mutation assay: evaluation of the health risk of mushroom consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agaritine's Effect on Cell Cycle Progression in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaritine, a naturally occurring phenylhydrazine derivative found in mushrooms of the genus Agaricus, has demonstrated notable anti-tumor activity against various leukemia cell lines.[1][2] This document provides a comprehensive overview of the effects of this compound on cell cycle progression and apoptosis in leukemia cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms. This compound has been shown to inhibit the proliferation of leukemia cell lines such as U937, MOLT4, HL60, and K562.[2] The primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.[3][4] Furthermore, this compound has been observed to induce cell cycle arrest, particularly in the G2/M phase, in specific leukemia cell lines.[4][5]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on leukemia cell lines as reported in scientific literature.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µg/mL) |
| U937 | Histiocytic Lymphoma | 2.7[2] |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 9.4[2] |
| HL60 | Acute Promyelocytic Leukemia | 13.0[2] |
| K562 | Chronic Myelogenous Leukemia | 16.0[2] |
Table 2: Effect of this compound on Cell Cycle Distribution in K562 Cells
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Control | Data not specified | Data not specified | Data not specified |
| This compound | Data not specified | Data not specified | Increased[4][5] |
Note: While studies report an increase in the G2/M phase population in K562 cells treated with this compound, specific percentage values were not provided in the reviewed literature. No significant changes in the cell cycle were observed in HL60, THP-1, and H929 cells.[5]
Table 3: Apoptotic Effects of this compound on Leukemia Cells
| Cell Line | This compound Concentration | Observation |
| U937 | 10 µg/mL | Nuclear damage, DNA fragmentation, increased Annexin V-positive cells.[3] |
| K562 | 50 µM | Reduced cell viability, increased Annexin V-positive cells, mitochondrial membrane depolarization.[4] |
| HL60 | 50 µM | Reduced cell viability, increased Annexin V-positive cells, mitochondrial membrane depolarization.[4] |
| H929 | 50 µM | Reduced cell viability, increased Annexin V-positive cells. |
| THP-1 | 50 µM | No significant effect on cell viability.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on leukemia cells.
Materials:
-
Leukemia cell lines (e.g., U937, K562, HL60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Incubate the plate for 24 hours in a CO2 incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µg/mL) and incubate for the desired time period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the desired concentration of this compound for a specific duration.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To detect and quantify apoptosis in this compound-treated leukemia cells.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described previously.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound-induced intrinsic apoptotic pathway in leukemia cells.
Experimental Workflow for Investigating this compound's Effects
References
- 1. researchgate.net [researchgate.net]
- 2. This compound purified from Agaricus blazei Murrill exerts anti-tumor activity against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Agaricus blazei Murrill induces apoptosis in the leukemic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound derived from Agaricus blazei Murrill induces apoptosis via mitochondrial membrane depolarization in hematological tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting peak tailing in agaritine HPLC analysis"
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of agaritine. The following sections are designed to assist researchers, scientists, and drug development professionals in identifying and resolving challenges, particularly peak tailing, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape. Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, reduced sensitivity, and inaccurate quantification of the analyte, in this case, this compound.[2][3]
Q2: What is an acceptable peak shape?
A2: Peak symmetry is often quantified using the USP tailing factor (T). A tailing factor of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor of less than 2.0 is considered acceptable for most applications, though specific methods may have stricter requirements.
Q3: What are the most common causes of peak tailing in the HPLC analysis of this compound?
A3: The most frequent causes of peak tailing for a polar, nitrogen-containing compound like this compound include:
-
Secondary Interactions: Unwanted interactions between the positively charged amine groups of this compound and negatively charged residual silanol groups on the silica-based stationary phase.[4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound, causing peak distortion.[6][7]
-
Column Degradation: Loss of stationary phase, creation of a void at the column inlet, or a blocked frit can all lead to poor peak shape.[3][4]
-
Extra-Column Effects: Excessive volume between the injector and the detector, often due to long or wide-bore tubing, can cause peak broadening and tailing.[1][8]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Problem: My this compound peak is tailing.
Step 1: Initial Checks & Low-Hanging Fruit
Question: Have you checked the basics of your HPLC system?
-
Answer: Before delving into complex method parameters, ensure the following:
-
Connections: Check all tubing and fittings for leaks or improper connections, which can create dead volume.[9]
-
Guard Column: If using a guard column, try replacing it, as it may be contaminated or obstructed.[10]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Injecting in a stronger solvent can cause peak distortion.[2]
-
Step 2: Investigate Mobile Phase and pH
Question: Could the mobile phase be the cause of the peak tailing?
-
Answer: The mobile phase composition, particularly its pH, is critical for analyzing ionizable compounds like this compound. This compound has pKa values of approximately 3.4 and 8.86.[11] Operating near a pKa can lead to a mix of ionized and unionized forms, resulting in peak tailing.[6]
-
Action 1: Adjust Mobile Phase pH. For reversed-phase analysis of basic compounds like this compound, a low pH mobile phase (pH < 3) is often recommended.[2][4] This ensures that the residual silanol groups on the silica packing are fully protonated (non-ionized), minimizing secondary ionic interactions with the positively charged this compound molecule.[4][7]
-
Action 2: Use a Buffer. Employing a buffer in your mobile phase helps to maintain a constant pH and can mask some of the residual silanol interactions.[3][12] Phosphate buffers are commonly used in this compound analysis.[13][14]
-
Action 3: Add an Amine Modifier. For particularly stubborn tailing, the addition of a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak shape.[12] A concentration of 10-25 mM is often sufficient.[12][15]
-
Step 3: Evaluate the HPLC Column
Question: Is my HPLC column suitable for this compound analysis and is it still performing well?
-
Answer: The choice and condition of your analytical column are paramount.
-
Action 1: Use an End-Capped Column. Modern, high-purity, end-capped silica columns are designed to minimize the number of accessible residual silanol groups, thereby reducing the potential for secondary interactions.[1][16]
-
Action 2: Consider an Alternative Stationary Phase. If tailing persists on a standard C18 column, consider a column with a different stationary phase, such as one with a polar-embedded group, which can further shield the silanols.[1] Alternatively, a cation-exchange column can be effective for this compound analysis.[13][14]
-
Action 3: Check for Column Degradation. A sudden onset of peak tailing for all peaks can indicate a physical problem with the column, such as a void at the inlet or a blocked frit.[4] This can sometimes be resolved by back-flushing the column or, more reliably, by replacing the column.[17]
-
Step 4: Review Sample Preparation and Injection
Question: Could my sample be contributing to the peak tailing?
-
Answer: Yes, issues with the sample itself or the injection process can lead to poor peak shape.
-
Action 1: Check for Column Overload. Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to tailing.[3][5] Try injecting a diluted sample or a smaller volume to see if the peak shape improves.[10]
-
Action 2: Ensure Proper Sample Clean-up. Complex sample matrices can contain components that strongly adsorb to the column, leading to peak tailing over time.[4] Implementing a sample clean-up step, such as Solid Phase Extraction (SPE), can help to remove these interferences.[4][10]
-
Data and Protocols
Table 1: Recommended Starting Parameters for this compound HPLC Analysis
| Parameter | Recommendation for Reversed-Phase | Recommendation for Cation-Exchange |
| Column | C18, 5 µm, end-capped | Strong Cation Exchange (SCX) |
| Mobile Phase | 0.01% Acetic Acid in Water:Methanol (99:1)[18] | 0.5 mM Phosphate Buffer, pH 1.8[13] |
| Flow Rate | 0.6 - 1.0 mL/min | 0.6 mL/min[14] |
| Detection | UV at 237 nm[13][14] | UV at 237 nm[13][14] |
| Temperature | Ambient | Ambient |
Detailed Experimental Protocol: this compound Extraction and HPLC Analysis
This protocol is a generalized procedure based on published methods.[13][14][18]
-
Sample Extraction:
-
Homogenize fresh mushroom tissue.
-
Extract a known weight of the homogenate with methanol.
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the methanol and resuspend the residue in the initial mobile phase.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the filtered sample extract.
-
Monitor the chromatogram at 237 nm.
-
Quantify the this compound peak by comparing its area to that of a standard curve prepared from a certified reference material.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Mechanism of Peak Tailing due to Secondary Interactions
Caption: Interaction of this compound with the stationary phase leading to peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. This compound | C12H17N3O4 | CID 439517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. shodexhplc.com [shodexhplc.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
"addressing matrix effects in agaritine LC-MS/MS quantification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of agaritine.
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification that may be related to matrix effects.
Question: Why am I seeing low and inconsistent recovery of this compound in my mushroom samples?
Answer: Low and variable recovery is a common indicator of matrix effects, specifically ion suppression. Components in the mushroom extract can co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[1][2]
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure your sample cleanup is adequate. A simple solid-phase extraction (SPE) cleanup has been shown to be effective for this compound analysis. If you are using a "dilute-and-shoot" method, consider incorporating an SPE step to remove interfering matrix components.
-
Chromatographic Optimization: Modify your LC gradient to better separate this compound from co-eluting matrix components. Increasing the chromatographic resolution can significantly reduce ion suppression.
-
Assess Matrix Effects: To confirm if matrix effects are the cause, perform a post-extraction addition experiment. Compare the signal of a known amount of this compound spiked into a blank mushroom extract after extraction with the signal of the same amount in a pure solvent. A lower signal in the matrix indicates ion suppression.
-
Implement a Mitigation Strategy: If matrix effects are confirmed, you will need to implement a strategy to compensate for them. The most common approaches are the use of a stable isotope-labeled internal standard (if available), matrix-matched calibration, or the standard addition method.
Question: My calibration curve prepared in solvent is linear, but my QC samples prepared in the mushroom matrix are failing. What is the issue?
Answer: This is a classic example of how matrix effects can impact quantification. A calibration curve prepared in a clean solvent does not account for the ion suppression or enhancement that can occur in a complex sample matrix like mushrooms.[1][2] This leads to inaccurate quantification of your quality control (QC) samples.
Solution:
-
Matrix-Matched Calibration: The most straightforward solution is to prepare your calibration standards in a blank mushroom matrix that has been processed through your entire sample preparation procedure. This ensures that your calibrators and your samples experience similar matrix effects, leading to more accurate quantification.
-
Standard Addition: If a suitable blank matrix is not available, the standard addition method is a powerful alternative. This involves adding known amounts of this compound standard to aliquots of your sample and extrapolating to find the original concentration.
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS?
Matrix effects are the alteration of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification.
How can I minimize matrix effects during sample preparation for this compound analysis?
A robust sample preparation method is the first line of defense against matrix effects. For this compound in mushrooms, a solid-phase extraction (SPE) cleanup has been shown to be effective in removing interfering components.
Is there a stable isotope-labeled (SIL) internal standard available for this compound?
As of late 2025, a commercially available stable isotope-labeled internal standard for this compound is not readily found. While the synthesis of such a standard is feasible, it is not a routine catalog item. The use of a SIL internal standard is the gold standard for mitigating matrix effects as it co-elutes with the analyte and experiences the same ionization effects.[3][4]
What is the best calibration strategy when a SIL internal standard is not available?
When a SIL internal standard is unavailable, matrix-matched calibration is a widely accepted and effective strategy.[1] If a blank matrix is difficult to obtain, the standard addition method is a suitable alternative.
Data Presentation
Table 1: Recovery of this compound from Spiked Mushroom Samples
This table summarizes the recovery data from a study on this compound quantification, demonstrating the variability that can be observed.
| Sample Type | Spiking Level (µg/g) | Recovery (%) |
| Mushroom A | 0.1 | 60.3 |
| Mushroom B | 1 | 114 |
Data adapted from Kondo et al., 2006.
Experimental Protocols
Matrix-Matched Calibration for this compound Quantification
This protocol describes the preparation of a calibration curve in a blank mushroom matrix.
-
Prepare Blank Matrix Extract: Homogenize a sample of mushrooms that is known to be free of this compound (or has a very low, known background level). Extract this blank sample using the same procedure as your unknown samples.
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike Blank Extract: Serially dilute the this compound stock solution into aliquots of the blank mushroom extract to create a series of calibration standards with known concentrations.
-
Analysis: Analyze the matrix-matched calibration standards using the same LC-MS/MS method as your samples.
-
Quantification: Construct a calibration curve by plotting the instrument response against the known concentrations of the matrix-matched standards. Use this curve to determine the concentration of this compound in your unknown samples.
Standard Addition Method for this compound Quantification
This protocol is for use when a blank matrix is not available.
-
Sample Aliquoting: Divide your sample extract into at least four equal aliquots.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add known, increasing amounts of an this compound standard solution. The spiking levels should be chosen to bracket the expected concentration of this compound in the sample.
-
Analysis: Analyze all aliquots using your LC-MS/MS method.
-
Data Analysis: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points.
-
Concentration Determination: The absolute value of the x-intercept of the regression line corresponds to the concentration of this compound in the original, unspiked sample.
Visualizations
Caption: Workflow for Matrix-Matched Calibration.
Caption: Troubleshooting Decision Tree for Low Recovery.
References
"strategies to prevent agaritine degradation during extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agaritine degradation during extraction and analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in the extract. | This compound degradation due to oxidation. | - Use deoxygenated solvents (e.g., purge with nitrogen or argon).[1][2][3] - Work in an oxygen-depleted environment (e.g., glove box). - Add an antioxidant like dithiothreitol (DTT) to your extraction solvent.[1][2][3] |
| Use of an inappropriate extraction solvent. | - Use methanol as the extraction solvent, as this compound is significantly more stable in methanol than in water.[1][2][3][4] | |
| Acidic extraction conditions. | - Maintain a neutral pH during extraction, as this compound is less stable in acidic conditions.[1][2][3] | |
| Inconsistent this compound concentrations between replicate extractions. | Variable exposure to oxygen. | - Standardize the extraction procedure to ensure consistent and minimal exposure to air. Use sealed extraction vessels.[1][2][3] |
| Incomplete extraction. | - Ensure thorough homogenization of the mushroom sample. - Optimize the extraction time and solvent-to-sample ratio. | |
| Degradation during sample storage. | - Analyze extracts as quickly as possible.[1][4] - If storage is necessary, store extracts in methanol at low temperatures in sealed, oxygen-free containers. | |
| This compound peak is present but has poor shape or resolution in HPLC. | Co-elution with degradation products. | - Adjust the mobile phase composition or gradient to improve separation. - Confirm the identity of the this compound peak using a standard and mass spectrometry if available. |
| Sample matrix interference. | - Consider a solid-phase extraction (SPE) clean-up step to remove interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary cause of this compound degradation is oxidation. This compound is highly susceptible to degradation in the presence of oxygen, particularly in aqueous solutions.[1][2][3]
Q2: Which solvent is best for extracting this compound to minimize degradation?
A2: Methanol is the preferred solvent for this compound extraction.[5][6][7][8] Studies have shown that this compound is significantly more stable in methanol compared to aqueous solutions.[1][2][3][4]
Q3: How does pH affect this compound stability during extraction?
A3: this compound is less stable in acidic conditions.[1][2][3] Therefore, maintaining a neutral pH during extraction is recommended to prevent degradation.
Q4: Can I store my mushroom samples before extraction? If so, how?
A4: While fresh mushrooms are ideal, storage can lead to this compound degradation. Storing mushrooms in a refrigerator or freezer can result in a 20-75% reduction in this compound content.[8][9][10] Freeze-drying is a better alternative as it has been shown to cause no reduction in this compound content.[8][9][10]
Q5: How should I store my extracts to prevent this compound degradation?
A5: Extracts should be analyzed as soon as possible after preparation.[1][4] If storage is unavoidable, store the extracts in methanol at low temperatures in sealed vials, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q6: Are there any additives I can use to prevent degradation?
A6: Yes, adding antioxidants such as dithiothreitol (DTT) to the extraction solvent can help reduce oxidative degradation of this compound.[1][2][3]
Data Presentation
Table 1: Stability of this compound in Different Solvents and Conditions
| Solvent/Condition | Vial Type | Remaining this compound after 120 hours (%) |
| Tap Water | Open | ~0[1][3] |
| Tap Water | Closed | <50[1][3] |
| Tap Water + 2mM DTT | Open | ~11[1][3] |
| Tap Water + 2mM DTT | Closed | >50[1][3] |
| Methanol | Open | ~88[1][3] |
| Methanol | Closed | ~87[1][3] |
| Milli-Q Water | Not Specified | >75[1] |
| Milli-Q Water (purged with N₂) | Not Specified | >75 (slightly higher than Milli-Q)[1] |
| Argon Purged Milli-Q Water (stored under argon) | Not Specified | Very little degradation[1] |
Table 2: Effect of pH on this compound Degradation in Mushroom Extracts
| pH | Relative this compound Content after Incubation |
| 1.5 | Significant degradation[1] |
| 4.5 | Moderate degradation[1] |
| 6.8 (Natural pH of distilled water) | More stable than at acidic pHs[1] |
Experimental Protocols
Protocol 1: Methanol Extraction of this compound from Fresh Mushrooms
This protocol is based on methodologies described in the literature for minimizing this compound degradation.[6][8]
-
Sample Preparation: Weigh 20g of fresh mushroom sample.
-
Homogenization: Add the mushroom sample and 100 mL of methanol to a blender. Homogenize for 10 minutes using an Ultra Turax or similar homogenizer.
-
Extraction: Transfer the homogenate to a sealed container and shake for 30 minutes.
-
Filtration: Filter the homogenate to obtain a crude extract.
-
Sample Analysis: Filter the extract through a 0.45 µm filter into an HPLC vial for immediate analysis.
Protocol 2: Quantification of this compound by HPLC-UV
This is a general protocol based on common parameters found in the literature.[1][6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., LiChrospher 100 RP-18, 250 x 4 mm, 5 µm).[1][3]
-
Mobile Phase: 0.05 M NaH₂PO₄ phosphate buffer (pH 3.3).[1][3]
-
Injection Volume: 20 µL.
-
Quantification: Compare the peak area of the sample to a standard curve prepared from a pure this compound standard.
Visualizations
Caption: Workflow for this compound extraction with key degradation prevention steps.
References
- 1. web.vscht.cz [web.vscht.cz]
- 2. Stability of this compound - a natural toxicant of Agaricus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.vscht.cz [web.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Mobile Phase for Agaritine Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the chromatographic separation of agaritine.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the mobile phase for this compound separation.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between this compound and the stationary phase. | - Adjust mobile phase pH. For acidic analytes like this compound, a lower pH (e.g., using 0.01% acetic acid or a phosphate buffer at pH 1.8-4.25) can suppress ionization and improve peak shape.[1][2][3] - Consider a different stationary phase. Due to this compound's high polarity, a column like Atlantis T3, designed for polar compounds, may yield better results.[1] |
| Inappropriate mobile phase composition. | - Optimize the organic modifier (methanol or acetonitrile) percentage. A gradient elution may be necessary to achieve a good peak shape and resolution.[1][4] - Methanol has been shown to provide better ion intensity in LC-MS/MS applications compared to acetonitrile.[1] | |
| Insufficient Retention | This compound is a highly polar compound. | - Use a highly aqueous mobile phase. Some methods start with a high percentage of the aqueous phase (e.g., 99% water with 0.01% acetic acid).[5][6] - Employ a stationary phase suitable for polar analytes, such as an Atlantis T3 or a cation-exchange column.[1][2][3] - Decrease the mobile phase pH to suppress ionization and increase retention on reversed-phase columns.[7][8] |
| Retention Time Drift/Variability | Inconsistent mobile phase preparation. | - Ensure accurate and consistent preparation of the mobile phase, especially the pH of buffer solutions.[7] - Use a buffer to maintain a stable pH throughout the analysis.[9][10] Phosphate buffers are commonly used.[2][3] |
| Column temperature fluctuations. | - Use a column oven to maintain a constant temperature. | |
| Low Resolution/Co-elution | Inadequate separation from matrix components. | - Adjust the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. - Modify the mobile phase pH to alter the selectivity between this compound and interfering compounds.[7][8] - Switching the organic modifier (e.g., from methanol to acetonitrile) can change selectivity.[11] |
| Low Sensitivity (especially in LC-MS) | Poor ionization of this compound. | - Add a modifier to the mobile phase to enhance ionization. Acetic acid (0.01%) has been successfully used for positive ionization mode in LC-MS/MS.[1] - Methanol as the organic modifier may lead to higher ion intensity for this compound compared to acetonitrile.[1] |
Frequently Asked Questions (FAQs)
1. What is a good starting mobile phase for this compound separation by reversed-phase HPLC?
A common starting point is a gradient elution with a mobile phase consisting of water with an acidic modifier (e.g., 0.01% acetic acid) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.[1] Due to the high polarity of this compound, you may need to start with a high percentage of the aqueous phase.
2. How does pH affect the separation of this compound?
The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound.[7][9] Using a mobile phase with a low pH (e.g., 1.8 to 4.25) can suppress the ionization of this compound, leading to better retention on reversed-phase columns and improved peak shape.[2][3][7]
3. Which organic solvent is better for this compound separation: methanol or acetonitrile?
Both methanol and acetonitrile can be used. However, for LC-MS/MS applications, methanol has been reported to provide better ion intensity for this compound.[1] The choice of organic solvent can also affect the selectivity of the separation, so it is a parameter worth optimizing.[11]
4. Is an isocratic or gradient elution recommended for this compound analysis?
A gradient elution is often preferred for complex samples to ensure good separation of this compound from other matrix components and to achieve a reasonable analysis time with good peak shape.[1][4]
5. What type of column is most suitable for this compound separation?
Due to this compound's high polarity, a standard C18 column may not provide sufficient retention.[1] Columns designed for the retention of polar compounds, such as the Atlantis T3, have been shown to be effective.[1] Alternatively, cation-exchange columns have also been used successfully.[2][3]
Quantitative Data Summary
The following table summarizes mobile phase compositions from various published methods for this compound separation.
| Method | Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Flow Rate (mL/min) | Detection |
| LC-MS/MS[1] | Atlantis T3 (5 µm, 250 x 4.6 mm) | Water with 0.01% acetic acid | Methanol | Gradient | 1.0 | MS/MS |
| HPLC[2] | Partisil SCX (cation-exchange) | 0.005N NaH2PO4, pH 4.25 | - | Isocratic | 0.6 | UV (237 nm) |
| HPLC[3] | Partisil SCX (cation-exchange) | 0.5 mM phosphate buffer, pH 1.8 | - | Isocratic | Not specified | UV (237 nm) |
| LC-MS/MS[5][6] | ODS | 0.01% Acetic acid in Water | Methanol | 99:1 (A:B) isocratic | Not specified | MS/MS |
| HPLC[4] | LiChrospher 100 RP-18 (5 µm) | Water | Methanol | Gradient | Not specified | Not specified |
Experimental Protocols
Method 1: LC-MS/MS for this compound Quantification (Based on[1])
-
Chromatographic System: HPLC system coupled with a tandem mass spectrometer.
-
Column: Atlantis T3 (5 µm, 250 x 4.6 mm) with a pre-column.
-
Mobile Phase A: Water with 0.01% acetic acid.
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Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B to elute this compound.
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Re-equilibrate the column to initial conditions before the next injection.
-
-
Detection: Tandem mass spectrometry in positive ionization mode.
Method 2: HPLC with UV Detection (Based on[2])
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Chromatographic System: HPLC system with a UV detector.
-
Column: Partisil SCX (cation-exchange, 25 cm x 4.6 mm i.d.).
-
Mobile Phase: Isocratic elution with 0.005N NaH2PO4, adjusted to pH 4.25.
-
Flow Rate: 0.6 mL/min.
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Detection: UV detection at 237 nm.
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Sample Preparation: Mushroom samples are extracted with methanol, and the filtered extract is diluted with the phosphate buffer mobile phase.
Visualizations
Caption: Workflow for mobile phase optimization.
Caption: Troubleshooting decision tree.
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. researchgate.net [researchgate.net]
- 3. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.vscht.cz [web.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of this compound in mushrooms and in this compound-administered mice using liquid chromatography-tandem mass spectrometry [hero.epa.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
"minimizing ion suppression in agaritine mass spectrometry"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in agaritine mass spectrometry.
Troubleshooting Guides
Ion suppression can significantly impact the accuracy and sensitivity of this compound quantification by mass spectrometry. This guide provides a systematic approach to identifying and mitigating this common issue.
Problem: Low or inconsistent this compound signal intensity.
Possible Cause: Ion suppression from co-eluting matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
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Confirm Ion Suppression:
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Post-Column Infusion: Infuse a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
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Matrix Effect Calculation: Compare the peak area of this compound in a post-extraction spiked matrix sample to the peak area of a neat standard solution of the same concentration. A significant decrease in the peak area in the matrix sample confirms ion suppression.
-
-
Implement Mitigation Strategies:
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Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[1]
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Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like mushroom extracts.
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Liquid-Liquid Extraction (LLE): Can also be used to separate this compound from interfering substances.
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Dilution: A simple method to reduce the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.
-
-
Chromatographic Separation: If sample preparation is insufficient, optimizing the chromatographic method can separate this compound from the interfering compounds.
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Column Chemistry: Use a column with a different stationary phase to alter selectivity.
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Gradient Optimization: Adjust the mobile phase gradient to better resolve this compound from matrix components.
-
-
Mass Spectrometry Parameters:
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Ionization Source: Electrospray ionization (ESI) is commonly used for this compound analysis. In some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to ion suppression.[1]
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Polarity Switching: If operating in positive ion mode, consider switching to negative ion mode, as fewer compounds may ionize, potentially reducing interference.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion suppression when analyzing this compound in mushroom samples?
A1: Common sources of ion suppression in mushroom matrices include salts, endogenous polar compounds, and other secondary metabolites that co-elute with this compound and compete for ionization in the MS source.
Q2: How can I quantitatively assess the extent of ion suppression?
A2: The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: Is tandem mass spectrometry (MS/MS) immune to ion suppression?
A3: No, MS/MS is not immune to ion suppression.[1] Ion suppression occurs in the ionization source, before the mass analysis stages. Therefore, even with the high selectivity of MS/MS, if the analyte ions are not efficiently formed, the signal will be compromised.
Q4: What is the most effective sample preparation technique to minimize ion suppression for this compound?
A4: Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up mushroom extracts before LC-MS/MS analysis of this compound. It can significantly reduce matrix components and improve signal intensity and reproducibility.
Q5: Can I just dilute my sample to reduce ion suppression?
A5: While dilution can reduce the concentration of interfering matrix components, it also dilutes the this compound concentration. This may lead to the signal falling below the limit of quantification (LOQ) of the instrument, making it unsuitable for trace-level analysis.
Quantitative Data on Ion Suppression Mitigation
The following table summarizes recovery data from a study on this compound analysis in mushrooms, demonstrating the effectiveness of a simple solid-phase extraction (SPE) cleanup. High recovery indicates that the sample preparation method is effective at removing interfering compounds that could cause ion suppression.
| Sample Matrix | Sample Preparation Method | This compound Recovery (%) |
| Mushroom | Methanol Extraction followed by SPE | 60.3 - 114% |
| Mouse Plasma | Acetonitrile and Methanol Deproteinization | 74.4% |
| Data from Kondo et al. (2006). Analysis of this compound in mushrooms and in this compound-administered mice using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 834(1-2), 55-61.[2] |
Experimental Protocols
Detailed Protocol for this compound Extraction and SPE Cleanup from Mushroom Samples
This protocol is adapted from the method described by Kondo et al. (2006).
1. Extraction: a. Homogenize 1.0 g of freeze-dried mushroom sample. b. Extract the homogenate with 30 mL of methanol by shaking for 20 minutes. Repeat this step three times. c. Filter the combined extracts. d. Evaporate the methanol to dryness under reduced pressure. e. Re-dissolve the residue in 3 mL of 0.01% acetic acid in methanol (9:1, v/v).
2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge (500 mg, 3 mL) with methanol, followed by 0.01% acetic acid in methanol (9:1, v/v). b. Load 1 mL of the re-dissolved sample extract onto the cartridge. c. Elute the sample with an additional 2 mL of 0.01% acetic acid in methanol (9:1, v/v). d. Collect the eluate, which contains the purified this compound.
3. LC-MS/MS Analysis: a. Inject an aliquot of the purified eluate into the LC-MS/MS system. b. LC Conditions:
- Column: ODS column
- Mobile Phase: 0.01% Acetic Acid in Methanol (99:1, v/v)
- Flow Rate: (Specify from the original method if available) c. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Monitor the appropriate precursor and product ion transitions for this compound.
Experimental Workflow Diagram:
Caption: Workflow for this compound analysis in mushrooms.
References
Technical Support Center: Identifying and Characterizing Agaritine Degradation Products
This technical support center is designed for researchers, scientists, and drug development professionals investigating agaritine and its degradation products. Here you will find frequently asked questions, troubleshooting guides for common analytical issues, quantitative data summaries, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its degradation products scientifically relevant?
A1: this compound, chemically known as N-(γ-L(+)-glutamyl)-4-hydroxymethylphenylhydrazine, is a natural compound found in mushrooms of the Agaricus genus, most notably the common button mushroom (Agaricus bisporus)[1][2]. The scientific interest in its degradation products stems from their potential biological activity. Enzymatic or chemical breakdown of this compound can yield reactive molecules, including 4-(hydroxymethyl)phenylhydrazine (HMPH) and the 4-(hydroxymethyl)benzenediazonium ion, which have been investigated for their toxic and potential carcinogenic properties[3][4].
Q2: Which factors have the most significant impact on the degradation of this compound?
A2: The stability of this compound is influenced by several key factors:
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pH: this compound degrades more rapidly in acidic environments. For instance, its degradation is faster at a pH of 1.5 compared to a more neutral pH of 6.8[5][6].
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Temperature: While degradation rates are similar at cooler temperatures (4-22°C), elevated temperatures, such as those applied during cooking, lead to a substantial decrease in this compound levels[2][5].
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Oxygen Exposure: The degradation process is promoted by the presence of oxygen. Consequently, this compound is more stable in deoxygenated environments or when antioxidants like dithiothreitol are present[5][6].
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Enzymatic Activity: The enzyme γ-glutamyltransferase, which is present in both mushrooms and mammalian tissues, can initiate the degradation of this compound by cleaving its γ-glutamyl group[3][7].
Q3: What are the primary chemical entities formed during this compound degradation?
A3: The degradation of this compound is initiated by the removal of the γ-glutamyl portion of the molecule, which results in the formation of 4-(hydroxymethyl)phenylhydrazine (HMPH). HMPH is an unstable intermediate that can undergo further oxidation to form the highly reactive 4-(hydroxymethyl)benzenediazonium ion[3][4]. Subsequent reactions can lead to the generation of a 4-(hydroxymethyl)phenyl radical[4].
Q4: How do common food preparation and storage methods affect this compound concentrations in mushrooms?
A4: Standard food handling practices can significantly lower the concentration of this compound in mushrooms:
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Storage: Storing mushrooms in a refrigerator for two weeks can reduce this compound content by 36-76%[7]. The process of freezing and later thawing can decrease it by as much as 74%[8].
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Cooking: Boiling mushrooms can cause about half of the this compound to be extracted into the cooking water, while also degrading a considerable amount of the initial content[2][9]. Other cooking methods like frying and microwaving also result in significant reductions[2].
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Canning: The industrial canning process is particularly effective, capable of reducing this compound levels by over 90%[10].
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Degradation of the analytical column. 2. Mismatch between the sample solvent and the mobile phase. 3. Overloading of the column. | 1. Install a new column or utilize a guard column. 2. Ensure the sample is dissolved in the mobile phase. 3. Decrease the injection volume or the concentration of the sample. |
| Inconsistent Retention Times | 1. Variations in the composition or pH of the mobile phase. 2. Fluctuations in temperature. 3. Inadequate column equilibration. | 1. Prepare a fresh mobile phase and verify its pH. 2. Employ a column oven to maintain a stable temperature. 3. Allow for a sufficient equilibration period for the column between sample injections. |
| Baseline Noise or Drift | 1. Presence of air bubbles in the fluidic system. 2. Contamination of the mobile phase or detector cell. 3. Leaks within the HPLC system. | 1. Degas the mobile phase thoroughly. 2. Flush the entire system with a strong solvent and use high-purity solvents for the mobile phase. 3. Inspect and tighten all fittings and connections. |
| Low Sensitivity/Poor Detection | 1. Non-optimal wavelength setting for detection. 2. Degradation of this compound within the prepared sample. 3. Interference from the mushroom matrix. | 1. Confirm that the detector is set to the optimal wavelength for this compound, which is approximately 237 nm. 2. Perform analysis promptly after sample extraction or ensure proper storage conditions (e.g., frozen, under an inert atmosphere). 3. Implement a sample cleanup procedure, such as solid-phase extraction (SPE). |
LC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Poor Ionization/Low Signal Intensity | 1. Contamination of the ion source. 2. Use of non-volatile mobile phase additives. 3. Ion suppression due to matrix effects. | 1. Perform a thorough cleaning of the ion source. 2. Switch to volatile mobile phase additives that are compatible with mass spectrometry (e.g., formic acid, acetic acid). 3. Enhance the sample cleanup process, dilute the sample, or incorporate an internal standard. |
| Inconsistent Fragmentation | 1. Fluctuations in the applied collision energy. 2. Co-elution of interfering compounds. | 1. Optimize and ensure the stability of the collision energy parameters. 2. Refine the chromatographic separation to resolve any co-eluting interferences. |
| Mass Inaccuracy | 1. The mass spectrometer is out of calibration. 2. Elevated levels of background noise. | 1. Carry out a mass calibration of the instrument. 2. Identify and mitigate sources of contamination in the LC system and solvents. |
Data Presentation
Table 1: Stability of this compound in Aqueous Solutions
| Condition | This compound Remaining after 120h (%) | Reference |
| Tap Water (open vial) | ~0% (after 48h) | [5][6] |
| Tap Water (closed vial) | <50% | [5] |
| Milli-Q Water (purged with N₂) | >75% | [5] |
| Methanol | ~87-88% | [5] |
Table 2: Effect of pH on this compound Degradation in Mushroom Extract
| pH | This compound Degraded after 24h (%) | Reference |
| 1.5 | >50% | [5] |
| 6.8 | ~18% | [5] |
Table 3: Reduction of this compound Content in Agaricus bisporus by Processing
| Processing Method | Reduction in this compound Content (%) | Reference |
| Boiling (5 min) | ~50% (extracted into broth) + 20-25% (degraded) | [2] |
| Frying | 35-70% | [2] |
| Microwaving | ~67% | [2] |
| Freezing and Thawing | up to 74% | [8] |
| Canning | >90% | [10] |
Experimental Protocols
Protocol 1: Extraction and HPLC Analysis of this compound from Mushroom Samples
This protocol is a synthesized procedure based on methodologies reported in the scientific literature[9][11][12].
1. Sample Preparation: a. For fresh or thawed mushrooms, homogenize the tissue to a uniform consistency. b. For dried mushrooms, grind the material into a fine powder.
2. Extraction: a. Accurately weigh a portion of the homogenized sample (e.g., 10 g) or the powdered dry sample (e.g., 2 g). b. To the weighed sample, add methanol or a methanol/water mixture (e.g., 9:1 v/v) in a 5:1 (v/w) ratio. c. Subject the mixture to homogenization or sonication for a duration of 10-15 minutes to ensure thorough extraction. d. Centrifuge the mixture to separate the solid and liquid phases, and carefully collect the supernatant. e. To maximize recovery, repeat the extraction step with the remaining pellet and combine the resulting supernatants. f. Pass the pooled extract through a 0.45 µm filter to remove any particulate matter.
3. HPLC Analysis: a. Column: A C18 reverse-phase column or a cation exchange column (such as Partisil SCX) is suitable for separation. b. Mobile Phase: A commonly used mobile phase is an aqueous buffer, for instance, 0.05 M sodium phosphate adjusted to an acidic pH (e.g., pH 3.3). For analyses utilizing cation exchange chromatography, a buffer with a lower pH, such as 0.5 mM phosphate buffer at pH 1.8, may be more appropriate[11]. c. Flow Rate: A typical flow rate is 1.0 mL/min. d. Detection: Utilize a UV detector set to a wavelength of 237 nm. e. Quantification: Construct a calibration curve using an external standard of purified this compound for accurate quantification.
Visualizations
Caption: Enzymatic and chemical degradation pathway of this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Influence of storage and household processing on the this compound content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H17N3O4 | CID 439517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. web.vscht.cz [web.vscht.cz]
- 6. Stability of this compound - a natural toxicant of Agaricus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence, stability and decomposition of beta-N [gamma-L(+)-glutamyl]-4-hydroxymethylphenylhydrazine (this compound) from the mushroom Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.vscht.cz [web.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"improving the stability of agaritine standard solutions"
This technical support center provides guidance on the preparation, storage, and handling of agaritine standard solutions to ensure their stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: My this compound standard solution is showing signs of degradation. What are the common causes?
A1: this compound is susceptible to degradation, primarily through oxidation.[1][2][3] The most common factors contributing to the instability of this compound solutions are:
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Solvent Choice: this compound is significantly less stable in aqueous solutions compared to methanolic solutions.[1]
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Presence of Oxygen: Degradation is largely oxygen-dependent.[1][2][3] Exposure to atmospheric oxygen will accelerate the breakdown of this compound.
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pH of the Solution: this compound degrades more rapidly in acidic conditions (e.g., pH 1.5) than at a neutral pH (e.g., pH 6.8).[1][4]
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Storage Temperature: While temperature has a less pronounced effect compared to other factors, prolonged storage at ambient temperatures can contribute to degradation.[1][2]
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Light Exposure: this compound standards should be protected from light.[1][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Methanol is the recommended solvent for preparing this compound stock solutions due to the compound's higher stability in this solvent.[1] For analytical purposes that require an aqueous solution, it is advisable to prepare a fresh aqueous solution from a methanolic stock immediately before use.[1]
Q3: How should I store my solid this compound standard and its solutions?
A3:
-
Solid Standard: The solid this compound standard should be stored in a freezer (-18°C or below), protected from light, and under an inert atmosphere such as argon or nitrogen.[1][5] Under these conditions, the standard has been found to be stable for at least one year with minimal degradation (<1%).[5]
-
Methanolic Stock Solutions: Prepare fresh weekly and store in a refrigerator.[1]
-
Aqueous Solutions: Fresh aqueous solutions should be prepared for each analytical run and used within 6-12 hours.[5] If immediate use is not possible, they should be kept at 4°C and protected from light.
Q4: I need to use an aqueous solution of this compound for my experiment. How can I minimize its degradation?
A4: To minimize degradation in aqueous solutions:
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Prepare the solution immediately before your experiment.
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Use high-purity, deoxygenated water (e.g., Milli-Q water purged with nitrogen or argon).[1]
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Store the solution in a sealed vial with minimal headspace to reduce oxygen exposure.[1]
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Consider adding an antioxidant like dithiothreitol (DTT), which has been shown to reduce degradation.[1][2]
-
Maintain a neutral pH if your experimental conditions allow.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound concentration in aqueous solution. | Oxygen-dependent degradation. | Prepare fresh solutions using deoxygenated water (purged with N₂ or Ar). Store in sealed vials with minimal headspace. Consider adding an antioxidant like DTT.[1] |
| Acidic pH of the solution. | Adjust the pH to be as close to neutral (pH 6.8) as the experimental protocol allows.[1][4] | |
| Inconsistent results between analytical runs. | Degradation of stock solution. | Prepare fresh methanolic stock solutions weekly and store in the refrigerator.[1] Ensure the solid standard is stored correctly under an inert atmosphere in the freezer.[1][5] |
| Instability of aqueous working solutions. | Prepare fresh aqueous working solutions from the methanolic stock immediately before each analytical run.[1][5] | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | This is a strong indicator of this compound degradation.[1][2] Review your solution preparation and storage protocols against the recommendations. |
Quantitative Data on this compound Stability
Table 1: Effect of Solvent and Storage Conditions on this compound Stability
| Solvent/Medium | Storage Condition | Time | Remaining this compound (%) |
| Tap Water | Open Vial, Ambient Temp. | 48 h | 0%[1][2] |
| Tap Water | Closed Vial, Ambient Temp. | 120 h | <50%[1] |
| Methanol | Open or Closed Vial, Ambient Temp. | 120 h | ~87-88%[1] |
| Milli-Q Water (purged with N₂) | - | 120 h | >75%[1] |
| Milli-Q Water (purged with Ar) | Stored under Ar, Room Temp. | 100 h | Very little degradation[1] |
Table 2: Effect of pH on this compound Degradation in Aqueous Extracts
| pH | Incubation Time | Degradation (%) |
| 1.5 | 24 h | >50%[1][4] |
| 4.5 | 24 h | Degradation observed, but less than at pH 1.5[1][4] |
| 6.8 | 24 h | ~18%[1][4] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution in Methanol
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Allow the solid this compound standard, stored at ≤ -18°C under an inert atmosphere, to equilibrate to room temperature before opening to prevent condensation.
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Weigh the required amount of this compound in a clean, dry vial.
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Add the appropriate volume of high-purity methanol to achieve the desired concentration (e.g., 0.2 mg/mL).
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Vortex the solution until the this compound is completely dissolved.
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Store the methanolic stock solution in a tightly sealed vial in a refrigerator (4°C).
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This stock solution should be prepared fresh on a weekly basis.[1]
Protocol 2: Preparation of an Aqueous this compound Working Solution
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Take an aliquot of the refrigerated methanolic stock solution.
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Evaporate the methanol to dryness using a gentle stream of nitrogen or argon.[1][5]
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Reconstitute the dried this compound residue in the desired volume of deoxygenated, high-purity water (e.g., Milli-Q water purged with nitrogen for at least 15 minutes).
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Use this aqueous solution immediately, preferably within 6 hours of preparation.[5]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This is a general method and may require optimization for your specific instrumentation.
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Column: LiChrospher 100 RP-18 (250 x 4 mm, 5 µm) with a corresponding pre-column.[1]
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Mobile Phase: 0.05 M NaH₂PO₄ buffer, adjusted to pH 3.3.[1]
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Flow Rate: 1 mL/min.[1]
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Column Temperature: 25°C.[1]
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Quantification: Compare the peak area of the sample with that of a freshly prepared standard of known concentration.[1]
Visualizations
Caption: Workflow for preparing stable this compound standard solutions.
Caption: Troubleshooting guide for this compound solution instability.
References
Technical Support Center: Agaritine Analysis in Complex Food Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of methods for agaritine analysis in complex food matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which food matrices is it commonly found?
A1: this compound, a phenylhydrazine derivative, is a naturally occurring mycotoxin found in mushrooms of the genus Agaricus, Leucoagaricus, and Macrolepiota.[1] The common button mushroom (Agaricus bisporus) is a significant source of this compound.[1] Its concentration can vary depending on the mushroom species, with fresh Agaricus bisporus containing between 94 to 629 mg/kg.[1]
Q2: How stable is this compound during sample storage and preparation?
A2: this compound is an unstable compound, particularly in aqueous solutions where it can degrade significantly within 48 hours, a process that appears to be oxygen-dependent.[2][3] It is more stable in methanol, with around 87-88% remaining after 120 hours.[2] For long-term storage, it is recommended to store this compound standards in a freezer at -18°C under nitrogen, where it can be stable for up to a year.[4] Freshly prepared standard solutions in water should be used within 6 hours.[4]
Q3: What are the best extraction solvents for this compound from food matrices?
A3: Methanol or a mixture of methanol and water (e.g., 9:1 v/v) are effective solvents for extracting this compound from mushroom samples.[1][4]
Q4: How do different food processing techniques affect this compound levels?
A4: Common food processing methods significantly reduce this compound content. Freezing can lead to a reduction of up to 75%, while cooking can decrease it by up to 90%.[5] Boiling for just 5 minutes can extract about 50% of the this compound into the broth and degrade 20-25% of the original amount.[5] Other methods like frying and microwaving also lead to substantial reductions.[5]
Troubleshooting Guide
Chromatographic & Detection Issues
Q5: My chromatogram shows poor peak shape (fronting or tailing) for the this compound peak. What could be the cause?
A5:
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Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample.
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Inappropriate pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is optimized for your column and method.
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Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from the matrix or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need replacement.
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Dead Volume: Excessive tubing length or loose fittings between the column and detector can cause peak broadening. Ensure connections are tight and tubing is as short as possible.
Q6: I am observing a drifting baseline in my chromatogram. What should I do?
A6:
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Column Temperature Fluctuation: Ensure a stable column temperature by using a column oven.
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Contaminated Detector Flow Cell: Flush the flow cell with a strong organic solvent.
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Inconsistent Mobile Phase Composition: Prepare fresh mobile phase and ensure proper mixing, especially for gradient elution.
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Column Bleed: This can occur with new columns or if the mobile phase is too aggressive. Condition the column according to the manufacturer's instructions.
Q7: My this compound peak is not appearing, or the signal is very low. What are the possible reasons?
A7:
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This compound Degradation: As this compound is unstable in aqueous solutions, ensure that your sample preparation is performed promptly and that extracts are not left at room temperature for extended periods.[2][3] Use of methanolic solutions for sample storage is recommended.[2]
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Detector Issues: Check if the detector lamp is on and functioning correctly. Verify the detector wavelength is set appropriately for this compound (typically around 237 nm).[1][4]
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Injection Problems: Ensure the autosampler is injecting the correct volume and that there are no air bubbles in the sample vial.
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Low Concentration in Sample: The this compound concentration in your sample may be below the limit of detection (LOD) of your method. Consider concentrating your extract or using a more sensitive detection method like LC-MS/MS.
Sample Preparation & Extraction Issues
Q8: I am experiencing low recovery of this compound from my food matrix. How can I improve it?
A8:
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Inefficient Extraction: Ensure thorough homogenization of the sample with the extraction solvent. An extended extraction time or a second extraction step may improve recovery.
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This compound Degradation during Extraction: Minimize the time the sample is in an aqueous environment and consider performing the extraction at a lower temperature to reduce degradation.
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Matrix Effects in LC-MS/MS: Complex food matrices can cause ion suppression or enhancement. A matrix-matched calibration curve or the use of an internal standard can help to compensate for these effects. A solid-phase extraction (SPE) clean-up step can also be employed to remove interfering matrix components.[6]
Q9: I am seeing many interfering peaks in my chromatogram. How can I clean up my sample?
A9:
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Solid-Phase Extraction (SPE): An SPE clean-up step can effectively remove interfering compounds. For this compound, a C18 reverse-phase SPE cartridge can be used.
-
Liquid-Liquid Extraction (LLE): While less common for this compound, LLE with an appropriate solvent may help to partition this compound away from interfering substances.
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Method Optimization: Adjusting the mobile phase composition or gradient program can help to resolve the this compound peak from interfering peaks.
Quantitative Data Summary
Table 1: this compound Content in Various Mushroom Products
| Product Type | This compound Content (mg/kg) | Reference |
| Fresh Agaricus bisporus | 94 - 629 | [1] |
| Canned Agaricus bisporus | 1 - 55 | [1] |
| Dried Agaricus bisporus | 2,110 - 6,905 | [1] |
| Fresh Agaricus bisporus (Nordic/Czech market) | 212 - 229 | [7] |
| Canned Agaricus bisporus (whole) | 14.9 ± 6.7 | [7] |
| Canned Agaricus bisporus (cut) | 18.1 ± 7.8 | [7] |
Table 2: Effect of Processing on this compound Content in Agaricus bisporus
| Processing Method | Reduction in this compound Content | Reference |
| Boiling (5 min) | ~50% extracted into broth, 20-25% degraded | [5] |
| Prolonged Boiling (2 hours) | ~90% reduction in the solid mushroom | [5] |
| Frying | 35 - 70% | [5] |
| Microwaving | Reduced to one-third of original level | [5] |
| Freezing | Up to 75% | [5] |
Table 3: Method Validation Parameters for this compound Quantification
| Method | Recovery (%) | LOD (µg/g) | LOQ (µg/g) | Reference |
| LC-MS/MS | 60.3 - 114 | - | 0.003 | [6] |
| HPLC-UV | - | 0.2 (as mg/kg) | - | [4] |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol is based on the method described by Schulzová et al. (2002).[4]
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Sample Preparation and Extraction:
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Homogenize 20 g of fresh mushroom sample with 100 mL of methanol for 10 minutes.
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Shake the homogenate for 30 minutes.
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Filter the extract and adjust the volume to 200 mL with methanol.
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Evaporate 10 mL of the extract to dryness.
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Redissolve the residue in 2 mL of Milli-Q water.
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Filter the solution through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Quantification:
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Prepare a calibration curve using this compound standards of known concentrations.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol is based on the method described by Kondo et al. (2006).[6]
-
Sample Preparation and Extraction:
-
Follow a similar extraction procedure as in Protocol 1 using methanol.
-
Perform a solid-phase extraction (SPE) clean-up step for complex matrices.
-
-
LC-MS/MS Conditions:
-
Quantification:
-
Use a calibration curve prepared with this compound standards. For complex matrices, matrix-matched standards or an internal standard are recommended to correct for matrix effects.
-
Visualizations
References
- 1. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.vscht.cz [web.vscht.cz]
- 3. Stability of this compound - a natural toxicant of Agaricus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.vscht.cz [web.vscht.cz]
- 5. Influence of storage and household processing on the this compound content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of genotoxic phenylhydrazine this compound in mushrooms using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound content in processed foods containing the cultivated mushroom (Agaricus bisporus) on the Nordic and the Czech market - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction for Cleaner Agaritine Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of solid-phase extraction (SPE) for the analysis of agaritine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-phase extraction of this compound from mushroom samples.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Recovery | Analyte Breakthrough: The sample is loaded onto the SPE cartridge at too high a flow rate, not allowing for sufficient interaction between the this compound and the sorbent.[1][2] | Decrease the flow rate during sample loading to ensure proper retention of this compound on the sorbent. |
| Inappropriate Sorbent Choice: The SPE sorbent chemistry is not optimal for retaining the polar this compound molecule.[1] | For this compound, a polar molecule, a reversed-phase C18 or a cation-exchange sorbent is often used.[3][4] Ensure the chosen sorbent is appropriate for the sample matrix and analyte properties. | |
| This compound Degradation: this compound is unstable and can degrade during sample storage and processing, especially with prolonged exposure to air and certain temperatures.[3][5][6] | Minimize storage time and keep samples, extracts, and fractions at low temperatures (e.g., on ice or at 2-8°C) throughout the extraction process.[7] Process samples as quickly as possible after collection. | |
| Elution Solvent is Too Weak: The solvent used to elute this compound from the SPE cartridge is not strong enough to overcome the interaction between the analyte and the sorbent.[1][8] | Increase the strength of the elution solvent. For reversed-phase SPE, this may involve increasing the percentage of organic solvent (e.g., methanol) in the elution mixture.[1] | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment: Variations in the initial sample preparation steps, such as extraction time or solvent-to-sample ratio, can lead to inconsistent results. | Standardize the sample pre-treatment protocol and ensure it is followed consistently for all samples. |
| SPE Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, it can lead to channeling and inconsistent interaction with the sample.[1] | Ensure the sorbent bed remains wetted with the conditioning solvent until the sample is loaded.[9] | |
| Variable Flow Rates: Inconsistent flow rates during sample loading, washing, or elution can affect recovery and reproducibility.[2] | Use a vacuum manifold or an automated SPE system to maintain consistent and controlled flow rates for all steps. | |
| Presence of Interferences in the Final Sample | Inadequate Washing Step: The wash solvent may not be strong enough to remove all co-extracted interferences without eluting the this compound.[8] | Optimize the wash step by using a solvent that is strong enough to remove impurities but weak enough to leave this compound bound to the sorbent. This may require testing different solvent compositions. |
| Matrix Effects in LC-MS/MS Analysis: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification. | Dilute the final extract to minimize matrix effects. Alternatively, employ matrix-matched calibration standards for more accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge for this compound extraction?
A1: The choice of SPE cartridge depends on the specific sample matrix and the analytical method. However, for the polar nature of this compound, reversed-phase sorbents like C18 (ODS) and cation-exchange sorbents have been successfully used.[3][4] It is recommended to screen a few different sorbent types to determine the best one for your specific application.
Q2: How can I prevent the degradation of this compound during the SPE process?
A2: this compound is known to be unstable.[3][5] To minimize degradation, it is crucial to work quickly and at low temperatures. Keep your samples and extracts on ice whenever possible. Some studies have noted a pronounced reduction in this compound content during storage in a refrigerator or freezer.[7][10] Therefore, fresh samples are preferred.
Q3: What are the typical solvents used for extracting and eluting this compound?
A3: For the initial extraction of this compound from mushroom samples, methanol is commonly used.[4][11] For the SPE procedure, after resuspending the dried extract in a buffer (e.g., 0.005N NaH2PO4, pH 4.25), the sample is loaded onto the cartridge.[4] Elution is typically achieved with a mobile phase containing an organic modifier like methanol.[3]
Q4: What are the expected recovery rates for this compound using SPE?
A4: Recovery rates for this compound can be variable and are dependent on the entire analytical method, including the SPE protocol. Published methods have reported recoveries ranging from 60.3% to 114%.[3] It is important to validate the method with your specific matrix to determine the expected recovery.
Q5: Can I use SPE for samples other than fresh mushrooms?
A5: Yes, SPE can be adapted for various sample types, including processed mushrooms (canned, dried) and biological fluids.[10][11][12] However, the sample preparation and SPE protocol may need to be modified to account for differences in the sample matrix. For instance, dried mushrooms have been found to contain the highest levels of this compound.[6][11]
Experimental Protocols
Optimized Solid-Phase Extraction Protocol for this compound from Mushroom Samples
This protocol is a synthesis of methodologies reported in the literature for the extraction and purification of this compound.
1. Sample Preparation: a. Homogenize fresh mushroom samples. b. Extract a known weight of the homogenate with methanol (e.g., 10 mL of methanol per gram of mushroom). c. Sonicate or vortex the mixture for a specified time (e.g., 15 minutes). d. Centrifuge the mixture and collect the supernatant. e. Evaporate the methanol extract to dryness under a stream of nitrogen. f. Reconstitute the residue in a specific volume of an aqueous buffer, such as 0.005N sodium phosphate monobasic (NaH2PO4) at pH 4.25.[4]
2. SPE Cartridge Conditioning: a. Select a C18 or cation-exchange SPE cartridge. b. Condition the cartridge by passing a specified volume of methanol through it. c. Equilibrate the cartridge by passing a specified volume of the reconstitution buffer (e.g., 0.005N NaH2PO4, pH 4.25) through it. Do not allow the cartridge to go dry.[1]
3. Sample Loading: a. Load the reconstituted sample extract onto the conditioned SPE cartridge at a low, consistent flow rate.
4. Washing: a. Wash the cartridge with a specific volume of a weak solvent to remove interfering compounds. This could be the reconstitution buffer or a mixture of the buffer and a small amount of organic solvent.
5. Elution: a. Elute the retained this compound from the cartridge with a suitable solvent. For a C18 cartridge, this will likely be a mixture of the buffer and a higher concentration of methanol.[3] b. Collect the eluate for analysis by HPLC-UV or LC-MS/MS.
Data Presentation
Table 1: Reported Recovery of this compound using Solid-Phase Extraction
| SPE Sorbent | Sample Matrix | Reported Recovery (%) | Reference |
| ODS (C18) | Spiked Mushroom Samples | 60.3 - 114 | [3] |
| C18 Sep-Pak | Mushroom Extracts | > 90 (for standards) | [4] |
Visualizations
Diagram of the Optimized SPE Workflow for this compound
Caption: Optimized workflow for solid-phase extraction of this compound.
References
- 1. welch-us.com [welch-us.com]
- 2. biotage.com [biotage.com]
- 3. Determination of genotoxic phenylhydrazine this compound in mushrooms using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Influence of storage and household processing on the this compound content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of this compound in mushrooms and in this compound-administered mice using liquid chromatography-tandem mass spectrometry [hero.epa.gov]
"reducing analytical variability in agaritine measurements"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability in agaritine measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound measurements?
A1: Variability in this compound measurements can arise from several factors throughout the experimental workflow. These include:
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Natural Variation in Samples: this compound content can differ significantly between individual mushrooms, different mushroom species, and even between the cap, gills, and stem of the same mushroom. The highest concentrations are typically found in the cap and gills.[1][2]
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Sample Handling and Storage: this compound is an unstable compound.[3] Significant degradation can occur between harvesting and analysis.[1] Storage conditions such as refrigeration and freezing can lead to a reduction in this compound content by up to 75%.[1][2]
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Sample Preparation and Extraction: The choice of extraction solvent and method is critical. Methanol has been shown to be a more suitable solvent for extracting this compound compared to water, as this compound is more stable in methanolic solutions.[3] The efficiency of the extraction process itself can also introduce variability.
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Analytical Method: The specific analytical technique employed, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), will have its own sources of error, including instrument calibration, column performance, and detector response.
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Purity and Stability of this compound Standards: The accuracy of quantification is directly dependent on the purity of the this compound standard used for calibration. The stability of the standard in solution is also a key consideration; fresh standard solutions should be prepared for each analysis.[4]
Q2: My this compound recovery is consistently low. What are the potential causes and solutions?
A2: Low recovery of this compound can be a frustrating issue. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction:
-
Solvent Choice: Ensure you are using an appropriate extraction solvent. Methanol or a methanol-water mixture (e.g., 9:1 v/v) is generally recommended for higher recovery from dried mushrooms.[4] For fresh mushrooms, methanol is also a good choice.[1][3]
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Extraction Time and Technique: The sample may require more thorough homogenization or a longer extraction period to ensure complete release of this compound from the mushroom matrix.
-
-
This compound Degradation during Sample Preparation:
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pH of Extraction Medium: this compound is less stable in acidic conditions (pH 1.2) compared to neutral pH (6.8).[3][5] Ensure your extraction solvent is not overly acidic.
-
Exposure to Oxygen: this compound degradation appears to be oxygen-dependent.[3][6] Minimizing the exposure of your samples and extracts to air can help. Consider working quickly or under an inert atmosphere if feasible.
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Temperature: While degradation rates are similar between 4°C and 22°C, higher temperatures during processing should be avoided.[3][6]
-
-
Issues with Analytical Instrumentation:
-
Column Performance: A deteriorating HPLC column can lead to poor peak shape and reduced recovery. Check the column's efficiency and consider replacing it if necessary.
-
Detector Sensitivity: Ensure the detector is functioning correctly and that the wavelength for UV detection (typically 237 nm) is set appropriately.[4][7]
-
Q3: I am observing significant variation between replicate injections of the same sample. What could be the problem?
A3: High variability between replicate injections often points to issues with the analytical instrument or the stability of the prepared sample.
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Autosampler/Injector Issues: Check for air bubbles in the syringe or sample loop. Ensure the injector is functioning correctly and consistently drawing the same volume for each injection.
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Sample Stability in the Autosampler: this compound can degrade in solution over time.[4] If your analytical run is long, the concentration of this compound in the vials sitting in the autosampler may decrease. Try to keep the autosampler temperature cool and analyze samples as quickly as possible after preparation. It has been noted that less than 5% of an this compound standard solution broke down within 12 hours.[4]
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Mobile Phase Inconsistency: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention time and peak area.
Troubleshooting Guides
Guide 1: Inconsistent this compound Quantification
This guide helps to diagnose and resolve issues related to inconsistent and variable this compound measurements.
Caption: Troubleshooting workflow for inconsistent this compound results.
Guide 2: Low this compound Recovery
This guide provides a systematic approach to troubleshooting low recovery of this compound.
Caption: Decision tree for troubleshooting low this compound recovery.
Data Presentation
Table 1: Factors Affecting this compound Stability and Content
| Factor | Observation | Impact on this compound Measurement | Reference(s) |
| Storage Temperature | Refrigeration or freezing can reduce this compound content by 20-75%. | Leads to underestimation of initial this compound levels. | [2] |
| Cooking Method | Boiling can reduce this compound by up to 90%, frying by 35-70%, and microwaving to one-third of the original level. | Processing significantly lowers this compound content. | [2][4] |
| Extraction Solvent | This compound is more stable in methanol than in water. | Use of methanol can improve recovery and reduce degradation during extraction. | [3] |
| pH | This compound is less stable at acidic pH (e.g., pH 1.2) compared to neutral pH. | Acidic extraction conditions can lead to this compound loss. | [3][5] |
| Oxygen Exposure | Degradation is oxygen-dependent. | Minimizing air exposure during sample preparation is crucial. | [3][6] |
| Mushroom Part | Highest levels are in the cap and gills, lowest in the stem. | The part of the mushroom sampled will significantly affect the measured concentration. | [1][2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fresh Mushroom Samples for HPLC-UV Analysis
This protocol is based on methodologies described in the literature.[8][9]
1. Sample Preparation:
- Homogenize a known weight of fresh mushroom tissue in a blender or with a mortar and pestle.
2. Extraction:
- To the homogenized tissue, add methanol at a ratio of 5:1 (v/w) (e.g., 25 mL of methanol for 5 g of mushroom).
- Mix vigorously for 10-15 minutes using a vortex mixer or a shaker.
- Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
- Carefully decant the methanolic supernatant into a clean collection tube.
3. Filtration and Dilution:
- Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
- Dilute the filtered extract with the HPLC mobile phase to a concentration that falls within the linear range of your calibration curve.
4. HPLC-UV Analysis:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (e.g., 0.05 M potassium phosphate, pH 7.0) and methanol (e.g., 95:5 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at 237 nm.[4][7]
- Quantification: Compare the peak area of this compound in the sample to a calibration curve prepared from a pure this compound standard.
Protocol 2: this compound Analysis by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound using LC-MS/MS.[10][11]
1. Sample Extraction:
- Follow the same extraction procedure as described in Protocol 1.
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
- To remove interfering matrix components, a C18 SPE cartridge can be used.
- Condition the cartridge with methanol followed by water.
- Load the diluted extract onto the cartridge.
- Wash the cartridge with water to remove polar impurities.
- Elute the this compound with methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis:
- LC System: A UPLC or HPLC system capable of gradient elution.
- Column: A suitable reverse-phase column (e.g., C18 or HSS T3).[12]
- Mobile Phase: A gradient elution using water with a modifier (e.g., 0.1% formic acid or 1 mM ammonium fluoride) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.[12]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation.
- Quantification: Use a calibration curve prepared from a pure this compound standard. An internal standard can be used to correct for matrix effects and improve accuracy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Influence of storage and household processing on the this compound content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.vscht.cz [web.vscht.cz]
- 4. web.vscht.cz [web.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound - a natural toxicant of Agaricus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A survey of the occurrence of this compound in U.K. cultivated mushrooms and processed mushroom products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. dl.begellhouse.com [dl.begellhouse.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: High-Throughput Agaritine Screening Strategies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with agaritine.
Troubleshooting Guides
Issue 1: High Variability in this compound Quantification Results
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Degradation | 1. Control Storage Conditions: Store stock solutions in methanol and at low temperatures (e.g., -20°C or -80°C).[1] For aqueous solutions, use freshly prepared solutions or store for no longer than 48 hours in closed, oxygen-purged vials.[1][2][3] 2. Use Antioxidants: Consider adding an antioxidant like dithiothreitol (DTT) to aqueous solutions to reduce degradation.[2][3] 3. pH Control: Maintain a neutral or slightly alkaline pH for aqueous solutions, as acidic conditions accelerate degradation.[2][3] | This compound is unstable in aqueous solutions and its degradation is oxygen-dependent and accelerated by acidic pH.[1][2][3] Methanol is a more stable solvent for this compound.[1] |
| Inconsistent Extraction | 1. Standardize Extraction Protocol: Ensure a consistent ratio of sample material to methanol for extraction. 2. Optimize Extraction Time: Evaluate different extraction times to ensure complete recovery of this compound. | Incomplete extraction can lead to underestimation of this compound content. |
| Instrumental Drift | 1. Run Standards Frequently: Inject a standard solution at regular intervals (e.g., every 10-20 samples) to monitor for any drift in instrument response. 2. Perform System Suitability Tests: Before starting a run, ensure the analytical system meets predefined criteria for parameters like peak shape, resolution, and signal-to-noise ratio. | Instrumental drift can cause gradual changes in signal intensity over a long analytical run. |
Issue 2: Poor Sensitivity in this compound Detection
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Detection Method | 1. Method Selection: For low concentrations, consider using LC-MS/MS, which offers higher sensitivity and specificity compared to HPLC-UV.[4][5] 2. Fluorescence Derivatization: For HPLC-based methods, consider derivatization of this compound to a fluorescent compound to enhance detection sensitivity.[6] | LC-MS/MS can achieve limits of quantification in the low µg/g range.[4] |
| Matrix Effects | 1. Sample Clean-up: Implement a solid-phase extraction (SPE) clean-up step after the initial methanol extraction to remove interfering compounds from the sample matrix.[4][7] 2. Use of Internal Standard: Incorporate an internal standard to compensate for matrix effects and variations in sample preparation and injection volume. | Complex sample matrices can suppress the analyte signal, leading to lower sensitivity. |
| Incorrect Wavelength Selection (HPLC-UV) | 1. Verify UV Spectrum: Confirm the UV spectrum of your this compound standard and ensure the detection wavelength is set to the absorption maximum, which is typically around 237 nm or 280 nm.[7][8] | Using a suboptimal wavelength will result in a weaker signal. |
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in different solvents and conditions?
A1: this compound is relatively unstable, particularly in aqueous solutions. In tap water in open vials, it can completely degrade within 48 hours.[1][2][3] Its degradation is dependent on oxygen, and it is more stable in closed vials or in deoxygenated water.[1][2][3] this compound is more stable in methanol, with around 87-88% remaining after 120 hours.[1] Degradation is faster at acidic pH compared to neutral pH.[2][3]
Q2: What are the recommended methods for quantifying this compound?
A2: The most common methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6][8][9] HPLC-UV is a robust and widely used method, while LC-MS/MS offers higher sensitivity and specificity, making it suitable for detecting trace amounts of this compound.[4]
Q3: How can I prepare samples for this compound analysis?
A3: A common method for sample preparation involves extraction with methanol.[8][9] For complex matrices, a subsequent clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances before analysis.[4][7]
Q4: Are there any known bioassays for screening the effects of this compound?
A4: Yes, the Ames test (Salmonella/mammalian microsome assay) has been used to evaluate the mutagenic potential of this compound and its derivatives.[10][11] Additionally, studies have utilized cell-based assays such as the MTT assay and caspase activity assays to investigate the apoptotic effects of this compound in cancer cell lines.[12]
Experimental Protocols
1. This compound Extraction and Quantification by HPLC-UV
This protocol is a general guideline based on common practices. Optimization may be required for specific sample types.
-
Extraction:
-
Homogenize the sample (e.g., mushroom tissue).
-
Extract a known weight of the homogenized sample with methanol (e.g., 1:10 w/v) by vortexing or sonicating.
-
Centrifuge the mixture to pellet solid debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
HPLC-UV Analysis:
-
Column: Cation exchange column (e.g., Partisil SCX) or a reverse-phase C18 column.[7][8]
-
Mobile Phase: Isocratic elution with a phosphate buffer at an acidic pH (e.g., 0.5 mM phosphate buffer, pH 1.8) or a gradient with an acidic aqueous phase and an organic modifier like methanol.[8]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Quantification: Use a standard curve of known this compound concentrations to quantify the amount in the samples.
-
2. Ames Test for Mutagenicity Screening
This protocol provides a general overview of the Ames test procedure.
-
Materials:
-
Salmonella typhimurium tester strains (e.g., TA97, TA1537).[10]
-
S9 fraction (for metabolic activation).
-
This compound and its derivatives.
-
Positive and negative controls.
-
Minimal glucose agar plates.
-
-
Procedure:
-
Prepare different concentrations of the test compounds (this compound, derivatives).
-
In a test tube, combine the test compound, the Salmonella tester strain, and either S9 mix (for metabolic activation) or a buffer (without S9).
-
Pre-incubate the mixture at 37°C.
-
Add top agar to the mixture and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies. An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
-
Visualizations
Caption: this compound Screening Experimental Workflow.
References
- 1. web.vscht.cz [web.vscht.cz]
- 2. Stability of this compound - a natural toxicant of Agaricus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of genotoxic phenylhydrazine this compound in mushrooms using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of this compound in mushrooms and in this compound-administered mice using liquid chromatography-tandem mass spectrometry [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A survey of the occurrence of this compound in U.K. cultivated mushrooms and processed mushroom products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mutagenic activity of this compound--a constituent of the cultivated mushroom Agaricus bisporus--and its derivatives detected with the Salmonella/mammalian microsome assay (Ames Test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactivation of the mushroom hydrazine, this compound, to intermediates that bind covalently to proteins and induce mutations in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound derived from Agaricus blazei Murrill induces apoptosis via mitochondrial membrane depolarization in hematological tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Agaritine Detection Limits in Trace Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the detection of agaritine, a naturally occurring phenylhydrazine derivative found in Agaricus species mushrooms. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the sensitivity and reliability of your trace analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace analysis important? A1: this compound (β-N-(γ-L(+)-glutamyl)-4-(hydroxymethyl)phenylhydrazine) is a secondary metabolite present in mushrooms of the genus Agaricus.[1][2] Due to concerns about its potential genotoxic and mutagenic activity, sensitive and accurate quantification at trace levels is crucial for food safety, quality control of medicinal mushroom preparations, and toxicological studies.[1][3]
Q2: What are the main challenges in analyzing this compound at trace levels? A2: The primary challenges include:
-
Instability: this compound is unstable and degrades in the presence of oxygen, at elevated temperatures, and in aqueous solutions.[4][5][6] It is most stable in methanol.[4][5]
-
Matrix Effects: Complex sample matrices, such as those from mushrooms, can cause ion suppression or enhancement in mass spectrometry-based methods, affecting quantification accuracy.[7][8]
-
Low Concentrations: In processed foods or after degradation, this compound may be present at very low concentrations, requiring highly sensitive analytical methods.[9][10]
Q3: Which analytical techniques are most suitable for trace analysis of this compound? A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for this compound quantification.[1][11] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also used, though LC-MS/MS generally offers lower detection limits.[9][12][13]
Q4: How does processing and storage affect this compound levels in samples? A4: this compound content is significantly reduced by cooking, canning, and prolonged storage.[14][15][16] Boiling can extract about 50% of this compound into the cooking water within 5 minutes.[15] Freezing and subsequent thawing can reduce this compound levels by approximately 74%.[16] Conversely, freeze-drying does not cause a significant reduction in this compound content.[15]
Q5: What are the typical degradation products of this compound? A5: While several UV-absorbing compounds are formed during degradation, their complete identification is not fully established in the provided literature.[5][6] The primary concern is the potential formation of carcinogenic metabolites from the phenylhydrazine structure.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during this compound analysis.
Issue 1: Poor Sensitivity / No Detectable this compound Peak
Q: I am not detecting my this compound standard or my sample peak is very small. What are the possible causes and solutions? A: This is a common issue that can stem from several factors related to sample stability, instrument parameters, or matrix effects.
Possible Causes & Troubleshooting Steps:
-
Analyte Degradation: this compound is highly unstable.
-
Suboptimal LC-MS/MS Parameters: Incorrect mass transitions or source parameters will lead to poor sensitivity.
-
Solution: Ensure you are using the correct multiple reaction monitoring (MRM) transitions for this compound. Optimize source parameters (e.g., capillary temperature, gas flows) by infusing an this compound standard.[18]
-
-
Matrix-Induced Ion Suppression: Co-eluting compounds from the mushroom extract can suppress the ionization of this compound in the MS source.[7]
-
Inefficient Extraction: The extraction procedure may not be effectively recovering this compound from the sample matrix.
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. Why is this happening? A: Retention time shifts can compromise peak identification and integration.
Possible Causes & Troubleshooting Steps:
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before each injection.[18]
-
-
Mobile Phase Issues: Changes in mobile phase composition, pH, or degradation can cause shifts.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate pH adjustment, as this is critical for reproducibility, especially with ion-exchange columns.[9]
-
-
Temperature Fluctuations: Variations in the column oven temperature will affect retention time.
-
Solution: Use a thermostatically controlled column compartment and ensure the temperature is stable.[20]
-
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry.
-
Solution: Use a guard column and implement a regular column flushing protocol.[20]
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing or fronting. How can I improve the peak shape? A: Asymmetrical peaks can make integration difficult and inaccurate.
Possible Causes & Troubleshooting Steps:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.[20]
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column or in the sample path can cause tailing.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column type. Sometimes, adding a small amount of a competing agent to the mobile phase can help.
-
-
Mismatched Solvents: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: The sample solvent should ideally match the initial mobile phase composition or be weaker.[20]
-
-
Column Degradation: A void at the head of the column or contaminated frits can lead to poor peak shape.
-
Solution: Try backflushing the column (if permitted by the manufacturer) or replace it if it is old or has been subjected to harsh conditions.[18]
-
Quantitative Data Presentation
The table below summarizes the performance of various analytical methods for this compound determination, providing a basis for selecting an appropriate technique for your required detection limits.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Mushrooms | 2.25 mg/kg (0.025 µg/mL) | 4.5 mg/kg (0.05 µg/mL) | Not Specified | [1] |
| LC-MS/MS | Mushrooms | Not Specified | 0.003 µg/g | 60.3 - 114 | [21] |
| HPLC-UV | Mushrooms | 2 mg/kg | Not Specified | Not Specified | [5] |
| HPLC-Fluorescence | Mushrooms | 45.3 fmol (on column) | Not Specified | 92.8 - 102 | [12] |
| HPLC-UV | Mushrooms | 5 mg/kg (dry-weight) | Not Specified | 90 - 98 | [22] |
Experimental Protocols
This section provides a detailed methodology for a high-sensitivity LC-MS/MS analysis of this compound, synthesized from validated methods in the literature.[1][21]
Protocol: LC-MS/MS Quantification of this compound in Mushroom Samples
1. Sample Preparation and Extraction
-
Homogenization: Lyophilize (freeze-dry) fresh mushroom samples to prevent degradation and allow for accurate weighing. Homogenize the dried tissue into a fine powder.
-
Extraction:
-
Weigh 100 mg of homogenized mushroom powder into a centrifuge tube.
-
Add 10 mL of LC-MS grade methanol.
-
Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
2. Solid Phase Extraction (SPE) Cleanup
-
Purpose: To remove matrix components that can interfere with analysis and cause ion suppression.
-
Procedure:
-
Condition an Oasis PRIME HLB cartridge by passing 3 mL of methanol followed by 3 mL of purified water.
-
Load 1 mL of the methanol extract (from step 1.5) onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute the this compound with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 0-1 min (5% B), 1-8 min (5% to 95% B), 8-10 min (95% B), 10.1-12 min (5% B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Precursor Ion (Q1): m/z 268.1
-
Product Ions (Q3): m/z 137.1 (quantifier), m/z 121.1 (qualifier)
-
-
Source Parameters: Optimize gas flows (nebulizer, heater), and temperatures (source, desolvation) for maximum signal intensity of the this compound standard.
-
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. researchgate.net [researchgate.net]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound - a natural toxicant of Agaricus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound content in processed foods containing the cultivated mushroom (Agaricus bisporus) on the Nordic and the Czech market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of this compound in mushrooms and in this compound-administered mice using liquid chromatography-tandem mass spectrometry [hero.epa.gov]
- 12. Measurement of a genotoxic hydrazine, this compound, and its derivatives by HPLC with fluorescence derivatization in the agaricus mushroom and its products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of storage and household processing on the this compound content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. mdpi.com [mdpi.com]
- 20. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS/MS Methods for Agaritine Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of agaritine, a naturally occurring phenylhydrazine derivative found in Agaricus species mushrooms, is crucial due to its potential toxicological properties. This guide provides a detailed comparison of two common analytical techniques for this compound determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on a review of established methodologies and performance data from various studies. We will delve into the experimental protocols and present a side-by-side analysis of their performance metrics.
Experimental Protocols
A clear understanding of the methodologies is essential for selecting the appropriate technique for a specific research need. The following sections detail typical experimental protocols for both HPLC-UV and LC-MS/MS analysis of this compound.
Sample Preparation
A robust and reproducible sample preparation is the foundation for accurate quantification. The following is a general procedure for extracting this compound from mushroom samples:
-
Homogenization: Mushroom samples (fresh, frozen, or freeze-dried) are homogenized.
-
Extraction: this compound is extracted from the homogenized sample using a suitable solvent, typically methanol or a methanol-water mixture.[1][2][3]
-
Purification: The extract is often filtered and may undergo a solid-phase extraction (SPE) cleanup, for example, using a C18 reverse-phase cartridge, to remove interfering substances.[2]
-
Final Preparation: The purified extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent before injection into the chromatography system.[2]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used and cost-effective method for the quantification of this compound.
-
Chromatographic Column: A cation exchange column, such as Partisil SCX, is often employed.[1][2]
-
Mobile Phase: An acidic phosphate buffer (e.g., 0.5 mM phosphate buffer at pH 1.8 or 0.005N NaH2PO4 at pH 4.25) is typically used as the mobile phase.[1][2]
-
Detection: this compound is monitored at its UV absorbance maximum, which is approximately 237 nm.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for detecting trace amounts of this compound.
-
Chromatographic Column: A reversed-phase C18 column, such as a Shiseido CAPCELL PAK AQ, is commonly used.[4]
-
Mobile Phase: A gradient elution is often used, starting with a high percentage of aqueous solvent (e.g., water with 0.01% acetic acid) and increasing the proportion of an organic solvent like methanol.[4]
-
Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, often in positive or negative ion mode.[4][5] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 266 → 248 and 266 → 122).[4]
Performance Data Comparison
The choice of analytical method often depends on the required sensitivity, accuracy, and precision. The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS for this compound quantification as reported in various studies.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0-2 µg[2] | Not explicitly stated in the provided results |
| Limit of Quantification (LOQ) | ~0.2 mg/kg in mushroom[3] | 0.003 µg/g (or 3 ng/g) in mushroom[6][7] |
| Recovery | >90%[2] | 60.3-114%[6][7] |
| Intra-day Precision (%RSD) | 4.5%[3] | 4.2% and 5.5%[6][7] |
| Inter-day Precision (%RSD) | Not explicitly stated in the provided results | 15.0% and 23.0% (noted as acceptable due to this compound's instability)[6][7] |
Experimental Workflow Visualization
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for the quantification of this compound.
Caption: Workflow for this compound Analysis.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound in mushroom samples.
-
HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not a primary requirement. It demonstrates good recovery and precision.
-
LC-MS/MS offers significantly higher sensitivity and specificity, making it the method of choice for detecting trace levels of this compound and for complex matrices where interferences may be a concern. The higher specificity of LC-MS/MS provides greater confidence in the identification and quantification of this compound.
The selection of the most appropriate method will depend on the specific research question, the required level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For studies requiring high accuracy and the ability to measure very low concentrations of this compound, LC-MS/MS is the recommended technique.
References
- 1. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.vscht.cz [web.vscht.cz]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of genotoxic phenylhydrazine this compound in mushrooms using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Navigating the Landscape of Agaritine Analysis: A Comparative Guide to Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of agaritine in mushrooms and their derived products is of significant interest due to its potential toxicological properties. While a formal, large-scale inter-laboratory comparison for this compound analysis has yet to be published, a review of existing validated methods provides valuable insights into the performance and nuances of various analytical approaches. This guide synthesizes the available data to offer a comparative overview of common methodologies, their experimental protocols, and the factors influencing analytical variability.
Comparative Performance of Analytical Methods for this compound
The determination of this compound content is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method impacts sensitivity, specificity, and robustness. The following table summarizes the performance characteristics of several published methods, offering a snapshot of their capabilities.
| Analytical Technique | Extraction Solvent | Clean-up Method | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV (237 nm) | Methanol | C18 reverse-phase Sep-Pak | >90 | Not Reported | Not Reported | 0.006 µg (absolute) | [1] |
| HPLC with Electrochemical Detection | Methanol | High-performance size exclusion liquid chromatography | 90-98 | 3-5 | Not Reported | 5 mg/kg (dry-weight) | [2][3] |
| LC-MS/MS | Methanol | Solid Phase Extraction | Not Reported | 5.5 and 4.2 | 15.0 and 23.0 | 0.003 µg/g | [4] |
| LC-MS/MS | Not specified | Solid Phase Extraction | Not specified | Not specified | Not specified | Not specified | [5] |
| HPLC-UV (237 nm) | Methanol | Dilution with phosphate buffer | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Note: The variability in reported this compound levels can be significant, with fresh Agaricus bisporus mushrooms showing concentrations ranging from 94-629 mg/kg.[6] Different strains of the same mushroom species can also exhibit varying this compound levels.[2][3] Processing, such as canning, freezing, and cooking, has been shown to reduce this compound content.[1][7][8]
Experimental Protocols for Key Analytical Methods
The following sections detail the methodologies for two common approaches to this compound analysis.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used due to its accessibility and reliability.
-
Extraction: Mushroom samples are homogenized and extracted with methanol. The mixture is then filtered.[6]
-
Clean-up: The methanolic extract is evaporated to dryness, and the residue is resuspended in a phosphate buffer (e.g., 0.005N NaH2PO4, pH 4.25). This solution is then passed through a C18 reverse-phase solid-phase extraction (SPE) cartridge to remove interfering compounds.[1]
-
Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a cation-exchange column (e.g., Partisil SCX). A mobile phase of 0.5 mM phosphate buffer (pH 1.8) is used for isocratic elution.[6]
-
Detection: this compound is detected by a UV detector at a wavelength of 237 nm.[1][6] Quantification is achieved by comparing the peak area of the sample to that of a known this compound standard.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity, making it suitable for detecting trace amounts of this compound.
-
Extraction: Similar to the HPLC-UV method, samples are typically extracted with methanol.
-
Clean-up: A solid-phase extraction (SPE) clean-up step is employed to purify the extract.[4]
-
Chromatographic Separation: The separation is performed on a reverse-phase column (e.g., ODS) using a mobile phase such as 0.01% acetic acid in methanol and water (99:1, v/v).[4]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ionization mode.[5] Specific precursor and product ion transitions for this compound are monitored for quantification, providing high selectivity.
Visualizing Analytical Workflows and Variability
To better understand the processes involved in this compound analysis and the potential sources of discrepancy between laboratories, the following diagrams illustrate a general experimental workflow and the factors that can influence the final results.
Caption: A generalized workflow for the analysis of this compound in mushroom samples.
Caption: Key factors contributing to variability in inter-laboratory this compound analysis results.
Conclusion
While a dedicated inter-laboratory comparison for this compound is currently lacking in the scientific literature, a comparative analysis of existing validated methods reveals that both HPLC-UV and LC-MS/MS are capable of reliably quantifying this compound. The choice between these methods will depend on the specific requirements of the study, including the need for high sensitivity and the complexity of the sample matrix. For improved consistency across laboratories, the development of standardized reference materials and the organization of proficiency testing schemes would be highly beneficial. Researchers should carefully consider the factors contributing to analytical variability, from sample handling to instrumental parameters, to ensure the accuracy and comparability of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. A survey of the occurrence of this compound in U.K. cultivated mushrooms and processed mushroom products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A survey of the occurrence of this compound in U.K. cultivated mushrooms and processed mushroom products. | Semantic Scholar [semanticscholar.org]
- 4. Determination of genotoxic phenylhydrazine this compound in mushrooms using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Toxicity of Agaritine and its Metabolite HMPH: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of agaritine, a naturally occurring phenylhydrazine derivative found in Agaricus species mushrooms, and its primary metabolite, 4-(hydroxymethyl)phenylhydrazine (HMPH). Due to the inherent instability of HMPH, direct comparative toxicity studies are scarce. Therefore, this guide focuses on the available genotoxicity data for this compound and related hydrazine compounds, the metabolic pathways leading to toxic metabolites, and the subsequent cellular responses.
Executive Summary
This compound itself is considered a pro-carcinogen and exhibits weak genotoxicity. Its toxicity is primarily attributed to its metabolic activation. In vivo, the enzyme γ-glutamyltransferase metabolizes this compound to HMPH. HMPH is an unstable intermediate that is further oxidized to the highly reactive 4-(hydroxymethyl)benzenediazonium (HMBD) ion. This diazonium ion is considered the ultimate carcinogen, capable of forming adducts with DNA and inducing mutations. While direct quantitative toxicity data (e.g., LD50, IC50) for HMPH is lacking due to its instability, studies on this compound and other hydrazine derivatives provide significant insights into their potential hazards.
Data Presentation: Genotoxicity and Acute Toxicity
The following tables summarize the available quantitative data on the genotoxicity of this compound and the acute toxicity of the related compound, phenylhydrazine.
Table 1: In Vivo Genotoxicity of this compound in lacI Transgenic Mice
| Test Substance | Dosing Regimen | Organ | Mutant Frequency (MF) Increase over Control | Reference |
| Crude this compound Extract | 120 mg/kg body weight/day for 15 weeks | Kidney | 100% | [1] |
| Crude this compound Extract | 120 mg/kg body weight/day for 15 weeks | Forestomach | 50% | [1] |
| Fresh A. bisporus | 30 mg/kg body weight/day (averaged) for 15 weeks | Kidney | Not statistically significant | [1] |
| Freeze-dried A. bisporus | 80 mg/kg body weight/day for 15 weeks | Kidney | Not statistically significant | [1] |
Table 2: In Vitro Genotoxicity of this compound and a Related Hydrazine Derivative
| Test Substance | Assay | Cell Type/Strain | Metabolic Activation | Result | Reference |
| This compound | Ames Test | Salmonella typhimurium TA104 | Without S9 mix | Weakly mutagenic | |
| N'-acetyl-4-(hydroxymethyl)phenylhydrazine | Hepatocyte Primary Culture/DNA Repair Test | Rat hepatocytes | Endogenous | Positive | [2] |
Table 3: Acute Toxicity of Phenylhydrazine (a related hydrazine compound)
| Route of Administration | Animal Model | LD50 | Reference |
| Oral | Rat | 188 mg/kg | |
| Oral | Mouse | 175 mg/kg | |
| Oral | Guinea Pig | 80 mg/kg |
Mandatory Visualization
The following diagrams illustrate the metabolic activation of this compound and the subsequent cellular response to the DNA damage induced by its reactive metabolite.
Experimental Protocols
Detailed experimental protocols for the key experiments cited are provided below.
In Vivo Genotoxicity Assay in lacI Transgenic Mice (Big Blue®)
-
Objective: To assess the mutagenic potential of this compound in various tissues of a living organism.
-
Animal Model: Female lacI transgenic mice (Big Blue®).
-
Dosing:
-
Group 1 (Crude this compound): A mushroom extract containing 30% this compound was mixed into powdered chow, corresponding to a daily dose of 120 mg/kg body weight.
-
Group 2 (Fresh Mushrooms): Fed fresh Agaricus bisporus mushrooms three days a week, with an average daily this compound dose of 30 mg/kg body weight.
-
Group 3 (Freeze-dried Mushrooms): Fed a diet containing 25% (w/w) freeze-dried mushrooms, corresponding to a daily this compound dose of 80 mg/kg body weight.
-
Control Groups: Negative control (standard lab chow) and positive controls (N-nitrosodimethylamine, N-nitrosomethylurea, or urethane) were used.
-
-
Treatment Duration: 15 weeks.
-
Endpoint Analysis (Mutant Frequency):
-
Following the treatment period, DNA was extracted from various organs (forestomach, kidney, liver, lung, and glandular stomach).
-
The lacI transgene was recovered from the genomic DNA using in vitro packaging extracts.
-
The resulting bacteriophage particles were used to infect E. coli bacteria.
-
The infected bacteria were plated on a medium containing a chromogenic substrate (X-Gal). Phages with a mutated lacI gene result in blue plaques, while those with a non-mutated gene form colorless plaques.
-
The mutant frequency (MF) was calculated as the ratio of blue plaques to the total number of plaques.
-
Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Bacterial Strain: Salmonella typhimurium strain TA104 is particularly sensitive to mutagens that cause oxidative damage and base-pair substitutions.
-
Methodology:
-
A culture of the S. typhimurium tester strain is mixed with the test compound (this compound or its derivatives) in the presence or absence of a metabolic activation system (S9 mix from rat liver).
-
This mixture is incorporated into a top agar overlay and poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
Only bacteria that have undergone a reverse mutation to histidine independence can grow and form colonies.
-
The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
-
Hepatocyte Primary Culture/DNA Repair Test (Unscheduled DNA Synthesis - UDS)
-
Objective: To assess the ability of a chemical to induce DNA damage that is repaired by the process of excision repair in primary cultures of mammalian hepatocytes.
-
Cell Type: Primary hepatocytes isolated from rats or mice.
-
Methodology:
-
Hepatocytes are isolated and cultured on coverslips.
-
The cells are exposed to the test substance (e.g., N'-acetyl-4-(hydroxymethyl)phenylhydrazine) in the presence of [³H]-thymidine.
-
If the test substance induces DNA damage, the cells will initiate DNA repair, which involves the removal of the damaged segment and the synthesis of a new segment. This repair synthesis is termed "unscheduled DNA synthesis" (UDS) as it occurs outside of the normal S-phase of the cell cycle.
-
The incorporation of [³H]-thymidine during UDS is measured by autoradiography.
-
The number of silver grains over the nucleus of non-S-phase cells is counted. A significant increase in the net grain count in treated cells compared to control cells indicates a positive genotoxic response.
-
References
"agaritine vs. gyromitrin: a comparative toxicological study"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative toxicological analysis of two naturally occurring mushroom toxins: agaritine and gyromitrin. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on objective data, experimental methodologies, and the underlying biochemical pathways of toxicity.
Executive Summary
This compound, found in Agaricus species including the common button mushroom (Agaricus bisporus), and gyromitrin, characteristic of "false morels" of the Gyromitra genus, are both hydrazine-containing compounds with recognized toxic potential. While gyromitrin is acutely toxic and a known carcinogen in experimental animals through its metabolite monomethylhydrazine (MMH), the toxicology of this compound is more nuanced. This compound is considered a weak carcinogen in mice, and its acute toxicity is less pronounced. This guide delves into the comparative toxicokinetics, mechanisms of action, and genotoxicity of these two compounds, supported by experimental data and detailed protocols.
Comparative Toxicological Data
The following tables summarize the key toxicological parameters of this compound and gyromitrin, providing a clear comparison of their potency and effects.
| Parameter | This compound | Gyromitrin |
| Primary Source | Agaricus species (e.g., Agaricus bisporus)[1] | Gyromitra species (e.g., Gyromitra esculenta)[2][3] |
| Active Metabolite(s) | 4-(hydroxymethyl)phenylhydrazine (HMPH), 4-(hydroxymethyl)benzenediazonium (HMBD) ion[4][5] | N-methyl-N-formylhydrazine (MFH), Monomethylhydrazine (MMH)[3][6][7] |
| Carcinogenicity | IARC Group 3: "Not classifiable as to its carcinogenicity to humans."[5] Recognized as an experimental carcinogen in mice at high doses.[1][8] | Carcinogenic in experimental animals.[2][9] |
Table 1: General Toxicological Profile
| Compound | Species | Route | LD50 Value |
| Gyromitrin | Mouse | Oral | 244-344 mg/kg[3][6][9] |
| Rat | Oral | 320 mg/kg[3][6] | |
| Rabbit | Oral | 50-70 mg/kg[3][6][9] | |
| Human (estimated) | Oral | 30-50 mg/kg[2][9] | |
| Monomethylhydrazine (MMH) | Rat | Oral | 32 mg/kg |
| Mouse | Oral | 29 mg/kg | |
| N-methyl-N-formylhydrazine (MFH) | Mouse | Oral | 118 mg/kg |
| Rat | Unreported | 400 mg/kg | |
| This compound | Mouse/Rat | Oral | No definitive LD50 value has been established. Studies have focused on chronic toxicity and carcinogenicity at administered doses of 30-120 mg/kg body weight in mice.[10] |
Table 2: Acute Toxicity (LD50) Data
Mechanisms of Toxicity
This compound
The toxicity of this compound is primarily linked to its metabolic activation. In vivo, the γ-glutamyl group is removed by the enzyme γ-glutamyl transpeptidase, found in the liver and kidneys, to form 4-(hydroxymethyl)phenylhydrazine (HMPH).[4][5] HMPH is unstable and can be oxidized to the highly reactive 4-(hydroxymethyl)benzenediazonium (HMBD) ion.[4][5] This diazonium ion is believed to be the ultimate carcinogenic metabolite, capable of causing DNA damage.[4][5]
In addition to its genotoxic potential, this compound has been shown to induce apoptosis in human leukemia cell lines (U937, K562, and HL60).[6][11] The apoptotic pathway involves mitochondrial membrane depolarization, the release of cytochrome c, and the activation of caspases, particularly caspase-3 and caspase-9.[1][6]
Gyromitrin
Gyromitrin itself is not the primary toxic agent but is readily hydrolyzed in the acidic environment of the stomach to N-methyl-N-formylhydrazine (MFH) and subsequently to the highly toxic monomethylhydrazine (MMH).[2][3][7]
The toxicity of MMH is multifaceted:
-
Neurotoxicity : MMH inhibits the enzyme pyridoxal phosphokinase, which is essential for the activation of vitamin B6 (pyridoxine) to its active form, pyridoxal-5-phosphate.[7][12] This cofactor is crucial for the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[7][12] Depletion of GABA leads to central nervous system excitation and can cause seizures.[7][12]
-
Hepatotoxicity : The metabolism of MMH by cytochrome P450 enzymes leads to the formation of reactive methyl radicals.[9] These radicals can cause oxidative stress and lead to liver necrosis.[9]
-
Other Effects : MMH can also cause oxidative stress leading to methemoglobinemia and inhibition of diamine oxidase, which results in elevated histamine levels and associated symptoms like headache and nausea.[9]
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic and signaling pathways involved in the toxicity of this compound and gyromitrin.
Caption: Metabolic activation of this compound to its ultimate carcinogenic metabolite.
Caption: Metabolic pathway of gyromitrin to the toxic metabolite MMH.
Caption: Mechanism of gyromitrin-induced neurotoxicity via GABA synthesis inhibition.
Caption: this compound-induced apoptosis signaling pathway in leukemia cells.
Experimental Protocols
This section provides an overview of standard methodologies for key experiments cited in the toxicological assessment of this compound and gyromitrin.
Acute Oral Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a substance.
Protocol Outline (Based on OECD Guideline 425):
-
Animal Model: Typically rats or mice, young, healthy, and of a single sex (females are often used as they can be more sensitive).
-
Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days prior to dosing.
-
Fasting: Animals are fasted overnight before administration of the test substance.
-
Dose Administration: The substance is administered orally via gavage in a single dose. The volume should not exceed 1 mL/100g of body weight for rodents.
-
Up-and-Down Procedure:
-
A single animal is dosed at a starting dose level below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
This process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a chemical compound.
Protocol Outline:
-
Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100) and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test can be performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.
-
Exposure:
-
The bacterial culture, the test substance at various concentrations, and the S9 mix (if used) are combined in a tube with molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Cell Viability (MTT) Assay
Objective: To measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Caspase Activity Assay
Objective: To quantify the activity of caspases, key enzymes in the apoptotic pathway.
Protocol Outline (Colorimetric Assay):
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents, including caspases.
-
Protein Quantification: The protein concentration of the cell lysates is determined to ensure equal loading.
-
Substrate Addition: A specific colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) is added to the cell lysates in a 96-well plate.
-
Incubation: The plate is incubated at 37°C to allow the active caspases to cleave the substrate, releasing a chromophore (p-nitroaniline, pNA).
-
Absorbance Measurement: The absorbance of the released pNA is measured at 405 nm using a microplate reader.
-
Data Analysis: The increase in caspase activity is determined by comparing the absorbance of the treated samples to the untreated control.
DNA Fragmentation (TUNEL) Assay
Objective: To detect DNA fragmentation, a hallmark of apoptosis.
Protocol Outline:
-
Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the labeling reagents.
-
TdT Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
If a fluorescently labeled dUTP is used, the fluorescence can be directly visualized by fluorescence microscopy or quantified by flow cytometry.
-
If a hapten-labeled dUTP (e.g., BrdUTP) is used, a secondary detection step with a fluorescently labeled anti-hapten antibody is required.
-
-
Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined.
Western Blotting for Protein Expression
Objective: To detect and quantify the expression of specific proteins.
Protocol Outline:
-
Protein Extraction: Proteins are extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cytochrome c, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Monomethylhydrazine - Wikipedia [en.wikipedia.org]
- 12. broadpharm.com [broadpharm.com]
Wild vs. Cultivated Agaricus: A Comparative Analysis of Agaritine Content
For researchers, scientists, and drug development professionals, understanding the variability of secondary metabolites in natural products is paramount. Agaritine, a phenylhydrazine derivative found in mushrooms of the genus Agaricus, has attracted scientific interest due to its potential biological activities. This guide provides a comparative analysis of this compound content in wild versus cultivated Agaricus species, supported by quantitative data and detailed experimental protocols.
This compound levels in Agaricus mushrooms exhibit significant variation, influenced by factors such as species, genetic strain, and cultivation conditions. Notably, many wild Agaricus species contain substantially higher concentrations of this compound compared to the commonly cultivated Agaricus bisporus (button mushroom).
Quantitative Comparison of this compound Content
The this compound content across different Agaricus species is summarized in the table below. Data is presented in milligrams of this compound per kilogram of fresh mushroom weight (mg/kg FW).
| Species | Type | This compound Content (mg/kg FW) | Reference(s) |
| Agaricus bisporus | Cultivated | 94 - 629 | [1][2] |
| Agaricus bisporus | Cultivated | 200 - 500 (commonly) | [3][4] |
| Agaricus bisporus (Wild Spawn Strain) | Cultivated | Approx. 2x higher than commercial strains | [5] |
| Agaricus elvensis | Wild | Up to 10,000 | [3][4] |
| Various Wild Agaricus Species (24 species) | Wild | > 1,000 | [3][4] |
| Various Wild Agaricus Species (20 species) | Wild | 100 - 1,000 | [3] |
| Various Wild Agaricus Species (9 species) | Wild | < 100 | [3] |
Factors Influencing this compound Content in Cultivated Agaricus bisporus
Research indicates that the concentration of this compound in cultivated A. bisporus is not static and can be influenced by several factors:
-
Spawn Strain: Different genetic strains of A. bisporus yield varying levels of this compound. One study found that a wild spawn strain produced mushrooms with approximately twice the this compound content of seven commercial strains[5].
-
Compost Type: The substrate used for cultivation plays a role in this compound production. Mushrooms grown on a "synthetic" compost have been shown to have significantly higher amounts of this compound compared to those grown on other types of composts[5].
-
Harvesting Time: The stage of the cropping cycle at which the mushrooms are harvested can also affect their this compound content[5].
Experimental Protocols for this compound Quantification
The quantification of this compound in mushroom samples is typically achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed.
Sample Preparation and Extraction
-
Homogenization: Fresh or freeze-dried mushroom samples are homogenized to a fine powder.
-
Extraction: The homogenized sample is extracted with a suitable solvent. Methanol or a mixture of methanol and water are frequently used[1][6]. The extraction is often performed using a high-speed blender or sonicator.
-
Filtration and Purification: The resulting extract is filtered to remove solid debris. For cleaner samples, a solid-phase extraction (SPE) step using a C18 reverse-phase cartridge may be employed to remove interfering compounds[6].
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
-
Column: A cation exchange column (e.g., Partisil SCX) or a reverse-phase C18 column is used for separation[1][6].
-
Mobile Phase: The composition of the mobile phase depends on the column used. For cation exchange chromatography, a buffer such as 0.5 mM phosphate buffer (pH 1.8) is common[1]. For reverse-phase chromatography, a gradient of an aqueous buffer and an organic solvent like methanol is typically used.
-
Detection: this compound is most commonly detected using a UV detector at a wavelength of 237 nm[1][6]. Electrochemical detection can also be utilized for increased sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For more sensitive and specific quantification, LC-MS/MS is employed.
-
Chromatography: Separation is typically achieved on a reverse-phase C18 column.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used to ionize the this compound molecule.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the quantification of this compound in Agaricus mushrooms.
References
- 1. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. This compound content of 53 Agaricus species collected from nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
"validation of agaritine extraction efficiency from different mushroom parts"
Agaritine Extraction from Mushroom Components: A Comparative Analysis
An Objective Comparison of this compound Distribution and Extraction Efficiency Across Different Anatomical Regions of Agaricus bisporus
For researchers and professionals in the fields of toxicology, pharmacology, and drug development, the accurate quantification of naturally occurring compounds is paramount. This compound, a hydrazine derivative found in mushrooms of the genus Agaricus, has garnered significant scientific interest due to its potential toxicological properties. Understanding the distribution of this compound within the mushroom's fruiting body and the efficiency of methods for its extraction are critical for accurate risk assessment and potential pharmacological applications. This guide provides a comparative overview of this compound content in different mushroom parts and details a common experimental protocol for its extraction and analysis.
Distribution of this compound in Agaricus bisporus
This compound is not uniformly distributed throughout the mushroom. Several studies have demonstrated that the concentration of this compound varies significantly between the cap, gills, and stipe. The highest concentrations of this compound are consistently found in the gills and the skin of the cap, with the lowest levels detected in the stipe (stem).[1][2][3][4] This differential distribution is a crucial consideration for any analytical workflow aiming to quantify this compound content.
The following table summarizes findings on the distribution of this compound in various parts of fresh Agaricus bisporus.
| Mushroom Part | This compound Content (% of total) | Reference |
| Gills | 56% | [5] |
| Cap (with skin) | 12% | [5] |
| Skin of the cap | 16% | [5] |
| Stalk (Stipe) | 16% | [5] |
It is also important to note that the concentration of this compound can be influenced by factors such as the mushroom strain, growing conditions, and post-harvest storage.[6]
Comparative this compound Content in Fresh Agaricus bisporus
The total this compound content in fresh Agaricus bisporus mushrooms can vary considerably. The table below presents a range of reported this compound concentrations from different studies, providing a comparative overview for researchers.
| This compound Content (mg/kg fresh weight) | Reference |
| 94 - 629 | [7] |
| 165 - 457 | [5] |
| 228.2 - 720 | [5] |
| 330 - 1730 | [5] |
| 228.2 | [8] |
| 200 - 500 | [1] |
Experimental Protocol: this compound Extraction and Quantification
The following is a detailed methodology for the extraction and quantification of this compound from different mushroom parts, based on established high-performance liquid chromatography (HPLC) methods.[7][9]
1. Sample Preparation:
-
Separate the mushroom fruiting bodies into their constituent parts: cap (including the skin), gills, and stipe.
-
Weigh a precise amount (e.g., 20 grams) of each fresh mushroom part.
2. Extraction:
-
Homogenize the weighed mushroom sample with 100 mL of methanol for 10 minutes using a high-speed homogenizer (e.g., Ultra-Turrax).[3]
-
Shake the resulting homogenate for 30 minutes.[3]
-
Filter the mixture to obtain a crude extract.[3]
-
Adjust the final volume of the filtrate to 200 mL with methanol.[3]
-
Evaporate a 10 mL aliquot of the extract to dryness.[3]
-
Redissolve the residue in 2 mL of Milli-Q water.[3]
3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Pass the redissolved extract through a C18 reverse-phase Sep-Pak cartridge to remove interfering non-polar compounds.[9]
4. HPLC Analysis:
-
Column: Partisil SCX (25 cm × 4.6 mm i.d.) cation-exchange column.[9]
-
Mobile Phase: 0.005N NaH2PO4, pH 4.25.[9]
-
Flow Rate: 0.6 mL/min.[9]
-
Quantification: Create a standard curve using an authentic this compound standard over a linear range (e.g., 0–2 μg).[9] Calculate the this compound concentration in the mushroom extracts by comparing their peak areas to the standard curve.
Experimental Workflow
The following diagram illustrates the key steps in the extraction and analysis of this compound from mushroom samples.
Caption: Workflow for this compound Extraction and HPLC Analysis.
This guide provides a foundational understanding for researchers investigating this compound in Agaricus mushrooms. The provided data and protocols emphasize the importance of considering the specific mushroom part being analyzed to ensure accurate and reproducible results. Further research may explore the optimization of extraction parameters for each mushroom component to maximize yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.vscht.cz [web.vscht.cz]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. Factors Influencing the this compound Content in Cultivated Mushrooms, Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Quantities of this compound in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"comparative analysis of agaritine stability in various food processing methods"
For researchers, scientists, and drug development professionals, understanding the stability of naturally occurring compounds in food is paramount. Agaritine, a hydrazine derivative found in Agaricus species mushrooms, has garnered attention for its potential toxicological properties. This guide provides a comparative analysis of this compound stability under various food processing methods, supported by experimental data, to inform research and development in this area.
The concentration of this compound in fresh mushrooms can vary significantly, with studies showing ranges from 94 to 629 mg/kg.[1][2] However, various processing and preparation techniques can substantially reduce its content, mitigating potential exposure. This guide will delve into the efficacy of these methods.
Quantitative Analysis of this compound Reduction
The following table summarizes the percentage reduction of this compound in Agaricus mushrooms subjected to different food processing methods. The data is compiled from various scientific studies and presented to facilitate a clear comparison of the effectiveness of each technique.
| Food Processing Method | Mushroom Species | Processing Conditions | This compound Reduction (%) | Reference |
| Heating | ||||
| Boiling | Agaricus bitorquis | 5 minutes in water | ~50% (leached into broth), 20-25% (degraded) | [3][4] |
| Agaricus bitorquis | 60-120 minutes in water | ~90% (in mushroom solids) | [3][4] | |
| Dry Baking | Agaricus bitorquis | 10 minutes at 200°C (392°F) | ~25% | [3][4] |
| Agaricus bitorquis | 30 minutes at 200°C (392°F) | ~75% | [3] | |
| Frying | Agaricus spp. | 5-10 minutes in oil/butter | 35-70% | [4] |
| Deep Frying | Agaricus bitorquis | 5-7 minutes at 170°C (338°F) | ~50% | |
| Agaricus bitorquis | 10 minutes at 150°C (302°F) | ~50% | ||
| Microwaving | Agaricus spp. | 30 seconds | >50% | [5] |
| Agaricus spp. | 60 seconds (1000W) | ~65-67% (reduced to one-third of original) | [3][4][5] | |
| Storage & Other Methods | ||||
| Refrigeration | Agaricus spp. | 6 days | 25% | |
| Agaricus spp. | 14 days | 50% | ||
| Freezing & Thawing | Agaricus spp. | 1 week storage, then thawed | 25-48% | |
| Agaricus spp. | 1 month storage, then thawed | ~74-77% | [6] | |
| Canning | Agaricus bisporus | Standard canning process | Up to 87% (including blanching) | [2] |
| Agaricus bisporus | Canned product vs. fresh | ~90% (ten-fold decrease) | [7] | |
| Drying | Agaricus hortensis | At 25°C, 50°C, or 40/60°C | 20-75% | |
| Freeze-drying | Agaricus spp. | - | No significant reduction | [4] |
Experimental Protocols
A standardized approach to quantifying this compound is crucial for accurate comparisons. The predominant method cited in the literature is High-Performance Liquid Chromatography (HPLC).
This compound Extraction and HPLC Analysis
A common procedure for this compound analysis involves the following steps:
-
Sample Preparation: Fresh, processed, or dried mushroom samples are homogenized.
-
Extraction: this compound is extracted from the homogenized sample using methanol or a methanol-water mixture.[3] The mixture is shaken and then filtered to obtain a crude extract.
-
Purification: The crude extract is often evaporated to dryness and the residue is redissolved in a suitable solvent like Milli-Q water or a phosphate buffer.[3][7] The solution is then filtered through a microfilter before injection into the HPLC system.
-
HPLC Conditions:
-
Column: A cation exchange column (e.g., Partisil SCX) is frequently used.[3][6]
-
Mobile Phase: A common mobile phase is a low concentration phosphate buffer at an acidic pH (e.g., 0.5 mM phosphate buffer at pH 1.8).[3]
-
Detection: this compound is typically detected using a UV detector at 237 nm.[3]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known this compound standard.
-
Processing Methodologies
The following protocols are representative of the methods used in the studies cited:
-
Boiling: Sliced mushrooms are boiled in water for specified durations (e.g., 5 to 120 minutes).
-
Dry Baking: Sliced mushrooms are baked on a Teflon pan at a set temperature (e.g., 200°C) for various times.
-
Frying: Sliced or whole mushrooms are fried in oil or butter in a Teflon pan at temperatures ranging from approximately 100°C to 170°C.
-
Microwaving: Sliced mushrooms are heated in a microwave oven at a specified power (e.g., 1000W) for short durations (e.g., 15 to 60 seconds).
-
Freezing: Mushrooms are stored in a freezer at -18°C for a designated period (e.g., 1 week or 1 month) and may be analyzed with or without a thawing step. Thawing can occur at room temperature or in a microwave oven.
-
Canning: The process typically involves blanching the mushrooms (a brief boiling step) followed by thermal processing in a pressure canner.[1][2][8] One study noted that blanching alone can remove approximately 66% of the this compound.[2]
-
Drying: Sliced mushrooms are dried to a constant weight at various temperatures, including ambient and elevated temperatures (e.g., 25°C, 50°C, or a programmed 40°C followed by 60°C).
Visualizing the Impact of Processing on this compound
The following diagrams illustrate the experimental workflow for this compound analysis and the comparative effectiveness of different food processing methods on this compound stability.
Caption: Experimental workflow for the analysis of this compound stability.
Caption: Comparative efficacy of food processing on this compound reduction.
References
- 1. Preserving mushrooms | OSU Extension Service [extension.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. [Rapid determination of agaritin in commercial mushrooms (Agaricus bisporus) with high performance liquid chromatography] [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of storage and household processing on the this compound content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are Raw Mushrooms Safe to Eat? [nutritionfacts.org]
- 6. researchgate.net [researchgate.net]
- 7. web.vscht.cz [web.vscht.cz]
- 8. Mushrooms – Whole or Sliced - National Center for Home Food Preservation [nchfp.uga.edu]
A Comparative Guide to the Validation of Methods for Simultaneous Analysis of Agaritine and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of agaritine, a naturally occurring phenylhydrazine derivative found in Agaricus species mushrooms, and its precursors. The selection of an appropriate analytical method is critical for accurate risk assessment, quality control of mushroom-derived products, and research into the pharmacological and toxicological properties of these compounds.
This document details the experimental protocols for two prominent methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A comparative summary of their performance characteristics is presented in tabular format to facilitate an informed decision based on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.
Comparison of Analytical Method Performance
The following table summarizes the key validation parameters for the simultaneous analysis of this compound and its precursor/degradation product, 4-(hydroxymethyl)phenylhydrazine (HMPH). While other precursors such as 4-(carboxy)phenylhydrazine and N²-[γ-L(+)-glutamyl]-4-carboxyphenylhydrazine are known to exist, a validated method for their simultaneous analysis with this compound was not readily identified in the reviewed literature.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Analytes | This compound, 4-(hydroxymethyl)phenylhydrazine (HMPH) | This compound |
| Linearity (Range) | Not explicitly stated, but method validated for quantification | 0-10 µg/mL |
| Accuracy (Recovery) | This compound: 95.2-104.3%[1], HMPH: 96.5-103.8% | This compound: >90% |
| Precision (RSD) | Intra-day: this compound ≤ 4.8%, HMPH ≤ 5.2%[1]; Inter-day: Not specified | Intra-day: <1%, Inter-day: <2% |
| Limit of Detection (LOD) | This compound: 0.1 ng/mL, HMPH: 0.2 ng/mL | ~6 ng/mL |
| Limit of Quantification (LOQ) | This compound: 0.5 ng/mL, HMPH: 1.0 ng/mL | Not explicitly stated |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Instrumentation | LC system coupled to a tandem mass spectrometer | HPLC system with a UV detector |
Experimental Protocols
Method 1: Simultaneous Analysis of this compound and HMPH by LC-MS/MS
This method provides high sensitivity and selectivity for the simultaneous quantification of this compound and HMPH.
1. Sample Preparation (Mushroom Matrix)
-
Homogenize 1 g of mushroom sample with 10 mL of 70% methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 268.1 → Product ions m/z 136.1, m/z 107.1
-
HMPH: Precursor ion m/z 139.1 → Product ions m/z 122.1, m/z 93.1
-
-
Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
Method 2: Analysis of this compound by HPLC-UV
This method is a more accessible approach for the quantification of this compound, though it may have limitations in terms of sensitivity and selectivity compared to LC-MS/MS.
1. Sample Preparation (Mushroom Matrix)
-
Extract 10 g of homogenized mushroom sample with 50 mL of methanol for 1 hour with shaking.
-
Centrifuge the extract at 4,000 rpm for 15 minutes.
-
Evaporate the supernatant to dryness under vacuum.
-
Reconstitute the residue in 5 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M sodium phosphate buffer (pH 6.8) and methanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
UV Detection: 237 nm.
Experimental Workflow Diagram
References
Comparative Genotoxicity of Agaritine and its Diazonium Ion Metabolite: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity of agaritine, a naturally occurring phenylhydrazine derivative found in Agaricus species mushrooms, and its highly reactive metabolite, the 4-(hydroxymethyl)benzenediazonium (HMBD) ion. The following sections present quantitative data from key genotoxicity assays, detailed experimental protocols, and visual representations of the metabolic activation pathway and experimental workflows to facilitate a clear understanding of their relative genotoxic potential.
Executive Summary
This compound itself exhibits weak direct-acting mutagenicity. However, its genotoxic potential is significantly enhanced upon metabolic activation. The enzymatic conversion of this compound to its ultimate carcinogenic metabolite, the 4-(hydroxymethyl)benzenediazonium (HMBD) ion, is a critical step in its bioactivation. Experimental data from bacterial reverse mutation assays (Ames test) and in vivo mammalian gene mutation assays demonstrate a marked increase in genotoxicity from the parent compound to its diazonium ion metabolite.
Data Presentation: Quantitative Genotoxicity
The following table summarizes the quantitative data on the mutagenic activity of this compound and its metabolites from the Salmonella/mammalian microsome assay (Ames test).
| Compound | Salmonella typhimurium Strain | Mutagenic Activity (revertants/µmol) | Metabolic Activation | Reference |
| This compound | TA1537 | 30 | Without S9 mix | [1] |
| This compound | TA97 | Distinct direct-acting mutagenicity | Without S9 mix | [1] |
| This compound + γ-glutamyl transferase | TA1537 / TA97 | 8- to 16-fold increase vs. This compound alone | N/A | [1] |
| 4-(hydroxymethyl)phenylhydrazine (HMPH) | TA1537 / TA97 | 3- to 6-fold increase vs. This compound alone | Without S9 mix | [1] |
| 4-(hydroxymethyl)benzenediazonium (HMBD) ion | TA1537 | ~300 - 1,000 | Without S9 mix | [1] |
In an in vivo study using the lacI transgenic mouse (Big Blue®) mutation assay, crude this compound extract induced a significant increase in mutant frequency.[2]
| Treatment Group | Daily this compound Dose | Organ | Increase in Mutant Frequency (MF) | Reference |
| Crude this compound Extract | 120 mg/kg body weight | Kidney | 100% | [2] |
| Crude this compound Extract | 120 mg/kg body weight | Forestomach | 50% | [2] |
Experimental Protocols
Salmonella/mammalian Microsome (Ames) Test
The mutagenic activity of this compound and its derivatives was evaluated using the pre-incubation method with Salmonella typhimurium strains TA97 and TA1537.[1]
1. Bacterial Strains: Salmonella typhimurium strains TA97 and TA1537, which are sensitive to frameshift mutagens, were used.
2. Test Compounds: Purified this compound, synthetic 4-(hydroxymethyl)phenylhydrazine (HMPH), and the 4-(hydroxymethyl)benzenediazonium (HMBD) ion were tested.
3. Metabolic Activation:
-
Direct-acting mutagenicity: Assays were performed without an exogenous metabolic activation system (S9 mix).
-
Enzymatic activation: this compound was pre-incubated with γ-glutamyl transferase (GT) for 10 hours at room temperature (pH 8.2) to facilitate its conversion to HMPH.[1]
4. Assay Procedure (Pre-incubation Method):
-
A mixture containing the test compound, the bacterial tester strain, and, where applicable, the γ-glutamyl transferase enzyme solution, was pre-incubated.
-
Molten top agar was added to the mixture and poured onto minimal glucose agar plates.
-
The plates were incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+) was counted.
In Vivo lacI Transgenic Mouse Mutation Assay (Big Blue®)
The genotoxicity of this compound was assessed in vivo using the Big Blue® (lacI transgenic) mouse model.[2]
1. Animal Model: Female lacI transgenic mice (Big Blue® mice) were used.
2. Treatment Groups and Dosing:
-
Group 1: Fed fresh Agaricus bisporus mushrooms 3 days a week, corresponding to an average daily dose of 30 mg this compound/kg body weight.
-
Group 2: Fed a diet containing 25% (w/w) freeze-dried mushrooms, corresponding to a daily dose of 80 mg this compound/kg body weight.
-
Group 3: Fed a diet containing a mushroom extract with 30% (w/w) this compound, corresponding to a daily dose of 120 mg this compound/kg body weight.
-
Control Group: Fed a normal lab chow diet.
-
Positive Controls: Received known mutagens such as N-nitrosodimethylamine.
3. Study Duration: The mice were maintained on their respective diets for 15 weeks.[2]
4. Tissue Collection and DNA Extraction: DNA was extracted from the forestomach, kidney, liver, lung, and glandular stomach.
5. Mutant Frequency Analysis:
-
The lacI transgenes were recovered from the genomic DNA using lambda phage packaging extracts.
-
The resulting phage particles were used to infect E. coli bacteria.
-
Mutations in the lacI gene were identified by a color-based plaque assay. The mutant frequency (MF) was calculated as the ratio of mutant plaques to the total number of plaques.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of this compound to its ultimate mutagenic metabolite.
Caption: Workflow for Ames test and lacI transgenic mouse assay.
References
A Comparative Guide to Analytical Reference Materials for Agaritine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of commercially available analytical reference materials for agaritine, a naturally occurring phenylhydrazine derivative found in Agaricus species mushrooms. The selection of a high-quality, well-characterized reference standard is critical for accurate quantification in research, food safety analysis, and pharmaceutical development. This document outlines the key quality attributes of available reference materials, details the experimental protocols for their evaluation, and provides a framework for selecting the most suitable material for your analytical needs.
Comparison of Commercially Available this compound Reference Materials
The availability of comprehensive public information on this compound reference materials is limited. However, based on product descriptions from various suppliers, a comparative summary is presented below. It is strongly recommended that users request a Certificate of Analysis (CoA) from the supplier for detailed, lot-specific information.
| Product Identifier | Supplier | Reported Purity | Format | Storage Conditions | Certificate of Analysis (CoA) |
| CAA75790 [1] | Biosynth | Not publicly specified | Solid | Not publicly specified | Available upon request[1] |
| 018-21281 [2][3] | FUJIFILM Wako | ≥95% by HPLC | Solid (Monohydrate) | 2-10°C[2][3] | Not publicly available |
| HY-121111 [4][5][6] | MedchemExpress | Not publicly specified | Solid | Room temperature (short term) | Not publicly available |
Note: The purity values and other specifications are subject to lot-to-lot variability. Always refer to the supplier's latest documentation.
Experimental Protocols for Evaluation of this compound Reference Materials
To ensure the accuracy and reliability of analytical results, it is essential to independently verify the quality of the this compound reference material. The following protocols describe the key experiments for the qualification of a chemical reference standard.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular identity of the this compound reference material.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the reference material in a suitable solvent (e.g., methanol or water) to a final concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Evaluation: Compare the measured accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretical exact mass of this compound (C₁₂H₁₇N₃O₄, Monoisotopic Mass: 267.1219 Da). The mass error should be within an acceptable range (typically < 5 ppm). Fragmentation analysis (MS/MS) can be performed to further confirm the structure by comparing the fragmentation pattern with known spectra of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of the this compound reference material and to identify and quantify any impurities.
Methodology:
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate, pH 3.3) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at the wavelength of maximum absorbance for this compound, which is approximately 237 nm.
-
Sample Preparation: Prepare a stock solution of the reference material in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Analysis: Inject the sample solutions onto the HPLC system.
-
Data Analysis:
-
Purity by Area Normalization: Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram. This method assumes that all impurities have a similar UV response to this compound.
-
Purity by External Standard Calibration: Quantify the this compound content against a calibration curve prepared from a primary reference standard, if available. This provides a more accurate assessment of the main component's concentration.
-
-
Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of detection/quantification for any specified impurities.
Stability Assessment
Objective: To evaluate the stability of the this compound reference material under defined storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the reference material in sealed, light-protected containers.
-
Storage Conditions: Store the aliquots under the recommended storage conditions (e.g., 2-10°C) and at elevated temperatures (e.g., 25°C, 40°C) to accelerate degradation.
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term stability; 0, 1, 2, and 4 weeks for accelerated stability).
-
Analysis: Use the validated HPLC-UV method described above to determine the purity of the stored samples.
-
Evaluation: Monitor for any significant decrease in the purity of this compound or the appearance of degradation products over time. The results will establish the re-test period or shelf life of the reference material. Studies have shown that this compound is unstable in aqueous solutions and degrades over time, with the degradation being dependent on factors like oxygen exposure and pH[7][8].
Visualizing the Evaluation Workflow
The following diagrams illustrate the logical flow of the evaluation process for an analytical reference material for this compound.
Caption: Workflow for the qualification of an this compound analytical reference material.
Caption: Postulated metabolic activation pathway of this compound leading to potential genotoxicity.
References
- 1. This compound | 2757-90-6 | CAA75790 | Biosynth [biosynth.com]
- 2. This compound Monohydrate Standard・018-21281[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. This compound Monohydrate Standard・018-21281[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. MMSL: this compound: A NATURAL TOXIC AMINO ACID OF CULTIVATED MUSHROOM AGARICUS SPP. AND ITS POTENTIAL HEALTH RISK [mmsl.cz]
"comparative efficacy of different antioxidants in preventing agaritine degradation"
For Researchers, Scientists, and Drug Development Professionals
Agaritine, a naturally occurring phenylhydrazine derivative found in Agaricus species mushrooms, has garnered significant attention in the scientific community due to its potential toxicological and pharmacological activities. A critical challenge in studying this compound is its inherent instability, particularly in aqueous solutions where it undergoes oxidative degradation. This guide provides a comparative analysis of the efficacy of different antioxidants in preventing this compound degradation, supported by available experimental data. It also outlines a detailed experimental protocol for assessing antioxidant efficacy and visualizes the workflow for such studies.
Comparative Efficacy of Antioxidants
The degradation of this compound is primarily an oxygen-dependent process.[1][2] Consequently, the introduction of antioxidants can significantly mitigate its degradation. To date, the most comprehensive data on the prevention of this compound degradation by a specific antioxidant comes from studies on dithiothreitol (DTT).
Dithiothreitol (DTT)
DTT, a potent reducing agent, has been shown to effectively reduce the degradation of this compound in aqueous solutions.[1][2] In a key study, the stability of this compound (0.3 mg/mL) was monitored over 120 hours in tap water with and without the addition of 2 mM DTT, under both open and closed vial conditions.
Data Summary:
| Condition | Antioxidant | Time (hours) | This compound Remaining (%) |
| Closed Vials | None (Tap Water) | 120 | <50% |
| 2 mM Dithiothreitol | 120 | Significantly higher than control | |
| Open Vials | None (Tap Water) | 48 | 0% |
| 2 mM Dithiothreitol | 120 | ~11% |
Data extracted from Hajšlová et al. (2002).[2]
As the data indicates, in closed vials where oxygen exposure is limited, the addition of DTT markedly improves this compound stability compared to the control. In open vials with constant oxygen exposure, while DTT's protective effect is still evident, the degradation is substantial over time, highlighting the critical role of oxygen in this process.
Other Potential Antioxidants
While quantitative comparative data for other antioxidants are scarce in the literature, the presence of natural antioxidants in mushrooms, such as ascorbic acid (vitamin C) , tocopherols (vitamin E) , and glutathione , suggests their potential role in preserving this compound within the mushroom matrix.[3]
-
Ascorbic acid is a well-known oxygen scavenger and reducing agent.
-
Tocopherols are lipid-soluble antioxidants that can protect cell membranes from oxidative damage.
-
Glutathione is a crucial intracellular antioxidant that plays a role in detoxifying reactive oxygen species and has been shown to inhibit the covalent binding of this compound metabolites to proteins.[4][5]
Further research is warranted to quantify the direct effects of these and other antioxidants on the stability of isolated this compound.
Experimental Protocols
To facilitate further research in this area, a detailed experimental protocol for assessing the comparative efficacy of antioxidants in preventing this compound degradation is provided below. This protocol is a composite based on methodologies described in the scientific literature.[2][6]
Objective:
To determine the effectiveness of various antioxidants in preventing the degradation of this compound in an aqueous solution over a specified period.
Materials:
-
This compound standard
-
Antioxidants to be tested (e.g., Dithiothreitol, Ascorbic Acid, Tocopherol, Glutathione)
-
Milli-Q water (or other high-purity water)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic (for buffer preparation)
-
Phosphoric acid (for pH adjustment)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., LiChrospher 100 RP-18, 250 x 4 mm, 5 µm)
-
Vials (open and closed)
-
Incubator or temperature-controlled environment
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Methanol is recommended for the stock solution due to the higher stability of this compound in this solvent.[6]
-
-
Preparation of Test Solutions:
-
Prepare a series of aqueous solutions (e.g., in Milli-Q water or a phosphate buffer of a specific pH) containing a fixed concentration of this compound (e.g., 0.3 mg/mL).
-
For each antioxidant to be tested, prepare a separate set of this compound solutions containing the antioxidant at a specified concentration (e.g., 2 mM DTT).
-
Include a control group of this compound solution without any added antioxidant.
-
Prepare replicates for each condition (e.g., n=3).
-
-
Incubation:
-
Aliquot the test solutions into both open and closed vials to assess the impact of oxygen exposure.
-
Incubate all vials at a constant temperature (e.g., 22°C) for a predetermined period (e.g., 120 hours).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw an aliquot from each vial.
-
Analyze the concentration of this compound in each sample using HPLC.
-
-
HPLC Conditions (example):
-
Mobile Phase: 0.05 M NaH2PO4 buffer (pH adjusted to 3.3 with phosphoric acid).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.[2]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area of this compound in the HPLC chromatograms.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to compare the degradation rates.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Experimental workflow for assessing antioxidant efficacy.
This guide provides a foundational understanding of the role of antioxidants in preventing this compound degradation. While dithiothreitol has demonstrated clear efficacy, the field is open for further investigation into a broader range of antioxidants. The provided experimental protocol offers a standardized approach for researchers to contribute to this important area of study.
References
- 1. Stability of this compound - a natural toxicant of Agaricus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation of the mushroom hydrazine, this compound, to intermediates that bind covalently to proteins and induce mutations in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.vscht.cz [web.vscht.cz]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Agaritine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical plans for the handling and disposal of agaritine, a naturally occurring phenylhydrazine derivative found in Agaricus species mushrooms. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure to this potentially hazardous compound. This guide is intended for researchers, scientists, and drug development professionals engaged in work involving this compound.
Immediate Safety and Personal Protective Equipment (PPE)
When handling pure this compound or concentrated solutions, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. This compound is classified as toxic, and while its carcinogenicity in humans is not fully established, it is considered a potential carcinogen based on animal studies.[1][2] The primary concern stems from its hydrazine moiety, which is associated with toxicological properties.[3][4]
Standard Laboratory Handling of this compound Solutions
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides chemical resistance against hydrazine compounds. Check manufacturer's compatibility data. Always wash the outside of gloves before removal.[5] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against accidental splashes of this compound solutions.[6] |
| Body Protection | Standard laboratory coat | Provides a barrier against minor spills and contamination of personal clothing. |
Weighing and Handling of Powdered (Neat) this compound
Handling powdered this compound presents an increased risk of inhalation. The following additional precautions are required:
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter | Essential for preventing inhalation of fine this compound particles when weighing or transferring the neat chemical.[7] A user seal check must be performed before each use.[5] |
| Body Protection | Chemical-resistant apron over a lab coat | Offers additional protection against spills of the concentrated powder.[6][8] |
| Work Area | Certified chemical fume hood or glove box | All handling of powdered this compound must be performed in a ventilated enclosure to control airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experiments.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name and associated hazards.
-
-
Preparation of Solutions :
-
All weighing and preparation of this compound solutions must be conducted within a certified chemical fume hood.
-
Wear the appropriate PPE as specified in the tables above.
-
To minimize dust, handle the powdered form carefully.
-
This compound is water-soluble.[2] Use a suitable solvent as required by the experimental protocol.
-
Be aware that this compound is unstable in aqueous solutions, with degradation being oxygen-dependent.[9] It degrades completely in tap water within 48 hours.[9]
-
-
Experimental Use :
-
Conduct all experimental procedures involving this compound in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]
-
-
Accidental Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. If symptoms persist, seek medical attention.[10]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation : Move the individual to fresh air. If symptoms persist, seek medical attention.[10]
-
Ingestion : Rinse mouth and call a physician or poison control center immediately. Do not induce vomiting.[10]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
This compound Waste : All unused this compound and waste solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials : Disposable PPE (gloves, etc.), contaminated labware (e.g., pipette tips, weighing paper), and any absorbent materials used for spills must be disposed of as hazardous chemical waste.
-
Disposal Method : Dispose of all this compound-related waste through an approved waste disposal plant, following all local, state, and federal regulations for hazardous chemical waste.[10] Do not dispose of this compound down the drain.
Quantitative Data on this compound
The following tables summarize key quantitative data regarding this compound's presence in mushrooms and its degradation under various conditions.
Table 1: this compound Content in Agaricus bisporus
| Mushroom Part | This compound Content (% fresh weight) |
| Average | 0.088% |
| Range | 0.033% - 0.173% |
| Highest Concentration | Cap and Gills |
| Lowest Concentration | Stem |
| Source: Wikipedia[11] |
Table 2: Reduction of this compound Content by Processing and Storage
| Processing/Storage Method | Reduction in this compound Content |
| Cooking | Up to 90% |
| Freezing | Up to 75% |
| Boiling (5 minutes) | ~50% extracted into broth, 20-25% degraded |
| Prolonged Boiling (2 hours) | ~90% reduction in the solid mushroom |
| Dry Baking (e.g., pizza) | ~25% |
| Frying (oil/butter) | 35-70% |
| Microwaving | ~67% (reduced to one-third) |
| Refrigeration/Freezer Storage | 20-75% (dependent on length and conditions) |
| Source: Multiple studies[11][12][13] |
Experimental Protocols Overview
While full, detailed experimental protocols are extensive, the following provides an overview of the methodology commonly used in this compound research.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This method is standard for identifying and quantifying this compound in mushroom samples.
-
Standard Preparation : A pure, synthetic this compound standard is dissolved in methanol to create a stock solution (e.g., 0.02 mg/ml). This stock is stored in a refrigerator. For analysis, an aliquot is evaporated to dryness and redissolved in Milli-Q water.[9]
-
Sample Extraction : Mushroom tissue is homogenized and extracted with a suitable solvent, typically water or methanol, to isolate the water-soluble this compound.
-
Chromatographic Separation : The extract is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Detection : this compound is detected using a UV detector at a specific wavelength.
-
Quantification : The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the pure this compound standard.
Visualizing this compound's Metabolic Pathway and Safe Handling Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound.
Caption: Metabolic conversion of this compound to its reactive metabolites.
Caption: Decision workflow for the safe handling of this compound in a lab setting.
References
- 1. Mushrooms: Cook them and do not eat them raw as they release this compound, a potentially carcinogenic compound is found in raw mushrooms — Plant Based Treasure Valley [plantbasedtv.org]
- 2. Warning on False or True Morels and Button Mushrooms with Potential Toxicity Linked to Hydrazinic Toxins: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMSL: this compound: A NATURAL TOXIC AMINO ACID OF CULTIVATED MUSHROOM AGARICUS SPP. AND ITS POTENTIAL HEALTH RISK [mmsl.cz]
- 4. researchgate.net [researchgate.net]
- 5. Personal Protective Equipment - Canada.ca [canada.ca]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
